Z-Lys(Z)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c25-20(26)19(24-22(28)30-16-18-11-5-2-6-12-18)13-7-8-14-23-21(27)29-15-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZXFNUZFTZCFD-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260463 | |
| Record name | N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405-39-0 | |
| Record name | N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2,N6-dibenzyloxycarbonyl-L-lysine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of Nα,Nε-Dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of Nα,Nε-Dibenzyloxycarbonyl-L-lysine, commonly referred to as Z-Lys(Z)-OH. This protected amino acid is a critical building block in peptide synthesis and various applications within drug development. This document outlines its key physical characteristics, detailed experimental protocols for their determination, and a workflow for its synthesis.
Core Physical Properties
This compound is a synthetic derivative of the amino acid L-lysine where both the alpha-amino and epsilon-amino groups are protected by benzyloxycarbonyl (Z) groups. This protection strategy is fundamental in peptide chemistry to prevent unwanted side reactions during peptide chain elongation.
Quantitative Physical Data
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Source |
| CAS Number | 405-39-0 | [1] |
| Molecular Formula | C₂₂H₂₆N₂O₆ | [2] |
| Molecular Weight | 414.45 g/mol | [1] |
| Melting Point | 76-78 °C | |
| Appearance | White to off-white crystalline solid or powder | [1][3] |
| Purity | ≥98.0% (TLC) | [1] |
| Predicted pKa | 3.97 ± 0.21 | [3] |
| Predicted Density | 1.238 ± 0.06 g/cm³ |
Qualitative Physical Data
The following table outlines the qualitative physical properties of this compound.
| Property | Description | Source |
| Odor | Minimal | [3] |
| Solubility | Limited solubility in water. Soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). Slightly soluble in methanol. | [3] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties of this compound and a representative synthesis protocol.
Determination of Melting Point
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the this compound crystalline solid is finely ground into a powder using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end to a height of 2-3 mm.
-
Measurement:
-
The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a moderate rate to approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.
-
The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range.
-
The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
-
Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction. For a pure substance, this range is typically narrow.
Determination of Solubility
Apparatus and Reagents:
-
Test tubes and rack
-
Vortex mixer
-
Graduated pipettes
-
Analytical balance
-
Solvents: Deionized water, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Methanol, Ethanol, Acetone, Dichloromethane, Hexane.
Procedure:
-
Qualitative Assessment:
-
Approximately 10 mg of this compound is placed into a series of test tubes.
-
To each tube, 1 mL of a different solvent is added.
-
The tubes are vortexed for 30 seconds at room temperature.
-
The solubility is visually assessed and categorized as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Slightly Soluble: A portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
-
Quantitative Assessment (for solvents where the compound is soluble):
-
A saturated solution is prepared by adding an excess of this compound to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium.
-
The undissolved solid is removed by filtration or centrifugation.
-
A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.
-
The solvent is evaporated, and the mass of the remaining solid is determined.
-
The solubility is calculated and expressed in units such as g/100 mL or mg/mL.
-
Measurement of Specific Optical Rotation
Apparatus:
-
Polarimeter
-
Sodium D-line lamp (589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flask
-
Analytical balance
-
Solvent (e.g., 0.2 M HCl, as used for the related compound)
Procedure:
-
Solution Preparation: An accurately weighed sample of this compound is dissolved in a specific solvent in a volumetric flask to a known concentration (e.g., 2 g/100 mL).
-
Instrument Calibration: The polarimeter is calibrated using a blank (the pure solvent) to determine the zero reading.
-
Measurement:
-
The polarimeter cell is rinsed and filled with the sample solution, ensuring no air bubbles are present in the light path.
-
The cell is placed in the polarimeter, and the observed optical rotation (α) is measured at a constant temperature (typically 20 °C).
-
Multiple readings are taken and averaged to ensure accuracy.
-
-
Calculation: The specific rotation [α] is calculated using the following formula: [α]DT = α / (l × c) Where:
-
T is the temperature in degrees Celsius.
-
D refers to the sodium D-line.
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Synthesis Workflow
This compound is typically synthesized by the reaction of L-lysine with benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) under alkaline conditions. The following diagram illustrates the general workflow for this synthesis.
Caption: Synthetic workflow for this compound.
This guide provides foundational technical information for professionals working with this compound. For specific applications, further characterization and validation may be required. Always refer to the appropriate safety data sheets (SDS) before handling this or any chemical compound.
References
An In-depth Technical Guide to Nα,Nε-Dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα,Nε-Dibenzyloxycarbonyl-L-lysine, commonly referred to as Z-Lys(Z)-OH. This protected amino acid is a critical building block in synthetic peptide chemistry, particularly in solution-phase peptide synthesis (SPPS). Its two benzyloxycarbonyl (Z or Cbz) protecting groups offer robust protection of both the α-amino and ε-amino groups of the L-lysine side chain, which can be cleanly removed under specific conditions, making it a valuable reagent in the synthesis of peptides for research, therapeutic, and diagnostic applications.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] It exhibits limited solubility in water but is more soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1] As a derivative of the natural amino acid L-lysine, it is primarily utilized in organic synthesis, specifically for introducing a protected lysine (B10760008) residue into a peptide sequence.
Data Presentation: Physicochemical and Identification Properties
The following table summarizes the key quantitative and identifying data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₆N₂O₆ | [2][3] |
| Molecular Weight | 414.45 g/mol | [2] |
| CAS Number | 405-39-0 | [2] |
| Appearance | White to off-white powder/solid | [1][2] |
| Assay Purity | ≥98.0% (TLC) | [2] |
| Predicted pKa | 3.97 ± 0.21 | [1] |
| Storage Class | 11 (Combustible Solids) | [4] |
| InChI Key | BLZXFNUZFTZCFD-IBGZPJMESA-N | [2] |
| SMILES String | [H]--INVALID-LINK--(NC(=O)OCc2ccccc2)C(O)=O | [2] |
| Synonyms | N,N′-Di-Cbz-L-lysine, Nα,Nε-Di-Z-L-lysine | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent application in peptide synthesis.
Synthesis of this compound
This protocol describes the synthesis of this compound from L-lysine through the protection of both amino groups using benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl).
Materials:
-
L-lysine
-
Benzyl chloroformate (Z-Cl)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 30%)
-
Hydrochloric acid (HCl) (e.g., 37%)
-
1,4-Dioxane
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Water
Procedure:
-
Dissolution: In a three-necked flask, dissolve L-lysine (1.0 equivalent) in a mixture of water and 1,4-dioxane. Stir until a clear solution is obtained.
-
pH Adjustment: Adjust the pH of the solution to approximately 10.5 by the dropwise addition of a 30% NaOH solution. This deprotonates the amino groups, making them nucleophilic.
-
Protection Reaction: Cool the solution and add benzyl chloroformate (Z-Cl, ~2.1 equivalents) dropwise while vigorously stirring. Simultaneously, add 30% NaOH solution as needed to maintain the pH between 10 and 11.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for approximately 1 hour.
-
Acidification & Extraction: Adjust the pH to 5 with 37% HCl, then add ethyl acetate. Further adjust the pH to 1 with 37% HCl to protonate the carboxylic acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer again with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield this compound, typically as an oil or solid.
Application in Dipeptide Synthesis: Synthesis of Z-Lys(Z)-Gly-OMe
This protocol details the coupling of this compound with a C-terminally protected amino acid, glycine (B1666218) methyl ester (H-Gly-OMe), to form a protected dipeptide. This requires the activation of the carboxylic acid of this compound. A common method involves using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Amine Free-Basing: Suspend glycine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM. Add the base (e.g., DIPEA, 1.1 equivalents) and stir at room temperature for 15-20 minutes to generate the free amine.
-
Carboxylic Acid Activation & Coupling: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM and cool the solution in an ice bath. Add EDC (1.2 equivalents). To this solution, add the freshly prepared H-Gly-OMe solution from step 1.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Z-Lys(Z)-Gly-OMe.[5]
-
Purification: If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[5]
Deprotection of Z-Groups by Catalytic Hydrogenation
This protocol describes the removal of the two benzyloxycarbonyl (Z) protecting groups from the dipeptide to yield the unprotected dipeptide.
Materials:
-
Z-Lys(Z)-Gly-OMe
-
Palladium on carbon (10% Pd/C)
-
Ammonium (B1175870) formate (B1220265) or Formic acid (as a hydrogen source for transfer hydrogenation)[5]
Procedure:
-
Reaction Setup: Dissolve the protected dipeptide, Z-Lys(Z)-Gly-OMe (1.0 equivalent), in methanol or ethanol in a round-bottom flask.[5]
-
Catalyst and Hydrogen Source: Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide) to the solution. Add a hydrogen donor such as ammonium formate (4-5 equivalents).[5]
-
Deprotection Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC until the starting material is completely consumed (typically 1-4 hours).[5]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent (methanol or ethanol).
-
Isolation: Combine the filtrates and concentrate under reduced pressure to remove the solvent. The resulting crude product, H-Lys-Gly-OMe, can be further purified if necessary.[5]
Mandatory Visualizations
The following diagrams illustrate the chemical workflows described in the experimental protocols.
Caption: Workflow for the chemical synthesis of this compound.
References
Navigating the Solubility of Z-Lys(Z)-OH: A Technical Guide for Researchers
An In-depth Exploration of the Solubility Profile and Determination Methodologies for Nα,Nε-Dibenzyloxycarbonyl-L-lysine
For researchers, scientists, and professionals in drug development and peptide synthesis, understanding the solubility of protected amino acids is a critical factor for successful experimental design and process optimization. This technical guide provides a comprehensive overview of the solubility of Z-Lys(Z)-OH (Nα,Nε-Dibenzyloxycarbonyl-L-lysine), a key building block in peptide chemistry. This document outlines its solubility in various organic solvents, provides a detailed experimental protocol for solubility determination, and presents a visual workflow to guide researchers.
Core Concepts: Understanding the Solubility of this compound
This compound is a derivative of the amino acid L-lysine where both the alpha-amino and epsilon-amino groups are protected by the benzyloxycarbonyl (Z) group. This protection strategy is instrumental in preventing unwanted side reactions during peptide synthesis. The physicochemical properties of this compound, particularly its solubility, are dictated by its molecular structure, which includes two aromatic Z-groups and a carboxylic acid moiety.
Qualitative assessments indicate that this compound exhibits limited solubility in water but shows enhanced solubility in polar organic solvents.[1] This behavior is attributed to the hydrophobic nature of the two benzyloxycarbonyl groups, which dominate the molecule's interaction with different solvent environments.
Quantitative Solubility Data
Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on general principles of solubility and available qualitative descriptions, the following table summarizes the expected solubility behavior of this compound in common organic solvents. It is important to note that these are general guidelines, and empirical testing is recommended for specific applications.
| Solvent | Solvent Type | Expected Solubility |
| Dimethylformamide (DMF) | Polar Aprotic | High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate |
| Dichloromethane (DCM) | Nonpolar | Moderate to Low |
| Chloroform | Nonpolar | Moderate to Low |
| Methanol | Polar Protic | Low |
| Ethanol | Polar Protic | Low |
| Isopropanol | Polar Protic | Low |
| Acetonitrile (B52724) (ACN) | Polar Aprotic | Low |
| Toluene | Nonpolar | Very Low |
| Hexanes | Nonpolar | Insoluble |
| Water | Polar Protic | Insoluble/Very Low |
Experimental Protocol for Solubility Determination
The following section details a robust experimental methodology for the quantitative determination of this compound solubility, employing the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.
Principle
An excess amount of the solid this compound is equilibrated with a specific solvent at a constant temperature. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical method.
Materials and Equipment
-
This compound (powder)
-
Selected organic solvents (HPLC grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the different organic solvents to be tested. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the calibrated range of the HPLC method.
-
-
HPLC Analysis:
-
Analyze the diluted samples by HPLC. The benzyloxycarbonyl groups in this compound allow for strong UV absorbance, making UV detection a suitable method.[2][3]
-
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is a common starting point for protected amino acids.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 254 nm
-
Injection Volume: 10 µL
-
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted samples by interpolating their peak areas on the calibration curve.
-
Calculate the original solubility in the solvent by accounting for the dilution factor.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Conclusion
While precise, universally applicable quantitative solubility data for this compound remains to be extensively published, a strong understanding of its qualitative solubility in common organic solvents, coupled with a robust and reproducible experimental protocol, empowers researchers to effectively utilize this important protected amino acid. The methodologies and information presented in this guide are intended to provide a solid foundation for scientists and professionals in the fields of peptide synthesis and drug development to confidently work with this compound and to accurately determine its solubility for their specific applications.
References
An In-depth Technical Guide on the Predicted pKa Value of Z-Lys(Z)-OH for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted acid dissociation constant (pKa) of Nα,Nε-di-benzyloxycarbonyl-L-lysine, commonly known as Z-Lys(Z)-OH. The pKa value is a critical physicochemical parameter in drug development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3][4][5] This document details the predicted pKa, discusses the underlying computational methodologies, provides established experimental protocols for pKa determination, and illustrates the significance of this parameter in the pharmaceutical sciences.
Predicted pKa Value of this compound
This compound is a derivative of the amino acid L-lysine where both the alpha-amino and epsilon-amino groups are protected by benzyloxycarbonyl (Z or Cbz) groups. This protection alters the ionization behavior of the molecule compared to its parent amino acid. The only remaining ionizable group is the α-carboxyl group.
A predicted pKa value for this compound has been reported as 3.97 ± 0.21 . This value is attributed to the dissociation of the proton from the α-carboxyl group. The presence of the electron-withdrawing benzyloxycarbonyl groups on the amino functions influences the acidity of the carboxyl group.
For the purpose of comparison, the table below summarizes the predicted pKa for this compound alongside the experimentally determined pKa values for the ionizable groups of unprotected L-lysine.
| Compound/Functional Group | Predicted pKa | Experimental pKa | Ionizable Group |
| This compound | 3.97 ± 0.21 | Not Found in Literature | α-Carboxyl |
| L-Lysine | ~2.18 | α-Carboxyl | |
| L-Lysine | ~8.95 | α-Amino | |
| L-Lysine | ~10.53 | ε-Amino (Side Chain) |
Note: Experimental pKa values for L-lysine can vary slightly depending on the experimental conditions (temperature, ionic strength).
Computational Prediction of pKa Values
While the specific methodology used to obtain the predicted pKa of 3.97 for this compound is not detailed in the available literature, it is likely derived from computational software that employs one of several established methods. These programs are widely used in the pharmaceutical industry for the high-throughput screening of drug candidates.[6]
Common approaches for in silico pKa prediction include:
-
Empirical Methods: These methods utilize a database of experimentally determined pKa values for a large number of compounds.[6][7] Software like ACD/pKa DB and ChemAxon's pKa predictor use fragment-based approaches, where a molecule is broken down into smaller fragments with known ionization properties.[7][8][9][10] The software then calculates the pKa of the whole molecule by considering the contributions of these fragments and the electronic effects of neighboring groups.
-
Quantum Mechanical (QM) Methods: These first-principles methods, often based on Density Functional Theory (DFT), calculate the free energy change of the deprotonation reaction in a solvent environment.[6] While computationally more intensive, QM methods can provide high accuracy, especially for novel chemical scaffolds not well-represented in empirical databases.
The predicted pKa value for this compound is crucial for anticipating its behavior in different pH environments, such as those found in the human body, and for designing appropriate formulation strategies.[1][2][4]
Experimental Protocols for pKa Determination
To experimentally verify the predicted pKa value of this compound, several well-established techniques can be employed. The following are detailed protocols for two common methods.
This is a classical and widely used method for pKa determination. It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is incrementally added.
Materials and Equipment:
-
This compound
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 or 25 mL)
-
Beaker (50 or 100 mL)
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). Add KCl to a final concentration of 0.1 M to maintain a constant ionic strength.
-
Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) by adding a small amount of 0.1 M HCl.
-
Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Begin adding the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 or 0.2 mL) from the burette.
-
Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Endpoint Determination: Continue the titration until the pH has risen significantly, passing the expected pKa value and reaching a plateau in the basic region (e.g., pH 11-12).
-
Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
NMR spectroscopy can be used to determine pKa values by monitoring the change in the chemical shift of a nucleus close to the ionization site as a function of pH.
Materials and Equipment:
-
This compound
-
A series of buffer solutions with known pH values spanning the range of interest (e.g., pH 2 to 6)
-
Deuterated solvent (e.g., D₂O)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a series of NMR samples, each containing a constant concentration of this compound dissolved in a different pH buffer solution made with D₂O.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum for each sample, ensuring consistent experimental parameters (e.g., temperature).
-
Chemical Shift Monitoring: Identify a proton signal in the NMR spectrum that is sensitive to the ionization state of the carboxyl group (e.g., the α-proton). Measure the chemical shift of this proton in each spectrum.
-
Data Analysis: Plot the chemical shift of the selected proton (y-axis) against the pH of the buffer solution (x-axis). The resulting data will form a sigmoidal curve.
-
pKa Determination: Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal function). The pKa is the pH value at the inflection point of the curve, where the chemical shift is halfway between the values for the fully protonated and fully deprotonated states.
Capillary electrophoresis (CE) is another powerful technique for pKa determination, particularly for compounds that are available in small quantities or are impure.[11][12][13][14] The method relies on the change in the electrophoretic mobility of the analyte as its ionization state changes with the pH of the background electrolyte.
Procedure Outline:
-
Buffer Preparation: Prepare a series of background electrolyte (BGE) buffers with a range of known pH values.
-
Sample Injection and Separation: For each BGE, inject a sample of this compound into the capillary and apply a voltage.
-
Mobility Measurement: Determine the effective electrophoretic mobility of this compound at each pH by measuring its migration time.
-
Data Analysis: Plot the effective mobility against the pH. The resulting sigmoidal curve can be fitted to an appropriate equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Significance in Drug Development
The pKa of a molecule like this compound is a cornerstone of its developability profile.[1][3][4][5]
-
Solubility and Formulation: The pKa dictates the pH-dependent solubility of a compound. For an acidic compound like this compound, the solubility will be significantly higher at pH values above its pKa, where it exists in its more polar, deprotonated (carboxylate) form. This knowledge is critical for developing oral, parenteral, and other dosage forms.[2][4]
-
Absorption and Permeability: According to the pH-partition hypothesis, the un-ionized form of a drug is generally more lipid-soluble and can more readily cross biological membranes.[4] For this compound, with a pKa of ~3.97, it will be predominantly in its un-ionized, more lipophilic form in the acidic environment of the stomach (pH 1-3), but largely in its ionized, less permeable form in the small intestine (pH 6-7.5).[2]
-
Drug-Target Interactions: The ionization state of a drug can be crucial for its binding to its biological target. Ionic interactions, such as salt bridges, are often key components of drug-receptor binding.
Logical Workflow for pKa Determination and Application
The following diagram illustrates a typical workflow for determining and utilizing the pKa of a compound of interest in a drug development setting.
Caption: Workflow for pKa determination and its application in drug development.
References
- 1. What is pKa and how is it used in drug development? [pion-inc.com]
- 2. industrialpharmacist.com [industrialpharmacist.com]
- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pKa - ECETOC [ecetoc.org]
- 8. acdlabs.com [acdlabs.com]
- 9. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.chemaxon.com [docs.chemaxon.com]
- 11. doc.rero.ch [doc.rero.ch]
- 12. Determination and modeling of peptide pKa by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. analiza.com [analiza.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Nα,Nε-Dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH)
This technical guide provides a comprehensive overview of the synthesis of Nα,Nε-dibenzyloxycarbonyl-L-lysine, commonly known as this compound, from L-lysine and benzyl (B1604629) chloroformate. This compound is a critical building block in peptide synthesis and various areas of drug development. The benzyloxycarbonyl (Z or Cbz) group serves as a crucial protecting group for the α- and ε-amino functionalities of lysine, preventing unwanted side reactions during peptide coupling.[1]
The synthesis is typically achieved via a Schotten-Baumann reaction, which involves the acylation of the amino groups of L-lysine with benzyl chloroformate under basic conditions.[2][3] The use of a two-phase solvent system, consisting of an aqueous and an organic layer, is common for this type of reaction.[2] The base in the aqueous phase neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the protected amino acid.[3]
Experimental Protocols
The following protocol is a synthesized methodology based on established principles of the Schotten-Baumann reaction and related procedures for the protection of amino acids.[2][4][5]
Materials and Reagents:
-
L-lysine hydrochloride
-
Benzyl chloroformate (Cbz-Cl or Z-Cl)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base (e.g., sodium carbonate, triethylamine)[5][6]
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
Hydrochloric acid (HCl) for acidification
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Dissolution of L-lysine: L-lysine hydrochloride is dissolved in an aqueous solution of sodium hydroxide. The base serves to neutralize the hydrochloride and deprotonate the amino groups, making them nucleophilic.[5] The reaction is typically cooled to 0-5°C in an ice bath to control the exothermic reaction and minimize side reactions.[4]
-
Acylation Reaction: Benzyl chloroformate, dissolved in an organic solvent like dioxane or THF, is added dropwise to the cooled L-lysine solution with vigorous stirring.[7] Simultaneously, the pH of the aqueous solution is maintained at a basic level (typically pH 9-11) by the concurrent addition of an aqueous sodium hydroxide solution.[4] This is a critical step in the Schotten-Baumann reaction to neutralize the HCl formed.[3] Approximately 2.2 to 2.5 equivalents of benzyl chloroformate are required to ensure the protection of both the α- and ε-amino groups.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.[1]
-
Work-up: Once the reaction is complete, the mixture is washed with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.[5]
-
Acidification and Product Isolation: The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 2-3 with dilute hydrochloric acid.[7] This protonates the carboxyl group, leading to the precipitation of the this compound product.
-
Purification: The precipitated product is collected by filtration, washed with cold water, and then dried under vacuum.[6] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Data Presentation
The following tables summarize the key quantitative data and reaction parameters for the synthesis of this compound.
Table 1: Reagents and Stoichiometry
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| L-lysine hydrochloride | C₆H₁₅ClN₂O₂ | 182.65 | 1.0 |
| Benzyl chloroformate | C₈H₇ClO₂ | 170.59 | 2.2 - 2.5 |
| Sodium hydroxide | NaOH | 40.00 | 3.2 - 4.0 |
Table 2: Reaction Conditions
| Parameter | Value |
| Reaction Temperature | 0 - 5 °C |
| Reaction Time | 1 - 4 hours |
| pH | 9 - 11 |
| Solvent System | Dioxane/Water or THF/Water |
Mandatory Visualizations
Chemical Reaction Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents [patents.google.com]
- 5. organic chemistry - Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Preparation of N6-CBZ-L-lysine [cds-bsx.com]
- 7. rsc.org [rsc.org]
Mechanism of Z-protecting group in peptide synthesis
An In-depth Technical Guide to the Benzyloxycarbonyl (Z) Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the benzyloxycarbonyl (Z or Cbz) protecting group, a cornerstone in the field of peptide synthesis. We will delve into the core mechanisms of its application and removal, present quantitative data for key reactions, provide detailed experimental protocols, and illustrate the chemical pathways and workflows using logical diagrams.
The Core Mechanism of the Z-Protecting Group
The benzyloxycarbonyl group is a carbamate-type amine protecting group, historically significant for its role in the first rational peptide syntheses, pioneered by Max Bergmann and Leonidas Zervas.[1] Its utility stems from its stability under a range of conditions and its susceptibility to specific cleavage methods, which allows for the controlled formation of peptide bonds.
Introduction of the Z-Group
The Z-group is typically introduced by the reaction of an amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions.[1][2] This reaction, often a Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution, where the deprotonated amino group of the amino acid attacks the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is generally carried out in a biphasic system or in an aqueous solution with careful pH control, typically between 8 and 10, to ensure the amino group is sufficiently nucleophilic while minimizing side reactions such as racemization and hydrolysis of the benzyl chloroformate.[2]
Cleavage of the Z-Group
The removal of the Z-group, or deprotection, is most commonly achieved through two primary methods: catalytic hydrogenolysis and acidolysis with hydrogen bromide in acetic acid.
This is a mild and widely used method for Z-group cleavage.[1] The Z-protected peptide is treated with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[1] The reaction proceeds via the reductive cleavage of the benzylic C-O bond, yielding the free amine, toluene, and carbon dioxide.[1] Catalytic transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene, offers a safer and often faster alternative to using hydrogen gas.[3][4]
For peptides that are sensitive to catalytic hydrogenation (e.g., those containing sulfur), a harsher method involving treatment with a solution of hydrogen bromide (HBr) in glacial acetic acid can be employed.[1] This method proceeds via an SN2-type mechanism where the bromide ion attacks the benzylic carbon, leading to the cleavage of the C-O bond and formation of a carbamic acid intermediate, which then decarboxylates.
Data Presentation: Quantitative Analysis
The efficiency of Z-group introduction and cleavage can vary depending on the amino acid and the specific reaction conditions. The following tables summarize representative quantitative data from the literature.
Table 1: Yields for the N-Benzyloxycarbonylation of Various Amino Acids
| Amino Acid | Reaction Conditions | Yield (%) | Reference |
| L-Cyclohexylglycine | Cbz-Cl, NaOH, H₂O, 20°C | 82.3 | [5] |
| L-Serine | Cbz-Cl, NaOH, H₂O, 0-5°C | 75 | [6] |
| Glycine | Cbz-Cl, NaOH, H₂O, 0°C | ~90 | [5] |
| Various Amines | Cbz-Cl, H₂O, rt | 89-98 | [7] |
Table 2: Comparison of Z-Group Cleavage Methods
| Substrate | Method | Reagents | Time (h) | Yield (%) | Reference |
| Z-Lys(Z)-Gly-OMe | Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, MeOH | 1-4 | High | [3] |
| Z-Protected Peptides | Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, MeOH/DMF | Varies | Quantitative | [4] |
| Z-Protected Amines | HBr in Acetic Acid | 33% HBr/AcOH | Varies | Generally High | [1] |
| N-Cbz-protected amines | AlCl₃ in HFIP | AlCl₃, HFIP, rt | Varies | High | [8] |
| N-Cbz-protected amines | NaBH₄/Pd-C | NaBH₄, 10% Pd-C, MeOH | 0.1-0.5 | 92-98 | [9] |
Experimental Protocols
The following are detailed methodologies for the introduction and cleavage of the Z-protecting group.
General Protocol for N-Benzyloxycarbonylation of an Amino Acid
Materials:
-
Amino acid
-
Sodium hydroxide (B78521) (NaOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Dioxane or other suitable organic solvent
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve the amino acid (1.0 eq.) in an aqueous solution of sodium hydroxide (1.1 eq.) at 0-5 °C in an ice bath.
-
Simultaneously, add benzyl chloroformate (1.1 eq.) and an additional portion of aqueous sodium hydroxide solution dropwise, maintaining the temperature below 5 °C and the pH between 9 and 10.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer with cold hydrochloric acid to a pH of approximately 2 to precipitate the Z-protected amino acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure N-Cbz-amino acid.
Protocol for Z-Group Cleavage by Catalytic Transfer Hydrogenation
Materials:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate or 1,4-cyclohexadiene
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the Z-protected peptide (1.0 eq.) in methanol or ethanol in a round-bottom flask equipped with a stir bar.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Add ammonium formate (4-5 eq.) as the hydrogen donor.
-
Stir the reaction mixture vigorously at room temperature under an inert atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-4 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional methanol.
-
Evaporate the combined filtrate under reduced pressure to obtain the crude deprotected peptide.
-
The crude product can be further purified by an appropriate method such as crystallization or chromatography.
Protocol for Z-Group Cleavage with HBr in Acetic Acid
Materials:
-
Z-protected peptide
-
33% Hydrogen bromide in acetic acid
-
Anhydrous diethyl ether
Procedure: CAUTION: This procedure should be performed in a well-ventilated fume hood as HBr in acetic acid is highly corrosive and volatile.
-
Dissolve the Z-protected peptide in a minimal amount of glacial acetic acid in a dry flask.
-
Add a solution of 33% HBr in acetic acid (a 2- to 10-fold excess).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, precipitate the peptide hydrobromide salt by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid product with several portions of anhydrous diethyl ether to remove residual acetic acid and benzyl bromide.
-
Dry the product under vacuum.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key chemical transformations and potential side reactions associated with the Z-protecting group.
Side Reactions
During the activation of the carboxyl group of a Z-protected amino acid for peptide coupling, racemization can occur through the formation of an oxazolone (B7731731) intermediate. This is more likely with certain coupling reagents and under basic conditions.
A potential side reaction during catalytic hydrogenolysis is the formation of an N-benzyl derivative, particularly if the reaction is not driven to completion or if there is a deficiency of the hydrogen donor.
Conclusion
The benzyloxycarbonyl (Z) protecting group remains a valuable tool in peptide synthesis, particularly in solution-phase strategies and for the protection of side chains like that of lysine. Its straightforward introduction and reliable cleavage by catalytic hydrogenolysis or acidolysis provide a robust method for amine protection. However, researchers must be mindful of potential side reactions such as racemization and N-benzylation and select their reaction conditions accordingly to ensure the synthesis of high-purity peptides. This guide provides the foundational knowledge and practical protocols to effectively utilize the Z-group in modern peptide chemistry.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. tdcommons.org [tdcommons.org]
- 3. benchchem.com [benchchem.com]
- 4. Selective protection and labelling of arginine/lysine side chains in HBSs of proteins [protocols.io]
- 5. Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor of Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic Data and Experimental Protocols for Z-Lys(Z)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Nα,Nε-dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH), a critical building block in peptide synthesis and drug development. This document compiles available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data and outlines detailed experimental protocols for their acquisition.
Spectroscopic Data of this compound
Precise and comprehensive spectroscopic data is paramount for the unambiguous identification and quality control of this compound. The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectral data for this compound. Note that exact chemical shifts and peak absorptions can vary slightly depending on the solvent and instrument used.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.35 | m | Aromatic protons (10H, C₆H₅) |
| ~5.10 | s | Benzylic protons (4H, 2 x CH₂Ph) |
| ~4.30 | m | α-CH |
| ~3.15 | t | ε-CH₂ |
| ~1.85 | m | β-CH₂ |
| ~1.50 | m | δ-CH₂ |
| ~1.40 | m | γ-CH₂ |
| - | br s | COOH, NH (exchangeable) |
Note: The chemical shifts for the lysine (B10760008) side chain protons (β, γ, δ) may overlap and appear as complex multiplets. The carboxylic acid and amide protons are often broad and may exchange with deuterium (B1214612) in deuterated solvents.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~175 | COOH |
| ~156 | C=O (Z-group) |
| ~136 | Aromatic C (ipso) |
| ~128.5 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127.8 | Aromatic CH |
| ~67 | CH₂ (benzylic) |
| ~54 | α-CH |
| ~40 | ε-CH₂ |
| ~31 | β-CH₂ |
| ~29 | δ-CH₂ |
| ~22 | γ-CH₂ |
Infrared (IR) Spectroscopy Data
IR spectroscopy provides valuable information about the functional groups present in this compound.
Table 3: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3300 | Medium | N-H stretch (amide) |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~2930, ~2860 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1690 | Strong | C=O stretch (urethane, amide I) |
| ~1530 | Strong | N-H bend (amide II) |
| ~1450, ~1400 | Medium | C-H bend (aliphatic) |
| ~1250 | Strong | C-O stretch (urethane) |
| ~740, ~700 | Strong | C-H out-of-plane bend (aromatic) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy Protocol
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range that covers all expected proton signals (e.g., 0-10 ppm).
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer with a carbon probe.
-
Parameters:
-
Pulse Sequence: Proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).
-
IR Spectroscopy Protocol
1. Sample Preparation:
-
KBr Pellet Method:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR) Method:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
2. Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment (or the KBr pellet holder/clean ATR crystal) should be recorded and subtracted from the sample spectrum.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
A Technical Guide to the Thermal Stability and Storage of Z-Lys(Z)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and appropriate storage conditions for Nα,Nε-dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH). The information herein is intended to support researchers, scientists, and professionals in the field of drug development in the proper handling and use of this compound.
Introduction
This compound is a protected amino acid derivative widely used in peptide synthesis and other areas of chemical and pharmaceutical research. The benzyloxycarbonyl (Z) protecting groups on both the alpha and epsilon amino functions of the lysine (B10760008) sidechain prevent unwanted side reactions during peptide coupling. Ensuring the stability and purity of this compound is critical for the successful synthesis of peptides and other molecules. This guide summarizes the available data on its physical properties, recommended storage conditions, and potential thermal degradation pathways.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | References |
| Appearance | White to off-white crystalline solid or powder. | [1][2] |
| Molecular Formula | C₂₂H₂₆N₂O₆ | |
| Molecular Weight | 414.45 g/mol | |
| Melting Point | 76-78 °C | [3] |
| Solubility | Limited solubility in water. Soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). | [2] |
Recommended Storage Conditions and Shelf-Life
Proper storage is crucial to maintain the integrity of this compound. The recommended storage conditions are summarized in Table 2.
| Form | Storage Temperature | Duration | References |
| Powder | -20°C | Up to 3 years | [1] |
| 4°C | Up to 2 years | [1] | |
| In Solvent | -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[2] It is recommended to keep the container tightly sealed to protect it from moisture and direct light.[2] The compound should be stored away from strong acids, bases, and oxidizing agents.[2]
Potential Thermal Degradation Pathways
In the absence of specific experimental data for this compound, potential thermal degradation pathways can be postulated based on the known reactivity of its functional groups, primarily the benzyloxycarbonyl (carbamate) groups. The thermal decomposition of carbamates can proceed through several mechanisms.[4][5][6][7][8]
One likely pathway is the cleavage of the benzyloxycarbonyl group to form toluene, carbon dioxide, and the corresponding amine. Another possibility is the formation of an isocyanate intermediate. The lysine backbone itself can also undergo degradation at higher temperatures.
A proposed logical pathway for the primary thermal degradation of the Z-protecting groups is illustrated below.
Experimental Protocols for Stability Assessment
To rigorously determine the thermal stability of this compound, a series of experiments should be conducted. The following are general protocols for key analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to characterize its thermal degradation profile.
Methodology:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of this compound into a clean TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is determined from the temperature at which a significant weight loss is observed.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion, and to detect any other thermal events such as decomposition.
Methodology:
-
Calibrate the DSC instrument using appropriate standards (e.g., indium).
-
Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that includes the expected melting point and potential decomposition region.
-
Record the heat flow to the sample relative to the reference.
-
The melting point is determined from the onset or peak of the endothermic melting transition. Exothermic events at higher temperatures may indicate decomposition.
The logical workflow for a comprehensive stability assessment of this compound is depicted in the following diagram.
Conclusion
This compound is a stable compound when stored under the recommended conditions of low temperature, and protection from light and moisture. The provided data on its physical properties and storage recommendations serve as a valuable resource for researchers. While specific experimental data on its thermal decomposition is lacking in the public literature, an understanding of the chemistry of its protecting groups allows for the postulation of potential degradation pathways. For critical applications, it is highly recommended that researchers perform their own stability studies using established analytical techniques such as TGA and DSC to ensure the material's suitability for their specific needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [guidechem.com]
- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectsci.au [connectsci.au]
- 7. mdpi.com [mdpi.com]
- 8. Obtaining Isocyanates Through Thermal Decomposition of Carbamates | International Journal of Scientific Trends [scientifictrends.org]
An In-depth Technical Guide to Z-Lys(Z)-OH: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα,Nε-dibenzyloxycarbonyl-L-lysine, commonly referred to as Z-Lys(Z)-OH. This document consolidates critical data, experimental methodologies, and applications relevant to its use in peptide synthesis and the development of complex bioconjugates.
Core Properties of this compound
This compound is a synthetically modified derivative of the naturally occurring amino acid L-lysine. The attachment of two benzyloxycarbonyl (Z) protecting groups to the α- and ε-amino groups prevents unwanted side reactions during peptide synthesis, making it a crucial building block in the construction of peptides and peptidomimetics.[1][2]
Below is a summary of its key chemical and physical properties:
| Property | Value | Reference |
| CAS Number | 405-39-0 | [1] |
| Molecular Weight | 414.45 g/mol | [1] |
| Molecular Formula | C₂₂H₂₆N₂O₆ | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Limited solubility in water; soluble in polar organic solvents such as DMF and DMSO. | [1] |
| Synonyms | N,N′-Di-Cbz-L-lysine, Nα,Nε-Di-Z-L-lysine |
Synthesis and Purification
The synthesis of this compound is typically achieved through the reaction of L-lysine with benzyloxycarbonyl chloride (Z-Cl) in an alkaline aqueous solution. The process is followed by acidification to yield the desired protected amino acid. Industrial preparation is often conducted via batch synthesis under controlled pH conditions, with purification commonly performed by recrystallization.[1]
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Applications in Peptide Synthesis and Drug Development
This compound is a valuable reagent in solution-phase peptide synthesis (SPPS), where it serves as a protected lysine residue for incorporation into peptide chains.[3] The benzyloxycarbonyl (Z) protecting groups are stable under various reaction conditions and can be removed by catalytic hydrogenation.[3] This protected amino acid is instrumental in several key areas of drug development and bioconjugation.
Key Application Areas:
-
Custom Peptide Synthesis: It is used for the incorporation of protected lysine into peptide sequences for research and development.[3]
-
Fragment Condensation: this compound is employed in the synthesis of protected peptide fragments for use in convergent solid-phase or solution-phase peptide synthesis.[3]
-
Bioconjugation: After deprotection, the lysine residue can be used for conjugation to other molecules such as labels, drugs, or polymers.[3]
-
Drug Development: It is utilized in the synthesis of peptide-based therapeutics where lysine residues are critical for biological activity or for modification to improve pharmacokinetic properties.[3] This includes its use as a linker in antibody-drug conjugates (ADCs) and for the functionalization of nanoparticles.[2]
Experimental Protocol: Solution-Phase Dipeptide Synthesis
The following protocol details the use of this compound (activated as its N-hydroxysuccinimide ester, Z-Lys(Z)-OSu) in the solution-phase synthesis of a dipeptide, followed by the deprotection of the Z groups.
1. Coupling Reaction
-
Preparation of Glycine Methyl Ester (H-Gly-OMe):
-
Suspend Glycine methyl ester hydrochloride (1.2 equivalents) in an anhydrous solvent like dichloromethane (B109758) (DCM).
-
Add a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (1.1 equivalents) and stir at room temperature for 15-20 minutes to generate the free base.
-
-
Coupling to Z-Lys(Z)-OSu:
-
In a separate flask, dissolve Z-Lys(Z)-OSu (1.0 equivalent) in anhydrous DCM.
-
Add the freshly prepared H-Gly-OMe solution to the Z-Lys(Z)-OSu solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane.
-
Collect and concentrate the fractions containing the pure product, Z-Lys(Z)-Gly-OMe.
-
2. Deprotection of Z Groups (Catalytic Hydrogenation)
-
Reaction Setup:
-
Dissolve the protected dipeptide, Z-Lys(Z)-Gly-OMe (1.0 equivalent), in methanol (B129727) or ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) (typically 10-20% by weight of the peptide).
-
Add a hydrogen donor such as ammonium (B1175870) formate (B1220265) (4-5 equivalents) or introduce hydrogen gas.
-
-
Deprotection Reaction:
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected dipeptide, H-Lys-Gly-OMe.
-
Experimental Workflow Diagram
The diagram below outlines the solution-phase synthesis of a dipeptide using Z-Lys(Z)-OSu and subsequent deprotection.
Caption: Workflow for dipeptide synthesis and deprotection.
Quantitative Data from Dipeptide Synthesis
The following table presents representative quantitative data for the synthesis of a dipeptide using the Z-Lys(Z)-OSu protocol. Actual results may vary based on the specific amino acids, scale, and experimental conditions.[3]
| Parameter | Typical Value | Notes |
| Coupling Reaction Time | 4 - 12 hours | Monitored by TLC to ensure completion. |
| Crude Product Yield | 85 - 95% | Yield after the initial work-up, before purification. |
| Purified Product Yield | 70 - 85% | Yield after silica gel column chromatography. |
| Deprotection Reaction Time | 1 - 4 hours | Monitored by TLC for completion. |
Conclusion
This compound is an essential building block for researchers and professionals in the fields of peptide chemistry and drug development. Its robust protecting groups allow for the controlled synthesis of complex peptides and bioconjugates. The experimental protocols and workflows provided in this guide offer a practical framework for the effective utilization of this compound in the laboratory.
References
The Carbobenzoxy Group: A Cornerstone in Peptide Synthesis
An In-depth Technical Guide on the Discovery and History of Z-Protected Amino Acids
For researchers, scientists, and professionals in drug development, understanding the historical context and foundational techniques of peptide synthesis is crucial. The introduction of the benzyloxycarbonyl (or carbobenzoxy, Cbz, or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932 was a watershed moment, transforming peptide chemistry from a field of limited success into a systematic science.[1][2] This guide provides a detailed exploration of the discovery, history, and experimental protocols associated with Z-protected amino acids, which laid the groundwork for the synthesis of complex peptides and proteins.
A Revolutionary Discovery in a Nascent Field
Prior to 1932, the synthesis of peptides was a formidable challenge. The lack of a reliable method to temporarily block the reactive amino group of one amino acid while its carboxyl group was coupled to another resulted in uncontrolled polymerization and a plethora of side products. This limitation severely hampered the study of proteins and their constituent peptides.
The breakthrough came when Max Bergmann, a student of the pioneering chemist Emil Fischer, and his collaborator Leonidas Zervas, introduced the carbobenzoxy group.[1][3] This novel protecting group was revolutionary for three key reasons:
-
Ease of Introduction: It could be readily introduced to the amino group of an amino acid.
-
Stability: It was stable under the conditions required for peptide bond formation.
-
Facile Removal: It could be removed under mild conditions that did not cleave the newly formed peptide bond.
This methodology, which became known as the Bergmann-Zervas synthesis, was the first practical and controlled method for stepwise peptide synthesis.[4] For two decades, it remained the standard in the field, enabling the synthesis of previously inaccessible peptides and paving the way for landmark achievements, such as the synthesis of the hormone oxytocin (B344502) by Vincent du Vigneaud.[2] The significance of this discovery is underscored by the fact that the "Z" in Z-protected amino acids is often in honor of Zervas.
The Chemistry of the Carbobenzoxy Group
The Z-group is introduced by reacting an amino acid with benzyl (B1604629) chloroformate in an aqueous alkaline solution, a variation of the classic Schotten-Baumann reaction. The alkaline conditions deprotonate the amino group, rendering it nucleophilic for attack on the carbonyl carbon of benzyl chloroformate.
The removal of the Z-group is typically achieved through two primary methods:
-
Catalytic Hydrogenation: This mild method involves treating the Z-protected peptide with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon). The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.
-
Acidolysis: Harsher conditions, such as treatment with a solution of hydrogen bromide in glacial acetic acid, can also be used to remove the Z-group.
A crucial advantage of the Z-group is its ability to suppress racemization at the chiral center of the amino acid during peptide coupling, a common problem with earlier methods.
Quantitative Data from Early Syntheses
The following table summarizes some of the quantitative data for the synthesis of Z-amino acids and their derivatives as reported in early work by Bergmann and Zervas. This data, while not exhaustive, provides a glimpse into the efficiency of the original methods.
| Amino Acid Derivative | Starting Material | Yield (%) | Melting Point (°C) |
| Carbobenzoxy-l-leucyl-l-glutamic acid | Benzoylglutamic Acid Diazide | - | 196 |
| l-Amino-1-benzamido-2-phenylethane | Carbobenzoxy Compound | 55 | - |
| Benzoyl-l-glutamic acid diazide | Dihydrazide | 70 | 75 (effervesced) |
| 1,5-Biscarbobenzoxyamino-1-benzamidopropane | Benzoyl-l-glutamic acid diazide | - | - |
| l-Benzamido-l-carbobenzoxyamido-3-methylbutane | Hydrazide | - | 153 |
Data extracted from "A method for the stepwise degradation of polypeptides" by M. Bergmann and L. Zervas, J. Biol. Chem. 1936, 113, 341-357.[5]
Experimental Protocols
The following are detailed experimental protocols for the introduction and removal of the carbobenzoxy group, based on the principles of the Bergmann-Zervas method.
Protocol 1: Synthesis of N-α-Carbobenzoxy-L-Alanine
Materials:
-
L-Alanine
-
Benzyl chloroformate
-
Sodium hydroxide (B78521) (2 M and 4 M solutions)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the L-alanine in a 2 M aqueous sodium hydroxide solution in a flask and cool the solution in an ice bath.
-
While vigorously stirring, simultaneously add benzyl chloroformate and a 4 M aqueous sodium hydroxide solution dropwise to the cooled amino acid solution over a period of 30 minutes. Maintain the temperature at or below 5°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 10 minutes, then allow it to warm to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract twice with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of N-α-carbobenzoxy-L-alanine will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and allow it to air dry.
-
Further drying in a desiccator over a suitable drying agent will yield the final product.
Protocol 2: Deprotection of N-α-Carbobenzoxy-L-Alanyl-L-Leucine by Catalytic Hydrogenation
Materials:
-
N-α-Carbobenzoxy-L-alanyl-L-leucine
-
Palladium on carbon (10% w/w)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Celatom or similar filter aid
-
Rotary evaporator
Procedure:
-
Dissolve the N-α-carbobenzoxy-L-alanyl-L-leucine in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% palladium on carbon to the solution.
-
Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Stir the suspension vigorously at room temperature under a hydrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), carefully filter the reaction mixture through a pad of Celatom to remove the palladium catalyst.
-
Rinse the flask and the filter pad with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the deprotected dipeptide, L-alanyl-L-leucine.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the chemical processes and logical steps involved in the use of Z-protected amino acids, the following diagrams are provided in the DOT language.
Caption: Mechanism for the protection of an amino acid with the carbobenzoxy (Z) group.
Caption: Deprotection of a Z-protected amino acid via catalytic hydrogenolysis.
Caption: General workflow of the Bergmann-Zervas method for stepwise peptide synthesis.
References
The Enduring Guardian: An In-depth Technical Guide to the Chemical Reactivity of the Benzyloxycarbonyl Group
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) group stands as a cornerstone in the strategic protection of amines in organic synthesis, particularly within the intricate landscape of peptide synthesis and drug development. Its enduring prevalence is a testament to its robust stability across a range of chemical environments, coupled with a versatile array of deprotection methods. This technical guide provides a comprehensive exploration of the chemical reactivity of the Cbz group, offering a detailed examination of its stability, cleavage protocols, potential side reactions, and quantitative performance data to inform its effective application in complex synthetic endeavors.
Core Principles of Benzyloxycarbonyl Protection
The primary role of the Cbz group is the temporary masking of the nucleophilic and basic nature of primary and secondary amines. This is achieved by the formation of a carbamate (B1207046) linkage through the reaction of the amine with benzyl (B1604629) chloroformate (Cbz-Cl) or other activated Cbz reagents.[1][2] The resulting Cbz-protected amine exhibits significantly attenuated reactivity, allowing for selective chemical transformations at other sites within a molecule.[1]
A key advantage of the Cbz group is its orthogonality with other widely used amine protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[1][3] This orthogonality is fundamental to the design of complex, multi-step synthetic strategies, enabling the selective removal of one protecting group in the presence of others.[1]
Stability of the Benzyloxycarbonyl Group
The Cbz group is renowned for its stability under a wide range of conditions, a characteristic that underpins its utility in multi-step synthesis.[1] It is generally stable to both mildly acidic and basic conditions, allowing for a broad synthetic window for subsequent reactions.[2]
Table 1: Qualitative Stability of the Cbz Group under Various Conditions
| Condition | Reagent/Environment | Stability of Cbz Group | Reference(s) |
| Acidic | Trifluoroacetic acid (TFA) | Generally stable, but prolonged exposure can lead to cleavage. | [1] |
| Hydrochloric acid (HCl) in organic solvents | Generally stable, but harsh conditions can cause cleavage. | [2] | |
| HBr in Acetic Acid | Labile (Deprotection Condition) | [2] | |
| Basic | Aqueous NaOH, NaHCO₃ | Stable | [4] |
| Piperidine (20% in DMF) | Stable | [3] | |
| Nucleophilic | Hydrazine | Stable | - |
| Reductive | Sodium borohydride (B1222165) (NaBH₄) | Stable | - |
| Oxidative | m-CPBA | Stable | - |
While comprehensive quantitative kinetic data on the stability of the Cbz group across a wide pH range is not extensively documented in a single source, empirical evidence from its widespread use confirms its stability in the approximate pH range of 4 to 11 under typical reaction conditions.
Cleavage of the Benzyloxycarbonyl Group: Deprotection Strategies
The selective removal of the Cbz group is a critical step in synthetic campaigns. The choice of deprotection method is dictated by the presence of other functional groups within the molecule and the desired reaction conditions. The three primary methods for Cbz cleavage are catalytic hydrogenolysis, acidolysis, and other less common nucleophilic or reductive methods.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and generally the mildest method for the removal of the Cbz group.[2] This method involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[2] The reaction proceeds under neutral conditions and produces toluene (B28343) and carbon dioxide as byproducts, which are readily removed.
Alternatively, transfer hydrogenolysis utilizes a hydrogen donor, such as ammonium (B1175870) formate, triethylsilane, or sodium borohydride, in the presence of a palladium catalyst, avoiding the need for gaseous hydrogen.[5]
Table 2: Quantitative Data on Cbz Deprotection by Hydrogenolysis
| Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| N-Cbz-aniline | 10% Pd/C, H₂ (1 atm) | Methanol (B129727) | Room Temp. | 1-3 h | >95 | [6] |
| N-Cbz-nortropine | 10% Pd/C, H₂ (1 atm) | Methanol | Room Temp. | 1 h | ~95 | [6] |
| Cbz-L-Phe-L-Leu-OEt | 10% Pd/C, H₂ (1 atm) | Not specified | Not specified | 2 h | Total deprotection | [5] |
| N-Cbz-Amine | 5% Pd/C, H₂ (1 atm) | Methanol | 60 | 40 h | Not specified | [1] |
| N-Cbz-aniline | 10% Pd/C, NaBH₄ (1 equiv) | Methanol | Room Temp. | 5-10 min | Not specified | [7] |
Experimental Protocol: Catalytic Hydrogenolysis of N-Cbz-aniline
Materials:
-
N-Cbz-aniline
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or hydrogenator
-
Celite®
Procedure:
-
Dissolve N-Cbz-aniline (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected aniline.[7]
Acidolysis
Acid-mediated cleavage provides an alternative to hydrogenolysis, particularly when the substrate contains functional groups susceptible to reduction, such as alkenes, alkynes, or nitro groups.[8] Strong acids, most commonly hydrogen bromide (HBr) in acetic acid, are used to effect the cleavage.[2]
Table 3: Quantitative Data on Cbz Deprotection by Acidolysis
| Substrate | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Cbz-protected peptide | 33% HBr | Acetic Acid | Room Temp. | 20 min | Not specified | [1] |
| Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate | IPA·HCl | Isopropanol | 65-75 | 4 h | Not specified | [8] |
Experimental Protocol: Acidic Cleavage of a Cbz-Protected Peptide
Materials:
-
Cbz-protected peptide
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Diethyl ether
Procedure:
-
Dissolve the Cbz-protected peptide in a 33% solution of HBr in acetic acid.
-
Stir the resulting mixture at room temperature for 20 minutes.
-
Add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.
-
Isolate the precipitate by filtration or decantation.[1]
Other Deprotection Methods
While less common, other reagents and conditions can be employed for Cbz deprotection, often to achieve specific chemoselectivity.
-
Lewis Acids: A combination of a Lewis acid, such as aluminum chloride (AlCl₃), and a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effectively deprotect N-Cbz groups, even in the presence of other reducible functionalities.[9] This method is advantageous as it avoids the use of hydrogen gas and pyrophoric reagents.[9]
-
Nucleophilic Cleavage: Certain nucleophiles can effect the cleavage of the Cbz group. For instance, 2-mercaptoethanol (B42355) in the presence of a base can deprotect Cbz-amines.[10]
-
Radical Cleavage: Tributylstannyl radicals have been shown to promote the deprotection of N-Cbz derivatives of amides and nitrogen-containing heteroaromatic rings.[11]
Side Reactions of the Benzyloxycarbonyl Group
While the Cbz group is generally stable, certain side reactions can occur during its introduction or removal, potentially impacting reaction yield and purity.
Racemization
During the protection of chiral amino acids, there is a risk of racemization, particularly if the reaction conditions are not carefully controlled.[4] The use of a base during Cbz protection can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. However, the urethane (B1682113) nature of the Cbz group generally helps to suppress this side reaction.[12]
Table 4: Qualitative Assessment of Racemization Propensity
| Protecting Group | Protection Conditions | Deprotection Conditions | General Propensity for Racemization | Reference(s) |
| Cbz | Cbz-Cl, Base (e.g., NaHCO₃) | Catalytic Hydrogenolysis | Low | [13] |
| Boc | (Boc)₂O, Base | Strong Acid (e.g., TFA) | Low to Moderate | [13] |
| Fmoc | Fmoc-Cl, Base | Mild Base (e.g., Piperidine) | Low | [13] |
Quantitative data on the extent of racemization is highly dependent on the specific amino acid, coupling reagents, and reaction conditions. It is therefore crucial to analyze the enantiomeric purity of the product for each specific application.
N-Benzylation during Hydrogenolysis
A potential side reaction during the catalytic hydrogenolysis of Cbz groups is the formation of N-benzyl byproducts. This can occur if the hydrogen source is depleted or if the catalyst activity is reduced.[14]
Incompatibility with Reducible Functional Groups
A significant limitation of catalytic hydrogenolysis for Cbz deprotection is its incompatibility with other functional groups that are also susceptible to reduction, such as:
-
Alkenes and alkynes
-
Nitro groups
-
Aryl halides (in some cases)
-
Benzyl ethers
In such cases, alternative deprotection methods like acidolysis or Lewis acid-mediated cleavage are preferred.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: General cycle of Cbz protection and deprotection.
Caption: Decision tree for selecting a Cbz deprotection method.
Experimental Workflows
Caption: Experimental workflow for Cbz protection of an amine.
Caption: Experimental workflow for Cbz deprotection by hydrogenolysis.
Conclusion
The benzyloxycarbonyl group remains an indispensable tool in the arsenal (B13267) of the modern synthetic chemist. Its robust stability, coupled with a variety of orthogonal deprotection strategies, ensures its continued relevance in the synthesis of complex molecules, from peptides to pharmaceuticals. A thorough understanding of its chemical reactivity, including its stability profile, cleavage kinetics, and potential side reactions, is paramount for its successful and strategic implementation. This guide provides a foundational framework for researchers, scientists, and drug development professionals to leverage the full potential of the Cbz protecting group in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of Z-Lys(Z)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Nα,Nε-Dibenzyloxycarbonyl-L-lysine, commonly known as Z-Lys(Z)-OH. The following sections detail the compound's properties, potential hazards, recommended personal protective equipment, and emergency procedures to ensure its safe use in a laboratory and research environment.
Chemical Identification and Physical Properties
This compound is a derivative of the amino acid lysine, where both the alpha-amino and epsilon-amino groups are protected by benzyloxycarbonyl (Z) groups.[1] It is primarily used as an intermediate in peptide synthesis.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 405-39-0 | [1] |
| Molecular Formula | C₂₂H₂₆N₂O₆ | [1] |
| Molecular Weight | 414.45 g/mol | |
| Appearance | White to off-white or light yellow crystalline solid/powder.[1] | [1] |
| Odor | Minimal odor.[1] | [1] |
| Melting Point | 76.0 to 80.0 °C | |
| Solubility | Limited solubility in water; enhanced in polar organic solvents like DMF and DMSO.[1] | [1] |
| Specific Rotation | -4.0 to -6.0 deg (c=1, methanol) |
Hazard Identification and Toxicological Information
This compound is considered to have low acute toxicity but requires careful handling to mitigate risks associated with irritation and potential sensitization.[1] It is classified as a combustible solid.
-
Eye Contact : May cause redness and irritation.[1]
-
Skin Contact : May cause mild irritation.[1] Prolonged or repeated exposure can lead to sensitization and potential allergic reactions in some individuals.[1]
-
Inhalation : Inhalation of dust particles may lead to respiratory discomfort, including coughing and sneezing.[1]
-
Carcinogenicity : There is no conclusive evidence linking this compound to carcinogenic effects. It is not classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).[1]
Safe Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Table 2: Safety and Handling Information
| Parameter | Recommendation | Source(s) |
| Handling | Avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[2] Use in a well-ventilated area or with appropriate exhaust ventilation.[1][2][3] | [1][2][3] |
| Storage | Store in a cool (<15°C), dry, and dark place.[1][3] Keep containers tightly sealed in a well-ventilated environment.[1][3] Store under an inert gas as the compound can be air-sensitive. | [1][3] |
| Incompatible Materials | Strong acids, strong bases, and strong oxidizing agents.[1][2] | [1][2] |
| Storage Class | 11 - Combustible Solids | |
| Hazardous Decomposition | Under fire conditions, may produce oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂).[2] | [2] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Source(s) |
| Eye/Face Protection | Safety glasses or eyeshields. | |
| Hand Protection | Chemical-resistant gloves. | |
| Respiratory Protection | NIOSH-approved N95 (US) or equivalent dust mask where dust formation is likely. | |
| Skin and Body Protection | Standard laboratory coat. | [4] |
Emergency and First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid should be administered.
-
Inhalation : Move the exposed person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration and seek immediate medical attention.[5][6]
-
Skin Contact : Immediately wash the affected skin with plenty of soap and water.[2][5] Remove contaminated clothing.[6] If irritation persists, seek medical attention.[6]
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.[6]
-
Ingestion : If the person is conscious, rinse their mouth with water. Call a poison control center or physician for guidance.[5] Do not induce vomiting unless directed to do so by medical personnel.
The logical flow for administering first aid is illustrated in the diagram below.
Caption: First Aid Protocol for this compound Exposure.
Accidental Release Measures
In case of a spill, follow established protocols to ensure safety and prevent environmental contamination.
-
Ensure Personal Safety : Wear the appropriate PPE as detailed in Table 3, including respiratory protection, gloves, eye protection, and a lab coat.
-
Ventilate Area : Ensure the spill area is well-ventilated.[2]
-
Containment : Prevent the powder from spreading or entering drains.[2]
-
Cleanup : Carefully sweep or scoop up the spilled solid material.[2] Avoid generating dust. Place the material into a suitable, labeled container for disposal.
-
Disposal : Dispose of the waste material in accordance with federal, state, and local environmental regulations.[2]
The workflow for responding to a spill is outlined in the following diagram.
Caption: Workflow for Handling a this compound Spill.
Disclaimer: This guide is intended for informational purposes and is based on publicly available data. It is not a substitute for a formal safety data sheet (SDS) or institutional safety protocols. Always consult the specific SDS for the product you are using and adhere to your organization's safety guidelines.
References
Methodological & Application
Application Notes and Protocols for Z-Lys(Z)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα,Nε-Dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH) is a protected amino acid derivative historically significant in peptide chemistry. The benzyloxycarbonyl (Z) protecting group, introduced by Bergmann and Zervas, offers robust protection for amine functionalities.[1] While predominantly utilized in solution-phase peptide synthesis, its application in solid-phase peptide synthesis (SPPS) presents a unique set of advantages and challenges.[2][3] The stability of the Z group to acidic and basic conditions commonly used in Boc and Fmoc-SPPS, respectively, allows for its potential use in orthogonal protection schemes.[4][5] Deprotection is typically achieved under harsh conditions or through catalytic hydrogenation.[1][5]
These application notes provide a comprehensive overview of the use of this compound in SPPS, including detailed protocols, potential applications, and a discussion of its limitations compared to more contemporary protection strategies.
Key Applications
The use of this compound in SPPS is less common than Fmoc- or Boc-protected lysine (B10760008) derivatives. However, it can be considered for specific applications where the unique properties of the Z-group are advantageous:
-
Orthogonal Protection Strategies: In complex peptide synthesis, the Z-group can serve as a stable protecting group that is removed under conditions orthogonal to both acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc) groups.[4]
-
Synthesis of Protected Peptide Fragments: For convergent synthesis strategies, peptides containing Z-protected lysine can be synthesized on a solid support, cleaved as a protected fragment, and then used in solution-phase condensation.[2]
-
Specialized Peptide Modifications: The unique deprotection conditions of the Z-group can allow for selective unmasking of the lysine side-chain for specific modifications, although other protecting groups like Dde and ivDde are more commonly employed for this purpose.
Data Presentation
Table 1: Comparison of Lysine Protecting Groups in SPPS
| Protecting Group | Nα-Protection Strategy | Side-Chain Deprotection Conditions | Orthogonality | Common Applications |
| Z (Benzyloxycarbonyl) | Boc or Fmoc | Catalytic hydrogenation (e.g., H₂/Pd); Strong acid (e.g., HF, HBr/AcOH)[1][5][6] | Orthogonal to Fmoc and mild acidolysis | Synthesis of protected fragments; specific orthogonal schemes |
| Boc (tert-Butoxycarbonyl) | Fmoc | Strong acid (e.g., TFA) | Orthogonal to Fmoc | Standard Fmoc-SPPS |
| Fmoc (Fluorenylmethyloxycarbonyl) | Boc | Base (e.g., Piperidine) | Orthogonal to Boc | Standard Boc-SPPS |
| Dde/ivDde | Fmoc | Hydrazine (2% in DMF)[7] | Orthogonal to Fmoc and tBu | Synthesis of branched and cyclic peptides[7] |
| Mtt | Fmoc | Mild acid (e.g., 1% TFA in DCM) | Orthogonal to Fmoc and tBu | Synthesis of branched and cyclic peptides |
Table 2: Representative Data for a Dipeptide Synthesis using Z-Lys(Z)-OSu in Solution-Phase (for reference)
Note: Quantitative data for the direct use of this compound in SPPS is not widely available in the literature. This data from a solution-phase synthesis is provided for illustrative purposes.
| Parameter | Value | Notes |
| Coupling Reaction Time | 4 - 12 hours | Monitored by TLC to ensure completion.[2] |
| Crude Product Yield | 85 - 95% | After initial work-up, before purification.[2] |
| Purified Product Yield | 70 - 85% | After silica (B1680970) gel column chromatography.[2] |
| Deprotection (Hydrogenolysis) Time | 1 - 4 hours | Monitored by TLC.[2] |
| Deprotection (Hydrogenolysis) Yield | 90 - 99% | After work-up.[2] |
Experimental Protocols
The following protocols are based on standard SPPS methodologies and have been adapted for the use of this compound. Optimization may be required based on the specific peptide sequence and resin.
Protocol 1: Manual SPPS of a Peptide Containing this compound using Fmoc Chemistry
This protocol assumes the use of a standard Fmoc-SPPS strategy for the peptide backbone, with the incorporation of this compound at a specific position.
1. Resin Selection and Swelling:
-
Select a suitable resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
-
Swell the resin in dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin) for at least 30 minutes in a reaction vessel.
2. First Amino Acid Loading (if not pre-loaded):
-
Follow standard protocols for loading the first Fmoc-protected amino acid onto the chosen resin.
3. Peptide Chain Elongation (Standard Fmoc Cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling:
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (3 equivalents relative to resin loading) with a suitable coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat this cycle for each amino acid in the sequence.
4. Incorporation of this compound:
-
For the coupling of this compound, it is assumed that the N-terminus of the peptide on the resin is deprotected (free amine).
-
Coupling:
-
Pre-activate this compound (3 equivalents) using a standard coupling reagent combination (e.g., DIC/HOBt or HBTU/DIPEA) in DMF.
-
Add the activated this compound solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction. A second coupling may be necessary.
-
5. On-Resin Side-Chain Deprotection of Z-Lys(Z) (Optional):
-
Note: This step is challenging and not commonly performed. It is generally preferable to cleave the peptide with the Z-groups intact. If side-chain deprotection is required on-resin, catalytic transfer hydrogenation is a potential method.
-
Catalytic Transfer Hydrogenation:
-
Wash the resin extensively with a suitable solvent like methanol.
-
Suspend the resin in 10% formic acid in methanol.[6]
-
Carefully add a palladium catalyst (e.g., 10% Pd on carbon), typically at a weight equal to the peptide-resin.[6]
-
Agitate the mixture at room temperature. The reaction progress can be monitored by cleaving a small sample of the resin and analyzing by mass spectrometry.
-
Caution: The efficiency of this reaction on a solid support can be variable and requires careful optimization.
-
After completion, filter the resin to remove the catalyst and wash thoroughly.
-
6. Final Cleavage and Global Deprotection:
-
Note: The Z-group is stable to standard TFA cleavage cocktails used in Fmoc-SPPS.
-
If the peptide is to be cleaved with the Z-groups intact, use a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
If global deprotection including the Z-groups is desired at the time of cleavage, a strong acid like anhydrous HF or HBr/TFA is required, which is more typical of Boc-SPPS.[6][8]
-
HF Cleavage: This requires specialized equipment and safety precautions. A typical cocktail is HF/p-cresol (9:1) for 1-2 hours at 0°C.
-
-
After cleavage, precipitate the crude peptide in cold diethyl ether, centrifuge, wash, and dry under vacuum.
7. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
SPPS Workflow with this compound Incorporation
Caption: Workflow for SPPS incorporating this compound.
On-Resin Deprotection of Z-Group via Catalytic Transfer Hydrogenation
Caption: On-resin Z-group deprotection workflow.
Limitations and Alternatives
While this compound can be used in SPPS, it is important to consider its limitations:
-
Harsh Deprotection Conditions: The removal of the Z-group typically requires strong acids like HF, which are hazardous and require specialized equipment, or catalytic hydrogenation, which can be inefficient on a solid support and may not be compatible with all peptide sequences (e.g., those containing sulfur).[1][6]
-
Limited Orthogonality: While orthogonal to Fmoc, the conditions for Z-group removal are not fully orthogonal to many other side-chain protecting groups used in Boc-SPPS.
-
Modern Alternatives: For applications requiring orthogonal lysine protection, such as the synthesis of branched or cyclic peptides, modern protecting groups like Dde, ivDde, Alloc, and Mtt are generally preferred due to their milder and more specific deprotection conditions.[7]
Conclusion
The use of this compound in solid-phase peptide synthesis is a specialized application that leverages the high stability of the benzyloxycarbonyl protecting group. While not a mainstream choice for routine SPPS due to the harsh deprotection conditions, it remains a viable option for specific orthogonal protection strategies and the synthesis of protected peptide fragments. Researchers should carefully consider the limitations and weigh them against the potential benefits for their specific synthetic goals. For most applications requiring selective lysine side-chain manipulation, more modern protecting groups offer greater flexibility and milder deprotection protocols.
References
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Application Notes and Protocols for the Coupling of Z-Lys(Z)-OH using HBTU/HOBt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a peptide bond between two amino acids is a fundamental reaction in the synthesis of peptides and proteins. The selection of an appropriate coupling methodology is critical to ensure high yield, minimal side reactions, and the preservation of stereochemical integrity. This document provides a detailed protocol for the coupling of Nα,Nε-dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH) with a free amine component using the highly efficient uronium-based coupling reagent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of the additive HOBt (1-Hydroxybenzotriazole). HBTU is a widely used coupling reagent that rapidly activates the carboxylic acid group of the amino acid.[1][2][3] HOBt is frequently included as it acts synergistically to form a more stable active ester, which helps to suppress racemization and improve the overall efficiency of the coupling reaction.[1][3][4] This combination is suitable for both solution-phase and solid-phase peptide synthesis.
Chemical Structures
| Compound | Structure |
| This compound | |
| HBTU | |
| HOBt |
Quantitative Data Summary
The following table summarizes representative quantitative data for the coupling of this compound with a generic amino acid ester (H-AA-OR) using HBTU/HOBt. Actual results may vary depending on the specific amino acid sequence, scale, and experimental conditions.
| Parameter | Representative Value/Range | Notes |
| This compound Equivalents | 1.0 - 1.2 | A slight excess may be used to drive the reaction to completion. |
| Amine Component Equivalents | 1.0 | Typically the limiting reagent. |
| HBTU Equivalents | 1.0 - 1.2 | A slight excess relative to the carboxylic acid is common. |
| HOBt Equivalents | 1.0 - 1.2 | Generally used in equimolar amounts to HBTU. |
| Base (e.g., DIPEA) Equivalents | 2.0 - 4.0 | A tertiary amine base is required to neutralize the acidic components.[5] |
| Reaction Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is often initiated at 0 °C and then allowed to warm to room temperature. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Crude Product Yield | 80 - 95% | This is the yield after initial work-up, before purification. |
| Purified Product Yield | 65 - 85% | Yield after purification (e.g., silica (B1680970) gel column chromatography). |
| Purity (Post-Purification) | >95% | As determined by HPLC and/or NMR analysis. |
Experimental Protocol: Solution-Phase Coupling
This protocol details the coupling of this compound with an amino acid ester (e.g., Glycine methyl ester, H-Gly-OMe) as a representative amine component.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, stir bar, etc.)
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Preparation of the Amine Component:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (1.1 equivalents) dropwise to the solution to neutralize the hydrochloride and generate the free amine. Stir for 15-20 minutes at 0 °C.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.05 equivalents) and HOBt (1.05 equivalents) in anhydrous DMF.
-
Add HBTU (1.05 equivalents) to this solution and stir for 5-10 minutes at room temperature. This pre-activation step allows for the formation of the HOBt active ester.
-
-
Coupling Reaction:
-
To the solution containing the free amine component at 0 °C, add the pre-activated this compound solution dropwise.
-
Add an additional amount of DIPEA (2.0 equivalents) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 1-4 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure, protected dipeptide.
-
Reaction Mechanism and Workflow
The following diagrams illustrate the key steps in the HBTU/HOBt mediated coupling of this compound.
Caption: Workflow for this compound coupling via HBTU/HOBt.
Caption: Simplified mechanism of HBTU/HOBt mediated peptide bond formation.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive HBTU or this compound due to moisture. 2. Insufficient base. 3. Inefficient stirring. | 1. Use fresh, anhydrous reagents and solvents. Perform the reaction under an inert atmosphere. 2. Ensure adequate equivalents of base are used to neutralize all acidic species. 3. Ensure vigorous and efficient stirring throughout the reaction. |
| Presence of Multiple Products (Side Reactions) | 1. Racemization of this compound. 2. Guanidinylation of the free amine by HBTU. | 1. The inclusion of HOBt is known to minimize racemization.[3][4] Maintain a low reaction temperature. 2. Avoid a large excess of HBTU. Add the activated acid to the amine component rather than the reverse. |
| Difficulty in Purification | 1. Unreacted starting materials. 2. Byproducts from the coupling reagents. | 1. Optimize the stoichiometry of the reactants. A slight excess of the activated acid can help consume all of the limiting amine. 2. The byproducts of HBTU/HOBt are generally water-soluble and can be removed during the aqueous work-up.[1] |
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 3. researchgate.net [researchgate.net]
- 4. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. peptide.com [peptide.com]
Application Notes and Protocols for Z-Lys(Z)-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a cornerstone in the production of peptides, particularly for short to medium-length sequences, large-scale synthesis, and the generation of peptide fragments for convergent strategies.[1] A key building block in these syntheses is Nα,Nε-dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH). The benzyloxycarbonyl (Z) protecting groups on both the alpha (α) and epsilon (ε) amino functions of lysine (B10760008) offer robust stability under various reaction conditions and are readily removed by catalytic hydrogenation.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in solution-phase peptide synthesis. It covers two primary methodologies: the use of a pre-activated N-hydroxysuccinimide ester (Z-Lys(Z)-OSu) and the in-situ activation of this compound using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt).
Chemical Properties of this compound
| Property | Value |
| Synonyms | Nα,Nε-Bis(benzyloxycarbonyl)-L-lysine |
| Molecular Formula | C₂₂H₂₆N₂O₆ |
| Molecular Weight | 414.45 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF).[1] |
| Storage Conditions | Store at -20°C, desiccated.[1] |
Key Applications
-
Custom Peptide Synthesis: Essential for incorporating a protected lysine residue into peptide sequences for research and development.
-
Fragment Condensation: Used in the synthesis of protected peptide fragments for convergent solid-phase or solution-phase peptide synthesis strategies.[1]
-
Bioconjugation: Following deprotection, the lysine residue serves as a versatile site for conjugation to other molecules, including labels, drugs, or polymers.[1]
-
Drug Development: Critical in the synthesis of peptide-based therapeutics where lysine residues are important for biological activity or for modifications to enhance pharmacokinetic properties.[1]
Experimental Protocols
Two primary protocols are detailed below, outlining the coupling of this compound to a C-terminally protected amino acid, exemplified by glycine (B1666218) methyl ester (H-Gly-OMe), to form the dipeptide Z-Lys(Z)-Gly-OMe.
Protocol 1: Coupling via Pre-activated Z-Lys(Z)-OSu Ester
This method utilizes the highly reactive N-hydroxysuccinimide (OSu) ester of this compound, which facilitates efficient peptide bond formation under mild conditions.[1]
Materials:
-
Z-Lys(Z)-OSu
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Preparation of Free Amino Acid Ester:
-
In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.1 equivalents) in anhydrous DCM.
-
Add DIPEA or TEA (1.1 equivalents) to the solution and stir at room temperature for 15-20 minutes to generate the free base of glycine methyl ester.[1]
-
-
Coupling Reaction:
-
In a separate flask, dissolve Z-Lys(Z)-OSu (1.0 equivalent) in anhydrous DCM.
-
Add the freshly prepared H-Gly-OMe solution to the Z-Lys(Z)-OSu solution.[1]
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the Z-Lys(Z)-OSu is consumed.[1]
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.[1]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute the column with a gradient of ethyl acetate in hexane. The precise gradient will depend on the polarity of the dipeptide.
-
Collect the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield the pure Z-Lys(Z)-Gly-OMe.[1]
-
Protocol 2: In-situ Coupling of this compound using DCC/HOBt
This protocol describes the direct use of this compound by activating the carboxylic acid in-situ with dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Preparation of Free Amino Acid Ester:
-
Follow the same procedure as in Protocol 1, Step 1.
-
-
Coupling Reaction:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the freshly prepared H-Gly-OMe solution to the flask.
-
In a separate container, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrate and washes. Transfer to a separatory funnel.
-
Wash the organic solution sequentially with:
-
1 M HCl (2 x volume of the organic layer).
-
Saturated NaHCO₃ solution (2 x volume of the organic layer).
-
Brine (1 x volume of the organic layer).
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product may still contain some dissolved DCU. To remove this, redissolve the residue in a suitable solvent like ethyl acetate and cool to precipitate the remaining DCU, followed by filtration.
-
Further purify the product by flash column chromatography on silica gel as described in Protocol 1, Step 4.
-
Protocol 3: Deprotection of Z-Groups by Catalytic Transfer Hydrogenation
This protocol outlines the removal of the two Z-protecting groups from the synthesized dipeptide to yield the deprotected H-Lys-Gly-OMe.[1]
Materials:
-
Z-Lys(Z)-Gly-OMe
-
10% Palladium on Carbon (Pd/C)
-
Ammonium (B1175870) formate (B1220265) or Formic acid
-
Celite
Procedure:
-
Reaction Setup:
-
Dissolve the protected dipeptide, Z-Lys(Z)-Gly-OMe (1.0 equivalent), in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).
-
Add ammonium formate (4-5 equivalents) as a hydrogen donor.[1]
-
-
Deprotection Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 1-4 hours).[1]
-
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol or ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
The resulting crude product, H-Lys-Gly-OMe, can be further purified if necessary by recrystallization or reverse-phase HPLC.[1]
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of a dipeptide using the protocols described. Actual results may vary depending on the specific amino acid sequence, scale, and experimental conditions.
| Parameter | Representative Value/Range (Z-Lys(Z)-OSu Method) | Representative Value/Range (DCC/HOBt Method) | Notes |
| Coupling Reaction Time | 4 - 12 hours | 12 - 24 hours | Monitored by TLC to ensure completion. The DCC/HOBt method is generally slower. |
| Crude Product Yield | 85 - 95%[1] | 80 - 90% | This is the yield after the initial work-up, before purification. |
| Purified Product Yield | 70 - 85%[1] | 65 - 80% | Yield after silica gel column chromatography. Highly dependent on purification efficiency. |
| Purity (Post-Purification) | >95%[1] | >95% | As determined by HPLC and/or NMR analysis. |
| Deprotection Time | 1 - 4 hours[1] | 1 - 4 hours | For catalytic transfer hydrogenation. Reaction progress should be monitored by TLC. |
| Deprotection Yield | >90%[1] | >90% | Yield of the deprotected dipeptide after work-up. |
Visualized Experimental Workflows
Caption: Workflow for dipeptide synthesis using two different methods.
Caption: General workflow for the deprotection of Z-groups.
Caption: Logical steps in solution-phase peptide synthesis with this compound.
References
Application Notes and Protocols for the Catalytic Hydrogenation of Z-Lys(Z)-OH for Z-Group Removal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in peptide synthesis and medicinal chemistry due to its stability under various conditions and its susceptibility to clean removal by catalytic hydrogenation. For lysine, which possesses two primary amines, both the α-amino and ε-amino groups are often protected with Z-groups, resulting in Nα,Nε-dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH). The complete removal of both Z-groups is a critical step in the synthesis of lysine-containing peptides and other specialized molecules. This document provides detailed application notes and experimental protocols for the deprotection of this compound via catalytic hydrogenation, offering a comparative overview of different methodologies.
Chemical Reaction and Mechanism
Catalytic hydrogenation for the removal of the Z-group proceeds via the hydrogenolysis of the benzyl-oxygen bond. The substrate, this compound, is exposed to a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction breaks the C-O bond of the carbamate, liberating the free amine, toluene, and carbon dioxide as byproducts. The process is clean and efficient, with the primary challenge being the selection of the optimal catalyst, hydrogen source, and reaction conditions to ensure complete deprotection without side reactions.
Comparative Quantitative Data
The choice of hydrogen source significantly impacts the reaction time and, to a lesser extent, the yield. Below is a summary of quantitative data for different catalytic hydrogenation methods for the deprotection of this compound.
| Hydrogen Source | Catalyst | Solvent | Reaction Time | Yield (%) | Purity | Reference |
| Hydrogen Gas | 10% Pd/C | Ethanol (B145695) | 3 days | Quantitative | High | [1] |
| Ammonium (B1175870) Formate (B1220265) | 10% Pd/C | Methanol (B129727) or DMF | 2 hours | ~88-99% | Analytically Pure | [2] |
| Formic Acid | 10% Pd/C | Methanol | 3 minutes | 92% | High | [3] |
Note: The data for Hydrogen Gas is for a general benzyl (B1604629) deprotection and may vary for this compound. The yield for Ammonium Formate is for a poly-lysine derivative and is expected to be similar for the single amino acid.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This protocol outlines the standard procedure for Z-group removal using hydrogen gas. While effective, it requires specialized equipment to handle flammable hydrogen gas.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂) supply with a balloon or hydrogenation apparatus
-
Celite®
-
Round-bottom flask
-
Stir plate and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Seal the flask and purge with an inert gas (e.g., argon or nitrogen).
-
Introduce hydrogen gas into the flask, typically via a balloon or by connecting to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Reaction times can be lengthy, potentially up to 72 hours.[1]
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude L-lysine.
-
The crude product can be further purified by recrystallization or ion-exchange chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This method offers a safer and often faster alternative to using hydrogen gas. Ammonium formate serves as an in-situ source of hydrogen.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH) or Dimethylformamide (DMF)
-
Celite®
-
Round-bottom flask
-
Stir plate and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or DMF in a round-bottom flask.[2]
-
Add 10% Pd/C (approximately 10-20% by weight of the substrate) to the solution.[2]
-
Add ammonium formate (4-5 equivalents) to the reaction mixture.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2 hours.[2]
-
Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Evaporate the filtrate to dryness under reduced pressure.
-
To remove excess ammonium formate, the residue can be dissolved in water and lyophilized, or dissolved in an organic solvent and washed with a saturated sodium chloride solution.[2] The product is often obtained in high purity without further purification.[2]
Protocol 3: Catalytic Transfer Hydrogenation using Formic Acid
Formic acid is another efficient hydrogen donor for catalytic transfer hydrogenation, often leading to very rapid deprotection.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Formic Acid (HCOOH)
-
Methanol (MeOH)
-
Celite®
-
Round-bottom flask
-
Stir plate and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Carefully add formic acid to the reaction mixture.
-
Stir the reaction vigorously at room temperature.
-
The reaction is typically very fast and can be complete in as little as 3 minutes.[3] Monitor closely by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, washing with additional methanol.
-
Concentrate the filtrate under reduced pressure to obtain the product, which will be the formate salt of lysine.
Experimental Workflow and Signaling Pathways
The general workflow for the catalytic hydrogenation of this compound is depicted below. The process involves reaction setup, monitoring, catalyst removal, and product isolation and purification.
Conclusion
The removal of Z-groups from this compound by catalytic hydrogenation is a robust and efficient method. Catalytic transfer hydrogenation using ammonium formate or formic acid offers significant advantages in terms of safety and reaction speed over the traditional method using hydrogen gas. The choice of the specific protocol will depend on the available equipment, the scale of the reaction, and the desired reaction time. For rapid deprotection, formic acid is an excellent choice, while ammonium formate provides a slightly slower but very clean and high-yielding alternative. The classic hydrogen gas method remains a reliable, albeit more cumbersome, option. Proper monitoring of the reaction is crucial to ensure complete deprotection and to avoid over-reduction or side reactions.
References
Application Notes: The Role of Nα,Nε-dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH) in the Synthesis of Bioactive Peptides
Introduction
Nα,Nε-dibenzyloxycarbonyl-L-lysine, commonly referred to as Z-Lys(Z)-OH, is a derivative of the essential amino acid L-lysine. In this compound, both the alpha (α) and epsilon (ε) amino groups are protected by the benzyloxycarbonyl (Z or Cbz) group.[1][2] This dual protection makes this compound a crucial building block in the synthesis of peptides, particularly those with specific biological activities. The Z protecting groups are stable under a variety of reaction conditions and can be selectively removed, typically by catalytic hydrogenation, which provides an orthogonal strategy in complex synthetic schemes.[2][3] this compound is a white to off-white crystalline solid with limited solubility in water but better solubility in polar organic solvents like DMF and DMSO.[1]
Key Applications in Bioactive Peptide Synthesis
This compound is a versatile reagent used in both solution-phase and solid-phase peptide synthesis (SPPS) for several key applications:
-
Custom Peptide Synthesis : It allows for the controlled incorporation of lysine (B10760008) residues into peptide sequences. The protected lysine can be deprotected at a later stage to reveal the free amino groups, which may be critical for the peptide's biological function or for further modification.[3]
-
Fragment Condensation : this compound is used to synthesize protected peptide fragments. These fragments can then be joined together in a convergent synthesis strategy to create larger, more complex peptides.[3] This approach is often more efficient than linear, one-by-one amino acid addition for long sequences.
-
Synthesis of Antimicrobial Peptides (AMPs) : Lysine residues, with their positively charged side chains at physiological pH, are often crucial for the activity of AMPs. They facilitate interaction with negatively charged bacterial membranes.[4] The use of Z-protection allows for the seamless integration of lysine into the peptide backbone during synthesis.[5]
-
Synthesis of Neuropeptides : Neuropeptides are signaling molecules in the nervous system that regulate a wide range of physiological processes.[6][7] The precise synthesis of these peptides is essential for studying their function. For instance, kisspeptins, which are key regulators of the reproductive axis, are peptide hormones whose synthesis requires careful protection strategies for their constituent amino acids.[8][9]
-
Bioconjugation : Once the Z groups are removed, the exposed ε-amino group of the lysine residue serves as a reactive handle for conjugating other molecules, such as fluorescent labels, drugs, or polymers, to the peptide.[3]
Quantitative Data Summary
The efficiency and success of peptide synthesis are measured by several quantitative parameters. The following tables summarize representative data from syntheses involving Z-protected amino acids.
Table 1: Synthesis Yield and Purity of Antimicrobial Peptide B1OS-D-L Analog [5]
| Parameter | Result |
| Peptide Sequence | G-D-Leu-L-F-S-K-I-K-Q-G-V-L-K-A-L-A-K-F-L-G-N-N-L-NH₂ |
| Synthesis Scale | 0.1 mmol |
| Crude Peptide Yield | ~75-85% |
| Purity after RP-HPLC | >95% |
Table 2: Enzymatic Synthesis of a Bioactive Dipeptide Precursor [10]
| Parameter | Value |
| Reaction | Enzymatic synthesis of N-α-[Carbobenzyloxy]-Ile-Gln (Z-IQ) |
| Biocatalyst | Granulosain |
| Maximal Peptide Yield | 71 ± 0.10% |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide (Z-Lys(Z)-Gly-OMe)
This protocol describes the coupling of this compound (activated as its N-hydroxysuccinimide ester, Z-Lys(Z)-OSu) with glycine (B1666218) methyl ester (H-Gly-OMe) in solution.[3]
Materials:
-
Z-Lys(Z)-OSu (Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
-
Ethyl acetate (B1210297) and Hexane (B92381) (for chromatography)
Procedure:
-
Preparation of Free Amino Acid Ester : Dissolve H-Gly-OMe·HCl (1.2 equivalents) in anhydrous DCM. Add DIPEA or TEA (1.1 equivalents) to the solution and stir at room temperature for 15-20 minutes to generate the free base.
-
Coupling Reaction : In a separate flask, dissolve Z-Lys(Z)-OSu (1.0 equivalent) in anhydrous DCM. Add the freshly prepared H-Gly-OMe solution to the Z-Lys(Z)-OSu solution.
-
Reaction Monitoring : Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the Z-Lys(Z)-OSu is consumed.
-
Work-up : Once the reaction is complete, dilute the mixture with additional DCM. Wash the organic solution sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purification : Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure Z-Lys(Z)-Gly-OMe.
Protocol 2: General Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for synthesizing a peptide on a solid support using the Fmoc/tBu strategy.[5][11][12] this compound can be incorporated in this workflow, typically using standard coupling reagents like HBTU/DIPEA. The Z groups will remain intact during the entire synthesis and are removed during the final cleavage step if a strong acid like HF is used, or selectively post-cleavage via hydrogenation.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIPEA
-
Deprotection reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling : Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection : Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).
-
Washing : Wash the resin thoroughly with DMF (5-6 times) and DCM (3 times) to remove piperidine and byproducts.
-
Amino Acid Coupling : Dissolve the next Fmoc-amino acid (3-5 equivalents, e.g., this compound) and HBTU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and add the mixture to the resin. Agitate for 1-2 hours.
-
Washing : Wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation : Repeat steps 2-5 for each amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection : After the final amino acid is coupled, remove the N-terminal Fmoc group (repeat step 2).
-
Cleavage and Deprotection : Wash the fully assembled peptide-resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups (like Boc, tBu).
-
Peptide Precipitation : Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether twice.
-
Purification : Dry the crude peptide and purify it using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol 3: Deprotection of Z-groups by Catalytic Hydrogenation
This protocol is for the removal of the benzyloxycarbonyl (Z) protecting groups from a peptide.[3]
Materials:
-
Z-protected peptide (e.g., Z-Lys(Z)-Gly-OMe)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen source (Hydrogen gas balloon or ammonium (B1175870) formate)
Procedure:
-
Reaction Setup : Dissolve the Z-protected peptide (1.0 equivalent) in methanol or ethanol in a round-bottom flask.
-
Catalyst Addition : Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Hydrogen Source : Secure a hydrogen balloon to the flask or add ammonium formate (B1220265) (4-5 equivalents) as a hydrogen donor.
-
Reaction : Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is completely consumed (typically 1-4 hours).
-
Work-up : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.
-
Isolation : Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for solution-phase dipeptide synthesis.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Lysine-based non-cytotoxic ultrashort self-assembling peptides with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Isolation, sequencing, synthesis, and pharmacological characterization of two brain neuropeptides that modulate the action of morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potentials of Neuropeptides as Therapeutic Agents for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kisspeptin and Kisspeptides Synthesis [biosyn.com]
- 9. Advances in clinical applications of kisspeptin-GnRH pathway in female reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. peptide.com [peptide.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Z-Lys(Z)-OH: A Key Intermediate in Pharmaceutical Peptide Synthesis
Introduction
Nα,Nε-Dibenzyloxycarbonyl-L-lysine, commonly referred to as Z-Lys(Z)-OH, is a pivotal protected amino acid derivative extensively utilized as an intermediate in the synthesis of peptide-based pharmaceuticals. The benzyloxycarbonyl (Z) protecting groups on both the α- and ε-amino functionalities of the lysine (B10760008) side chain offer robust stability under various reaction conditions, yet can be cleanly removed via catalytic hydrogenation. This allows for the precise and controlled incorporation of lysine residues into complex peptide sequences, a critical step in the development of numerous therapeutic peptides. This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a focus on its application in the preparation of a somatostatin (B550006) analog fragment.
Key Applications in Pharmaceutical Synthesis
This compound and its activated derivatives are integral to several key areas of pharmaceutical development:
-
Custom Peptide Synthesis: It serves as a fundamental building block for the incorporation of protected lysine into peptide sequences for research and development purposes.[1]
-
Fragment Condensation: this compound is employed in the synthesis of protected peptide fragments, which are subsequently coupled in a convergent synthesis strategy to produce larger, more complex peptides and proteins.[1]
-
Bioconjugation: The lysine residue, after deprotection, provides a reactive primary amine for conjugation to other molecules such as fluorescent labels, drug payloads, or polymers to enhance therapeutic efficacy or enable diagnostic applications.[1]
-
Drug Development: The synthesis of peptide-based therapeutics often relies on the strategic placement of lysine residues, which can be critical for biological activity or for modifications that improve pharmacokinetic properties. This compound is a key intermediate in the synthesis of such drugs.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | N,N'-Di-Cbz-L-lysine, Nα,Nε-Di-Z-L-lysine |
| Molecular Formula | C₂₂H₂₆N₂O₆ |
| Molecular Weight | 414.45 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF) |
| Storage Conditions | Store at -20°C, desiccated |
Experimental Protocols
Protocol 1: General Solution-Phase Synthesis of a Dipeptide using Z-Lys(Z)-OSu
This protocol details a general method for the coupling of an activated form of this compound, Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester (Z-Lys(Z)-OSu), with a protected amino acid, glycine (B1666218) methyl ester (H-Gly-OMe), to form a protected dipeptide. This serves as a fundamental example of peptide bond formation using a Z-Lys(Z) intermediate.
Materials:
-
Z-Lys(Z)-OSu (Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Preparation of H-Gly-OMe free base: In a round-bottom flask, suspend H-Gly-OMe·HCl (1.0 equivalent) in anhydrous DCM. Add DIPEA or TEA (1.1 equivalents) to the suspension and stir at room temperature for 15-20 minutes to generate the free base.[1]
-
Coupling Reaction: In a separate flask, dissolve Z-Lys(Z)-OSu (1.0 equivalent) in anhydrous DCM. Add the freshly prepared H-Gly-OMe solution to the Z-Lys(Z)-OSu solution. Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the Z-Lys(Z)-OSu is consumed.[1]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.[1]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure Z-Lys(Z)-Gly-OMe.[1]
-
Deprotection of Z-groups (Catalytic Transfer Hydrogenation):
-
Dissolve the purified Z-Lys(Z)-Gly-OMe (1.0 equivalent) in methanol (B129727) or ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) (10-20% by weight of the peptide).
-
Add ammonium (B1175870) formate (B1220265) (4-5 equivalents) as a hydrogen donor.
-
Stir the mixture vigorously at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, filter the mixture through Celite to remove the catalyst and wash the filter cake with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected dipeptide, H-Lys-Gly-OMe.[1]
-
Quantitative Data for Dipeptide Synthesis
The following table summarizes representative quantitative data for the synthesis of a dipeptide using the Z-Lys(Z)-OSu protocol.
| Parameter | Representative Value/Range | Notes |
| Coupling Reaction Time | 4 - 12 hours | Monitored by TLC to ensure completion. |
| Crude Product Yield | 85 - 95% | Yield after initial work-up, before purification. |
| Purified Product Yield | 70 - 85% | Yield after silica gel column chromatography. |
| Purity (Post-Purification) | >95% | As determined by HPLC and/or NMR analysis. |
| Deprotection Time | 1 - 4 hours | For catalytic transfer hydrogenation. |
| Deprotection Yield | >90% | Yield of the deprotected dipeptide after work-up. |
Experimental Workflow
Caption: Solution-phase synthesis workflow for a dipeptide using Z-Lys(Z)-OSu.
Protocol 2: Synthesis of a Somatostatin Analog Fragment
This protocol describes a representative method for the synthesis of the protected hexapeptide fragment Boc-Ala-Gly-Cys(Bzl)-Lys(Z)-Asn-Phe-NHNH₂, an intermediate in the synthesis of somatostatin, utilizing this compound. This fragment-based approach is common in the synthesis of larger peptides.
Materials:
-
Amino acid derivatives: Boc-Ala-OH, Boc-Gly-OH, Boc-Cys(Bzl)-OH, this compound, Boc-Asn-OH, Boc-Phe-OH
-
Coupling reagents: N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), or equivalent (e.g., HBTU, HATU)
-
Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Deprotection reagent: Trifluoroacetic acid (TFA) in DCM
-
Hydrazine (B178648) hydrate
-
Anhydrous solvents: DMF, DCM
-
Purification: Silica gel chromatography or reverse-phase HPLC
Procedure (Stepwise Elongation in Solution):
This synthesis proceeds in a stepwise manner from the C-terminus (Phenylalanine hydrazide) to the N-terminus (Alanine). Each cycle consists of a deprotection step followed by a coupling step.
-
Synthesis of Boc-Phe-NHNH₂: React Boc-Phe-OH with an activated carboxyl species (e.g., mixed anhydride (B1165640) or active ester) and then with hydrazine hydrate. Purify the product.
-
Deprotection of Boc-Phe-NHNH₂: Dissolve Boc-Phe-NHNH₂ in a solution of TFA in DCM (e.g., 50% v/v) and stir at room temperature for 30-60 minutes. Evaporate the solvent to obtain H-Phe-NHNH₂·TFA.
-
Coupling of Boc-Asn-OH:
-
Dissolve Boc-Asn-OH (1.1 equivalents) and HOBt (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C and add DCC (1.1 equivalents).
-
In a separate flask, dissolve H-Phe-NHNH₂·TFA (1.0 equivalent) in DMF and neutralize with DIPEA or NMM (1.1 equivalents).
-
Add the neutralized amine solution to the activated Boc-Asn-OH solution and stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Filter off the dicyclohexylurea (DCU) byproduct and concentrate the filtrate.
-
Purify the crude dipeptide hydrazide by precipitation or chromatography.
-
-
Subsequent Cycles: Repeat the deprotection and coupling steps sequentially with Boc-Cys(Bzl)-OH, this compound, Boc-Gly-OH, and Boc-Ala-OH to build the hexapeptide chain. After each coupling, appropriate work-up and purification are necessary.
-
Final Product: After the final coupling with Boc-Ala-OH, the fully protected hexapeptide hydrazide, Boc-Ala-Gly-Cys(Bzl)-Lys(Z)-Asn-Phe-NHNH₂, is obtained after purification.
Quantitative Data for Somatostatin Fragment Synthesis
The following table provides estimated quantitative data for the solution-phase synthesis of the peptide fragment. Actual yields can vary based on the specific coupling reagents and purification methods used.
| Parameter | Representative Value/Range | Notes |
| Yield per Coupling Step | 80 - 95% | Dependent on coupling efficiency and purification. |
| Overall Yield (Hexapeptide) | 30 - 60% | Cumulative yield over multiple steps. |
| Purity (Final Fragment) | >95% | After final purification (e.g., by HPLC). |
Biological Context: Somatostatin Receptor Signaling
Somatostatin and its analogs exert their physiological effects by binding to a family of five G-protein coupled receptors (SSTR1-5). The binding of a somatostatin analog to its receptor, for instance, SSTR2, initiates a cascade of intracellular signaling events that ultimately lead to the therapeutic effects, such as the inhibition of hormone secretion and cell proliferation.
Somatostatin Receptor Signaling Pathway
Caption: Somatostatin receptor signaling pathway.
Upon binding of a somatostatin analog, the receptor activates an inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The G-protein also modulates ion channels, leading to the inhibition of voltage-gated calcium channels (reducing calcium influx) and the activation of potassium channels (causing hyperpolarization). These events collectively suppress hormone secretion. Furthermore, somatostatin receptor activation can modulate the mitogen-activated protein kinase (MAPK) pathway, which plays a role in inhibiting cell proliferation and promoting apoptosis (programmed cell death).[2][3][4][5]
Conclusion
This compound is an indispensable intermediate in the synthesis of peptide-based pharmaceuticals. Its robust protecting group strategy allows for the reliable incorporation of lysine residues into complex peptide structures. The provided protocols for a general dipeptide synthesis and a specific somatostatin analog fragment illustrate its practical application in a research and drug development setting. Understanding the biological context, such as the signaling pathways of the target pharmaceutical, is crucial for the rational design and development of new and improved peptide therapeutics.
References
Application Note: Orthogonal Protection Strategies Utilizing Z-Lys(Z)-OH in Boc- and Fmoc-Based Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to employing orthogonal protection strategies in peptide synthesis, with a specific focus on the use of benzyloxycarbonyl-protected lysine (B10760008), Z-Lys(Z)-OH, in conjunction with standard Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS) methodologies. We present an overview of the protecting groups, strategic applications, quantitative data on deprotection, detailed experimental protocols, and troubleshooting considerations to facilitate the synthesis of complex and modified peptides for research and drug development.
Introduction to Orthogonal Protection
In chemical peptide synthesis, protecting groups (PGs) are essential for temporarily masking reactive functional groups on amino acids to prevent unwanted side reactions during chain elongation.[1] An ideal protection scheme is orthogonal , meaning that specific classes of protecting groups can be removed under distinct chemical conditions without affecting other groups present in the molecule.[2][3] This allows for precise, site-specific modifications such as chain branching, cyclization, or the attachment of labels and payloads.
The three most common classes of amine protecting groups used in peptide synthesis are:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile group, typically removed with a piperidine (B6355638) solution in DMF.[4]
-
Boc (tert-butoxycarbonyl): An acid-labile group, removed with moderate acids like trifluoroacetic acid (TFA).[5]
-
Z or Cbz (benzyloxycarbonyl): A group typically cleaved under harsh conditions, such as strong acids (e.g., HF) or, more commonly, by catalytic hydrogenolysis.[5]
The unique cleavage condition of the Z group makes this compound a valuable tool for orthogonal strategies, particularly when the lysine side chain must remain protected while other manipulations are performed on the peptide.
Overview of Protecting Groups
A summary of the key protecting groups and their characteristics is provided below.
| Protecting Group | Abbreviation | Structure (Representation) | Lability Condition | Stability |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fluorenyl-CH₂-O-CO- | Base (e.g., 20% Piperidine in DMF) | Acid, Hydrogenolysis |
| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-CO- | Acid (e.g., 50% TFA in DCM) | Base, Hydrogenolysis |
| Benzyloxycarbonyl | Z (or Cbz) | Phenyl-CH₂-O-CO- | Catalytic Hydrogenolysis or Strong Acid (HF) | Base, Moderate Acid (TFA) |
| tert-Butyl | tBu | (CH₃)₃C- | Strong Acid (e.g., >90% TFA) | Base, Hydrogenolysis |
| Trityl | Trt | (C₆H₅)₃C- | Mild Acid (e.g., 1-2% TFA in DCM) | Base, Hydrogenolysis |
Strategic Applications of this compound
Strategy 1: Fmoc/tBu SPPS with Z-Protected Lysine
This is the most common orthogonal strategy involving this compound. The Nα-amino group is temporarily protected with the base-labile Fmoc group, while acid-labile groups (like tBu, Boc, Trt) protect other side chains. The Z group on the lysine side chain is stable to both the repetitive base treatments for Fmoc removal and the final acid cleavage of tBu-based groups.[4] This allows the fully assembled peptide to be cleaved from the resin with the lysine side chain still protected, which is ideal for subsequent solution-phase modifications.
Caption: Workflow for Fmoc-SPPS incorporating a Z-protected lysine.
Strategy 2: Boc/Bzl SPPS with Orthogonal Z-Lysine
In traditional Boc/Bzl SPPS, both the Nα-Boc group and benzyl-based side-chain protecting groups are removed in the final cleavage step with a strong acid like HF.[5] Using this compound in this context is less common for orthogonality since Z is also acid-labile. However, the Z group's primary removal method is hydrogenolysis, which provides an orthogonal path. This strategy is useful if one wishes to deprotect only the lysine side chain while keeping all other benzyl-based protecting groups intact. More practically, this combination is used to create fully protected peptide fragments for solution-phase condensation.
Caption: Workflow for Boc-SPPS to generate a fully protected peptide fragment.
Strategy 3: Convergent Fragment Condensation
This advanced strategy involves synthesizing multiple protected peptide fragments separately and then coupling them in solution.[6] Using this compound to prepare one fragment and Boc or Fmoc for another allows for selective deprotection at the termini of each fragment before the final coupling step. The Z group on the lysine side chain remains stable throughout these manipulations and is only removed at the very end. This "convergent" approach is highly efficient for producing very long peptides or small proteins.[2]
Caption: Convergent synthesis via solution-phase fragment condensation.
Quantitative Data Summary
The efficiency of deprotection steps is critical for overall yield and purity. While exact figures are sequence-dependent, the following table summarizes typical conditions and expected outcomes.
| Protecting Group | Strategy | Deprotection Reagent/Condition | Typical Time | Purity/Yield Outcome |
| Fmoc | Fmoc-SPPS | 20% Piperidine in DMF | 5-20 min | Deprotection is generally quantitative (>99%) to avoid deletion sequences.[1] |
| Boc | Boc-SPPS | 50% TFA in DCM | 20-30 min | Typically high yield; scavengers are needed to prevent side reactions with sensitive residues.[5] |
| tBu, Pbf, Trt | Fmoc-SPPS | 95% TFA / 2.5% TIS / 2.5% H₂O | 1-3 hours | Cleavage and deprotection are usually efficient. Purity depends on scavengers used. |
| Z (Cbz) | Orthogonal Step | H₂, 10% Pd/C in MeOH or DMF | 2-8 hours | Generally high yield (>90%), very clean reaction with minimal side products.[7] |
| Z (Cbz) | Orthogonal Step | Catalytic Transfer Hydrogenation (CTH) with Ammonium (B1175870) Formate (B1220265), Pd/C in MeOH/DMF | 15 min - 2 hours | Rapid and efficient, often with quantitative yields and high purity.[8][9] |
| Z (Cbz) / Bzl | Boc-SPPS | Anhydrous HF | 1 hour | Effective but requires specialized equipment due to hazardous nature. |
Experimental Protocols
Protocol 1: Standard Nα-Fmoc Deprotection (Manual SPPS)
-
Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.
-
Solvent Removal: Drain the DMF from the vessel.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring all beads are fully submerged.
-
Agitation: Agitate the mixture via bubbling with nitrogen or gentle shaking for 5-10 minutes at room temperature.[1]
-
Drain and Repeat: Drain the piperidine solution. For difficult sequences, repeat the deprotection step for another 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[10] The resin is now ready for the next coupling cycle.
Protocol 2: Standard Nα-Boc Deprotection (Manual SPPS)
-
Resin Preparation: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Pre-wash: Wash the resin with the deprotection solution (50% TFA in DCM) for 1-2 minutes and drain.
-
Deprotection: Add fresh deprotection solution (50% TFA in DCM) to the resin and agitate for 20-30 minutes at room temperature.[5]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3 times), followed by isopropanol (B130326) (2 times) to shrink the beads and remove acid, and finally with DMF (3 times) to prepare for coupling.
-
Neutralization: Add a solution of 10% diisopropylethylamine (DIEA) in DMF to the resin and agitate for 5-10 minutes to neutralize the protonated N-terminus.
-
Washing: Wash the resin thoroughly with DMF (5-6 times). The resin is now ready for the next coupling cycle.
Protocol 3: Selective Deprotection of Z-Lysine via Catalytic Transfer Hydrogenation (CTH)
This protocol is performed after the peptide has been cleaved from the resin and purified, leaving the Z group intact.
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent like methanol (B129727) (MeOH), DMF, or a mixture thereof.
-
Reagent Preparation: In a separate flask, prepare the hydrogen donor by dissolving ammonium formate (approx. 4-5 equivalents per Z group) in MeOH.
-
Catalyst Addition: To the peptide solution, add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).[8][11]
-
Reaction Initiation: Add the ammonium formate solution to the peptide/catalyst mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 15-60 minutes.[8]
-
Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent.
-
Work-up: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude peptide can be purified by HPLC. The yield is typically high to quantitative.[12]
Troubleshooting and Considerations
-
Incomplete Z-Group Removal: If CTH is slow, ensure the catalyst is active. Sulfur-containing residues (Met, Cys) can poison the palladium catalyst. In such cases, increasing the catalyst load or using alternative hydrogenolysis methods may be necessary.
-
Premature Deprotection: The Z group is stable to the repetitive TFA treatments used in Boc-SPPS and the piperidine used in Fmoc-SPPS. It is, however, labile to very strong acids like HF.
-
Side Reactions during Cleavage: When cleaving peptides from the resin using TFA, always use a scavenger cocktail (e.g., with triisopropylsilane (B1312306) and water) to quench reactive cations generated from tBu and other protecting groups, which can otherwise modify sensitive residues like Trp, Met, or Tyr.
-
Safety: Handle all reagents, especially TFA, HF, and piperidine, in a well-ventilated fume hood with appropriate personal protective equipment. Catalytic hydrogenation with H₂ gas carries a risk of fire or explosion and should be performed with proper care. CTH with ammonium formate is a much safer alternative.
Conclusion
The benzyloxycarbonyl (Z) group, when used to protect the lysine side chain, offers a robust and truly orthogonal element in both Fmoc/tBu and Boc/Bzl peptide synthesis strategies. Its stability to common deprotection reagents and its selective removal via catalytic hydrogenolysis make this compound an invaluable building block for the synthesis of complex peptides. By enabling site-specific modifications and facilitating convergent fragment condensation strategies, this approach provides researchers and drug developers with the flexibility needed to create novel and sophisticated peptide-based molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. chempep.com [chempep.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. [PDF] Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Halogenated Benzyloxycarbonyl and Benzyl Protecting Groups in Peptide Synthesis. | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide for Incorporating Nα,Nε-Dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH) into a Peptide Chain
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nα,Nε-Dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH) is an amino acid derivative where both the alpha (α) and epsilon (ε) amino groups of lysine (B10760008) are protected by the benzyloxycarbonyl (Z or Cbz) group. The Z group is a well-established protecting group in peptide chemistry, valued for its stability under various conditions and its clean removal via catalytic hydrogenation.[1][2] While the dual Z protection makes this compound less common for standard stepwise solid-phase peptide synthesis (SPPS) which requires a free carboxyl group and a temporarily protected α-amino group (like Fmoc or Boc), it is highly valuable in solution-phase peptide synthesis (SPPS) and for creating protected peptide fragments used in convergent synthesis strategies.[3]
These application notes provide a comprehensive guide to the principles, protocols, and best practices for successfully incorporating a Z-protected lysine residue into a peptide sequence.
Core Principles of this compound Incorporation
The incorporation of this compound into a peptide chain hinges on the activation of its carboxylic acid group, enabling it to form a peptide (amide) bond with the free N-terminal amine of a growing peptide chain. The Z groups on the α- and ε-amines prevent unwanted side reactions, such as self-polymerization.
Key characteristics of the Z-protecting group include:
-
Stability: It is stable to the acidic conditions used for Boc-group removal and the basic conditions for Fmoc-group removal, providing orthogonality.[1][3]
-
Removal: It is typically removed by catalytic hydrogenation (e.g., H₂/Pd) or strong acids like HBr in acetic acid.[1] This allows for global deprotection at the end of the synthesis.
Logical Workflow for Peptide Synthesis
The general workflow for incorporating an amino acid during peptide synthesis involves cycles of deprotection and coupling.
Caption: General workflow for peptide elongation.
Experimental Protocols
Protocol 1: Solution-Phase Coupling of this compound
This protocol details the coupling of this compound to an amino acid ester (e.g., Glycine Methyl Ester) in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling Additive: 1-Hydroxybenzotriazole (HOBt)
-
Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC)[4]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of Free Amino Acid Ester:
-
In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (1.1 equivalents) dropwise and stir for 20 minutes to generate the free base.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM or DMF.
-
Cool the solution to 0°C.
-
Add DIC (1.05 equivalents) and stir the mixture at 0°C for 30 minutes. A white precipitate of diisopropylurea (DIU) may form.
-
-
Coupling Reaction:
-
Add the freshly prepared free amino acid ester solution from step 1 to the activated this compound solution from step 2.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DIU.
-
Transfer the filtrate to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Caption: Activation and coupling pathway for this compound.
Protocol 2: Deprotection of Z-Groups by Catalytic Hydrogenation
This protocol describes the removal of both Z-groups from the lysine residue.
Materials:
-
Z-protected peptide
-
Catalyst: 10% Palladium on Carbon (Pd/C)
-
Hydrogen Source: Hydrogen gas (H₂) balloon or Ammonium (B1175870) Formate (B1220265) (HCOONH₄)
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or DMF
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
Procedure:
-
Reaction Setup:
-
Deprotection Reaction:
-
Purge the flask with an inert gas.
-
If using H₂ gas, evacuate the flask and backfill with hydrogen from a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
Wash the filter cake with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected peptide.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound Activation
| Coupling Reagent Class | Examples | Activator/Additive | Typical Coupling Time | Byproduct Solubility | Key Considerations |
| Carbodiimides | DCC, DIC, EDC[5] | HOBt, Oxyma Pure® | 4 - 12 hours | DCC: Low (precipitates)DIC/EDC: High | Cost-effective. DCC is mainly for solution-phase. Risk of racemization minimized by additive.[4][6] |
| Phosphonium Salts | BOP, PyBOP®, PyAOP[4] | (Self-contained) | 1 - 4 hours | High | Highly efficient but can be expensive. Byproducts are water-soluble. PyAOP is very effective for hindered couplings.[5] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU®[6] | (Self-contained) | 15 min - 2 hours | High | Very fast and efficient. HATU and COMU are among the most effective but also most expensive. COMU is considered safer than HOBt/HOAt-based reagents.[6][7] |
Table 2: Typical Reaction Parameters for Z-Group Deprotection
| Method | Reagents & Conditions | Typical Reaction Time | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C, in MeOH or EtOH | 1 - 4 hours | Clean reaction, high yield, mild conditions. | Catalyst can be pyrophoric. Not suitable for peptides containing sulfur (e.g., Cys, Met) or other reducible groups. |
| Transfer Hydrogenation | Ammonium formate, 10% Pd/C, in MeOH | 1 - 4 hours | Avoids use of flammable H₂ gas, generally safer setup.[2] | Same limitations as catalytic hydrogenation regarding sulfur-containing residues. |
| Acidolysis | 33% HBr in Acetic Acid (AcOH) | 1 - 2 hours | Effective and fast. | Harsh acidic conditions can cause side reactions with other sensitive amino acids (e.g., Trp, Tyr) if not properly scavenged.[1] |
Troubleshooting and Side Reactions
-
Incomplete Coupling: If coupling is slow or incomplete, consider using a more powerful coupling reagent like HATU or PyAOP.[5] Ensure all reagents and solvents are anhydrous.
-
Racemization: The risk of racemization is highest during the activation step.[6] Always use an additive like HOBt or Oxyma Pure® with carbodiimides and minimize the exposure of the activated amino acid to base before coupling.[4]
-
Incomplete Deprotection: If hydrogenation is slow, the catalyst may be poisoned (e.g., by sulfur) or inactive. Use fresh catalyst and ensure vigorous stirring.
-
Side Reactions during Acidolysis: When using HBr/AcOH for deprotection, side-chain modifications can occur. The use of scavengers is often necessary to protect sensitive residues.[8]
Quality Control
After synthesis, the identity and purity of the peptide must be confirmed.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the final peptide product.[9][10]
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF is used to confirm the molecular weight of the peptide, verifying the successful incorporation of the lysine residue and subsequent deprotection.[9][11][12]
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 10. almacgroup.com [almacgroup.com]
- 11. Analytical methods and Quality Control for peptide products [biosynth.com]
- 12. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for the Use of Z-Lys(Z)-OH in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, increased receptor binding affinity, and improved cell permeability compared to their linear counterparts. The synthesis of these constrained macromolecules requires a robust and versatile chemical toolbox. Nα,Nε-Dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH) is a key building block in the construction of lysine-containing cyclic peptides. The benzyloxycarbonyl (Z) protecting groups on both the α- and ε-amino functions of lysine (B10760008) offer excellent stability under various peptide coupling conditions and can be cleanly removed via catalytic hydrogenation, making it an ideal choice for both solution-phase and solid-phase peptide synthesis strategies leading to cyclization.
These application notes provide detailed protocols and technical information for the successful incorporation of this compound into linear peptide precursors and their subsequent cyclization. The protocols cover the synthesis of a model cyclic hexapeptide, c[-Lys(Z)-Lys(Z)-Gly-Lys(Z)-Lys(Z)-Gly-], and its subsequent deprotection. Furthermore, the biological relevance of lysine-rich cyclic peptides is highlighted through their potential as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in cancer.
Key Applications of this compound in Cyclic Peptide Synthesis
-
Head-to-Tail Cyclization: The most common strategy where the N-terminal amino group of a linear peptide reacts with the C-terminal carboxyl group. This compound can be incorporated throughout the peptide sequence.
-
Side-Chain-to-Side-Chain Cyclization: The ε-amino group of a lysine residue can be used to form a lactam bridge with a carboxylic acid side chain of another residue, such as aspartic or glutamic acid. The Z-protecting group on the ε-amino function of lysine provides orthogonal protection until the desired cyclization step.
-
Synthesis of Peptide Libraries: The robust nature of the Z-protecting group makes it suitable for the synthesis of combinatorial libraries of cyclic peptides for drug discovery and screening.
-
Development of Peptidomimetics: The incorporation of this compound allows for the synthesis of structurally constrained peptides that can mimic the bioactive conformation of natural peptides or protein loops.
Data Presentation: Synthesis of a Model Cyclic Hexapeptide
The following table summarizes representative quantitative data for the solution-phase synthesis of a cyclic hexapeptide incorporating this compound. The data is compiled from typical yields reported in the literature for similar transformations. Actual results may vary depending on the specific peptide sequence, scale, and experimental conditions.
| Step | Parameter | Value | Notes |
| Linear Peptide Synthesis | (Solution-Phase, Fragment Condensation) | ||
| Dipeptide Coupling Yield | (e.g., Z-Lys(Z)-Gly-OMe) | 70-85% | After silica (B1680970) gel chromatography.[1] |
| Fragment Condensation Yield | (per coupling step) | >90% | |
| Cyclization | (Head-to-Tail) | ||
| Cyclization Reagent | DPPA / NaHCO₃ | - | A common method for solution-phase cyclization.[2] |
| Reaction Time | 12-48 hours | - | Monitored by RP-HPLC. |
| Crude Cyclization Yield | 30-60% | - | Dependent on sequence and concentration. |
| Purified Cyclic Peptide Yield | 20-40% | - | After RP-HPLC purification. |
| Deprotection | (Catalytic Hydrogenation) | ||
| Deprotection Reagent | H₂ / 10% Pd/C | - | |
| Reaction Time | 4-16 hours | - | Monitored by LC-MS. |
| Deprotection Yield | >95% | - | Typically near-quantitative. |
| Overall Yield | (From linear precursor) | 15-35% | |
| Purity | (Final Cyclic Peptide) | >98% | Determined by analytical RP-HPLC. |
Experimental Protocols
Protocol 1: Synthesis of the Linear Hexapeptide Precursor
This protocol describes the solution-phase synthesis of the linear peptide H-Lys(Z)-Lys(Z)-Gly-Lys(Z)-Lys(Z)-Gly-OH using a fragment condensation approach. For simplicity, the synthesis of a dipeptide fragment, Z-Lys(Z)-Gly-OMe, is first detailed.
1.1 Synthesis of Z-Lys(Z)-Gly-OMe
-
Preparation of Glycine (B1666218) Methyl Ester Hydrochloride (H-Gly-OMe·HCl): To a cooled (0 °C) suspension of glycine (1.0 eq) in methanol (B129727), add thionyl chloride (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 24 hours. Remove the solvent under reduced pressure to obtain H-Gly-OMe·HCl as a white solid.
-
Coupling Reaction: Dissolve this compound (1.0 eq) and H-Gly-OMe·HCl (1.0 eq) in anhydrous dichloromethane (B109758) (DCM). Add a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 eq) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 eq). Add a base, for example, N,N-diisopropylethylamine (DIPEA) (2.5 eq), to the reaction mixture. Stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes to yield Z-Lys(Z)-Gly-OMe.
1.2 Assembly of the Linear Hexapeptide
The linear hexapeptide can be assembled by a stepwise or fragment condensation approach. For a fragment condensation strategy, di- or tri-peptide fragments are synthesized and purified as described above. The C-terminal methyl ester of one fragment is saponified (e.g., using LiOH in THF/water) to the free carboxylic acid, and the N-terminal Z-group of the other fragment is removed by catalytic hydrogenation. The two fragments are then coupled using standard peptide coupling reagents. This process is repeated until the full-length linear peptide is obtained. The final step involves the saponification of the C-terminal ester to yield the free carboxylic acid precursor for cyclization.
Protocol 2: Head-to-Tail Cyclization
This protocol describes the solution-phase cyclization of the linear peptide precursor H-Lys(Z)-Lys(Z)-Gly-Lys(Z)-Lys(Z)-Gly-OH.
-
N-terminal Deprotection: If the N-terminus of the linear peptide is still protected with a Z-group, it must be removed first. Dissolve the Z-protected linear peptide in methanol or a methanol/acetic acid mixture. Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide). Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) for 2-8 hours. Monitor the reaction by LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Cyclization Reaction: Dissolve the deprotected linear peptide in a large volume of high-purity, anhydrous N,N-dimethylformamide (DMF) to achieve a high dilution condition (0.1-1 mM). This is crucial to minimize intermolecular polymerization. Cool the solution to 0 °C under a nitrogen atmosphere. Add diphenylphosphoryl azide (B81097) (DPPA) (1.1-1.5 eq) followed by the slow addition of sodium bicarbonate (NaHCO₃) (3-5 eq).[2]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-72 hours. Monitor the progress of the cyclization by analytical RP-HPLC, observing the disappearance of the linear precursor and the appearance of the cyclic product.
-
Work-up and Purification: Once the reaction is complete, remove the DMF under high vacuum. Dissolve the residue in a suitable solvent (e.g., a mixture of DMSO and water). Purify the crude cyclic peptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Lyophilization: Combine the fractions containing the pure cyclic peptide and lyophilize to obtain the final product as a white powder.
Protocol 3: Global Deprotection of the Cyclic Peptide
This protocol describes the removal of all Z-protecting groups from the cyclic peptide c[-Lys(Z)-Lys(Z)-Gly-Lys(Z)-Lys(Z)-Gly-].
-
Catalytic Transfer Hydrogenation: Dissolve the Z-protected cyclic peptide in methanol or a mixture of methanol and acetic acid. Add 10% Pd/C catalyst (10-20% by weight of the peptide). As a hydrogen donor, add ammonium (B1175870) formate (B1220265) (4-5 eq) or formic acid.[1]
-
Deprotection Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by LC-MS until all Z-groups are removed (typically 2-6 hours).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol. Combine the filtrates and concentrate under reduced pressure to obtain the crude deprotected cyclic peptide.
-
Final Purification: If necessary, the deprotected cyclic peptide can be further purified by RP-HPLC to remove any remaining impurities and the hydrogen donor salts. Lyophilize the pure fractions to obtain the final c[-Lys-Lys-Gly-Lys-Lys-Gly-] peptide as its TFA salt.
Mandatory Visualizations
Experimental Workflow for Cyclic Peptide Synthesis
Caption: Workflow for the synthesis of a head-to-tail cyclic peptide.
LSD1 Signaling Pathway and Inhibition by Cyclic Peptides
Caption: Simplified LSD1 signaling pathway and its inhibition.
References
Application Notes and Protocols for the Synthesis of Peptides with Post-Translational Modifications Using Orthogonally Protected Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of lysine (B10760008) residues, such as acetylation, methylation, ubiquitination, and SUMOylation, are critical regulatory mechanisms in a vast array of cellular processes. These modifications dynamically alter protein function, stability, localization, and interaction networks. The synthesis of peptides bearing specific PTMs is an indispensable tool for elucidating the functional roles of these modifications, developing novel therapeutic agents, and creating standards for analytical studies.
This document provides detailed application notes and protocols for the synthesis of peptides with specific lysine PTMs using solid-phase peptide synthesis (SPPS). While the classically used Z-Lys(Z)-OH offers robust protection, its removal conditions (catalytic hydrogenation or strong acid) can be incompatible with standard Fmoc-based SPPS. Therefore, we will focus on the use of more contemporary, orthogonally protected lysine derivatives, such as Fmoc-Lys(Alloc)-OH and Fmoc-Lys(Dde)-OH , which allow for selective on-resin modification under mild conditions.
Key Applications
-
Functional Proteomics: Synthesizing PTM-specific peptide substrates and inhibitors for enzymatic assays.
-
Antibody Production: Generating well-defined PTM-containing peptide antigens for the development of specific antibodies.
-
Drug Discovery: Screening and development of peptide-based therapeutics that mimic or inhibit the effects of specific PTMs.
-
Analytical Standards: Creating isotopically labeled PTM peptides for quantitative mass spectrometry-based proteomics.
-
Structural Biology: Producing PTM-peptides for NMR and X-ray crystallography studies to understand the structural impact of modifications.
Data Presentation: Quantitative Summary of Peptide Synthesis
The following table provides representative data for the synthesis of a 10-mer peptide containing a single modified lysine residue via Fmoc-SPPS. Actual yields and purity are sequence-dependent and can vary based on the specific amino acid composition and coupling efficiencies.
| Parameter | Representative Value/Range | Notes |
| Resin Loading | 0.4 - 0.7 mmol/g | Dependent on the specific resin used. |
| Coupling Efficiency (per step) | >99% | Monitored by Kaiser test or other colorimetric tests. |
| Overall Crude Peptide Yield | 60 - 85% | Based on the initial resin loading. |
| Purity of Crude Peptide (by HPLC) | 50 - 80% | Highly sequence-dependent.[1][2] |
| Yield after Purification (by HPLC) | 20 - 50% | Dependent on the complexity of the crude product. |
| Final Purity of Modified Peptide | >95% | Confirmed by analytical HPLC and mass spectrometry.[2] |
| On-Resin Modification Efficiency | >90% | For acetylation, methylation, and ubiquitination. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Lys(Alloc)-OH
This protocol outlines the general procedure for synthesizing a peptide on a solid support using an Alloc-protected lysine for subsequent on-resin modification.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Lys(Alloc)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling reagents (e.g., HBTU, HOBt, or HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the solution to the resin. Agitate for 1-2 hours. Monitor coupling completion with a Kaiser test. Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-Lys(Alloc)-OH at the desired position.
-
Selective Alloc Deprotection:
-
Wash the peptide-resin with DCM.
-
Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.25 eq.) and phenylsilane (B129415) (25 eq.) in DCM.
-
Add the solution to the resin and agitate for 30 minutes under an inert atmosphere (e.g., nitrogen or argon). Repeat this step.
-
Wash the resin thoroughly with DCM, DMF, and a solution of sodium diethyldithiocarbamate (B1195824) in DMF (to scavenge residual palladium), followed by more DMF and DCM washes. This leaves the ε-amino group of the target lysine free for modification.
-
Protocol 2: On-Resin Lysine Acetylation
Materials:
-
Peptide-resin with deprotected lysine side chain
-
Acetic anhydride (B1165640)
-
DIPEA
-
DMF
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
-
Add the solution to the resin and agitate for 1 hour at room temperature.
-
Wash the resin with DMF and DCM. Confirm the completion of the reaction with a Kaiser test (should be negative).
Protocol 3: On-Resin Lysine Methylation (Reductive Amination)
Materials:
-
Peptide-resin with deprotected lysine side chain
-
Formaldehyde (B43269) solution
-
Sodium cyanoborohydride (NaBH₃CN)
-
DMF/NMP (1:1)
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a solution of formaldehyde (20 eq.) and NaBH₃CN (10 eq.) in 1% acetic acid in DMF/NMP (1:1).
-
Add the solution to the resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
Protocol 4: On-Resin Ubiquitination (Isopeptide Bond Formation)
This protocol describes a common method for attaching ubiquitin to a lysine residue on the resin.
Materials:
-
Peptide-resin with deprotected lysine side chain
-
Ubiquitin-C-terminal thioester (prepared separately)
-
N-hydroxysuccinimide (NHS)
-
Silver(I) acetate (B1210297) (AgOAc)
-
DIPEA
-
DMSO/DMF (1:1)
Procedure:
-
Swell the peptide-resin in DMF.
-
Dissolve the ubiquitin-C-terminal thioester (1.5 eq.) and NHS (1.5 eq.) in DMSO/DMF.
-
Add AgOAc (1.5 eq.) and DIPEA (3 eq.) to the solution and pre-activate for 10 minutes.
-
Add the activated ubiquitin solution to the peptide-resin and agitate for 12-24 hours.
-
Wash the resin extensively with DMF and DCM.
Protocol 5: Cleavage and Deprotection
Procedure:
-
Wash the modified peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin and agitate for 2-3 hours at room temperature.[3][4]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide and purify it using reverse-phase HPLC.
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway with Lysine PTMs
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune responses, inflammation, and cell survival. The activity of the RelA (p65) subunit of NF-κB is tightly controlled by various PTMs, including phosphorylation, ubiquitination, and acetylation.[5]
Caption: NF-κB signaling pathway highlighting lysine acetylation.
p53 Signaling Pathway and Lysine Modifications
The tumor suppressor protein p53 is a critical regulator of the cell cycle, apoptosis, and DNA repair. Its activity is finely tuned by a complex interplay of PTMs, particularly on lysine residues in its C-terminal domain. Acetylation generally activates p53, while ubiquitination marks it for degradation.[6][7]
Caption: Regulation of p53 activity by lysine PTMs.
Crosstalk between Ubiquitination and SUMOylation
Ubiquitination and SUMOylation are two major lysine modifications that can engage in complex crosstalk, often competing for the same lysine residues or influencing each other's attachment. This interplay adds another layer of regulatory complexity.[8][9]
Caption: Ubiquitination and SUMOylation crosstalk.
Conclusion
The ability to synthesize peptides with specific post-translational modifications is a cornerstone of modern chemical biology and drug discovery. The use of orthogonally protected lysine derivatives in solid-phase peptide synthesis provides a robust and versatile platform for accessing a wide range of modified peptides. The protocols and information presented here offer a guide for researchers to design and execute the synthesis of these valuable tools, enabling a deeper understanding of the complex roles of lysine PTMs in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. Posttranslational modifications of NF-κB: another layer of regulation for NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Lysine-specific modifications of p53: a matter of life and death? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Large-Scale Peptide Synthesis Utilizing Z-Lys(Z)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The large-scale synthesis of peptides is a critical component in the development of therapeutic drugs and other bioactive molecules. Solution-phase peptide synthesis (SPPS), particularly for the production of shorter peptides and peptide fragments for convergent strategies, remains a robust and scalable methodology.[1] A key building block in many synthetic schemes is Nα,Nε-dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH). The use of the benzyloxycarbonyl (Z) group for both the α- and ε-amino functions of lysine (B10760008) offers excellent stability under a variety of reaction conditions. This protecting group strategy is well-established and allows for clean deprotection via catalytic hydrogenation.[1]
These application notes provide a detailed overview and protocols for the large-scale synthesis of peptides incorporating this compound. The focus is on solution-phase synthesis, including fragment condensation strategies, which are particularly amenable to scale-up for industrial production.
Key Applications:
-
Custom Peptide Synthesis: Incorporation of a protected lysine residue into peptide sequences for research and development.[1]
-
Fragment Condensation: Synthesis of protected peptide fragments for use in convergent solid-phase or solution-phase peptide synthesis, a common strategy for manufacturing longer peptides.[1]
-
Drug Development: Synthesis of peptide-based therapeutics where lysine residues are crucial for biological activity or for modification to improve pharmacokinetic properties.[1]
-
Bioconjugation: Introduction of a lysine residue that, after deprotection, can be used for conjugation to other molecules such as labels, drugs, or polymers.[1]
Chemical Properties of this compound and its Activated Ester
For efficient peptide coupling, this compound is often activated, for example, as an N-hydroxysuccinimide (OSu) ester.
| Property | Value |
| Synonyms | Nα,Nε-Di-Z-L-lysine, Cbz-Lys(Cbz)-OH |
| Molecular Formula | C₂₂H₂₆N₂O₆ |
| Molecular Weight | 414.45 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). |
| Storage Conditions | Store at -20°C, desiccated. |
| Z-Group Deprotection | Catalytic hydrogenation (e.g., H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium (B1175870) formate (B1220265)/Pd-C).[1] |
For the activated form, Z-Lys(Z)-OSu:
| Property | Value |
| Synonyms | Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester, Nα,Nε-Bis(benzyloxycarbonyl)-L-lysine N-hydroxysuccinimide ester |
| Molecular Formula | C₂₆H₂₉N₃O₈ |
| Molecular Weight | 511.52 g/mol |
| OSu-Group Reactivity | Highly reactive towards nucleophiles, particularly primary and secondary amines, for peptide bond formation.[1] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of a Protected Dipeptide Fragment (Z-Lys(Z)-Gly-OMe)
This protocol details the synthesis of a dipeptide fragment that can be used in a convergent synthesis strategy. The synthesis is performed in solution phase, which is advantageous for scaling up.
Materials:
-
Z-Lys(Z)-OSu
-
Glycine (B1666218) methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
-
Hexane
-
Ethyl Acetate (B1210297)
Procedure:
-
Preparation of Free Base Glycine Methyl Ester:
-
In a suitable reaction vessel, dissolve H-Gly-OMe·HCl (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add DIPEA or TEA (1.1 equivalents) dropwise to the solution and stir at room temperature for 15-20 minutes to generate the free base of glycine methyl ester.[1]
-
-
Coupling Reaction:
-
In a separate flask, dissolve Z-Lys(Z)-OSu (1.0 equivalent) in anhydrous DCM.
-
Add the freshly prepared H-Gly-OMe solution to the Z-Lys(Z)-OSu solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (Z-Lys(Z)-OSu) is consumed.[1]
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
The column is typically eluted with a gradient of ethyl acetate in hexane. The exact gradient will depend on the polarity of the dipeptide.
-
Quantitative Data for Dipeptide Synthesis:
| Parameter | Typical Value | Notes |
| Scale | 10 g - 100 g | Solution-phase synthesis is scalable. |
| Coupling Reaction Time | 4 - 12 hours | Monitored by TLC to ensure completion.[1] |
| Crude Product Yield | 85 - 95% | This is the yield after the initial work-up, before purification.[1] |
| Purified Product Yield | 70 - 85% | Yield after silica gel column chromatography. |
| Purity (by HPLC) | >98% | After purification. |
Protocol 2: Large-Scale Deprotection of Z-groups by Catalytic Hydrogenation
This protocol describes the removal of the two Z-protecting groups from the dipeptide to yield H-Lys-Gly-OMe.
Materials:
-
Z-Lys(Z)-Gly-OMe
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate or Formic acid (for transfer hydrogenation) or Hydrogen gas supply (for hydrogenation)
-
Celite
Procedure:
-
Reaction Setup:
-
Dissolve the protected dipeptide, Z-Lys(Z)-Gly-OMe (1.0 equivalent), in methanol or ethanol in a suitable reaction vessel.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).[1]
-
For transfer hydrogenation, add ammonium formate (4-5 equivalents) or formic acid as a hydrogen donor.[1] For catalytic hydrogenation, prepare the vessel for the introduction of hydrogen gas.
-
-
Deprotection Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
If using hydrogen gas, purge the vessel with hydrogen and maintain a positive pressure (e.g., with a balloon).
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 1-4 hours).[1]
-
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional methanol or ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
The resulting crude product, H-Lys-Gly-OMe, can be further purified if necessary, for example, by recrystallization or reverse-phase HPLC.
-
Quantitative Data for Deprotection:
| Parameter | Typical Value | Notes |
| Scale | 10 g - 100 g | Catalytic hydrogenation is a scalable process. |
| Reaction Time | 1 - 4 hours | Monitored by TLC. |
| Crude Product Yield | 90 - 98% | After removal of the catalyst and solvent. |
| Purified Product Yield | 85 - 95% | After recrystallization or HPLC. |
| Purity (by HPLC) | >99% | After purification. |
Diagrams
Caption: Workflow for the synthesis of a dipeptide fragment and its use in convergent synthesis.
Caption: A simplified workflow for peptide drug development.
References
Application Notes and Protocols for the Automated Synthesis of Peptides Containing Nα,Nε-dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of Nα,Nε-dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH) into peptide sequences using automated solid-phase peptide synthesis (SPPS). While the use of Z-protected amino acids is more traditional and presents unique challenges in modern automated synthesizers, this document outlines compatible systems, detailed experimental protocols, and strategies to overcome potential difficulties.
Introduction to this compound in Peptide Synthesis
Nα,Nε-dibenzyloxycarbonyl-L-lysine, or this compound, is an amino acid derivative where both the alpha-amino and epsilon-amino groups of lysine (B10760008) are protected by the benzyloxycarbonyl (Z or Cbz) group. The Z-group is a classic protecting group in peptide chemistry, known for its stability under a range of conditions.[1] It is typically removed by catalytic hydrogenation.[2] This orthogonality makes this compound a valuable building block in specific synthetic strategies, such as the synthesis of protected peptide fragments for subsequent fragment condensation.[3]
However, the deprotection method for the Z-group (catalytic hydrogenation) is not a standard feature of most automated peptide synthesizers, which are primarily designed for Fmoc/tBu or Boc/Bzl chemistries with acid-labile or base-labile protecting groups.[4][5] Therefore, the use of this compound in a fully automated workflow requires careful consideration and planning.
Automated Peptide Synthesizers: Compatibility and Considerations
While most modern automated peptide synthesizers from manufacturers like CEM , Gyros Protein Technologies , and AAPPTec are designed for Fmoc and Boc chemistries, their flexibility allows for the use of less common amino acid derivatives.[6][7][8] The compatibility of a synthesizer with this compound is not about a specific pre-programmed protocol but rather the user's ability to customize the synthesis methods.
Key considerations for compatibility include:
-
Chemistry Type: Synthesizers capable of performing Boc-chemistry are more amenable to the use of Z-protected amino acids on the side chain, as the final cleavage is performed with strong acids like HF, which can also remove the Z-group.[2] In the more common Fmoc-SPPS, the Z-group is stable to the piperidine (B6355638) used for Fmoc deprotection and the mild acid used for cleavage from the resin (e.g., TFA).[9] This allows for the synthesis of a peptide with the lysine side chain still protected by the Z-group.
-
Customizable Protocols: The synthesizer's software should allow for the creation of custom coupling methods. This compound is a bulky amino acid, and its coupling may require longer reaction times or double coupling cycles to achieve high efficiency.
-
Reagent Flexibility: The synthesizer must allow for the use of a variety of coupling reagents and solvents to optimize the incorporation of this sterically hindered amino acid.
The following table summarizes the general capabilities of major automated peptide synthesizer platforms that could be adapted for the use of this compound.
| Synthesizer Platform | Key Features Relevant for this compound Incorporation | Potential Challenges & Mitigation |
| CEM Liberty Blue™ & Liberty PRIME™ | Microwave-assisted synthesis can enhance coupling efficiency.[10] Highly customizable protocols for coupling times and temperatures.[11] | High temperatures (e.g., 90°C) could potentially affect the stability of the Z-group, though it is generally considered heat-stable. Monitor for side products. |
| Gyros Protein Technologies Symphony® X & PurePep® Chorus | Independent reaction channels allow for optimization of conditions for a specific peptide containing this compound without affecting other syntheses.[12] Flexible reagent and amino acid bottle positions. | Standard protocols are optimized for Fmoc-amino acids. Significant customization of coupling cycles will be necessary. |
| AAPPTec Focus & Apex Models | Versatile instruments that support both Fmoc and Boc chemistries.[7] Allow for user-defined protocols and a wide range of scales. | For Fmoc synthesis, the final peptide will retain the Z-protection on the lysine side chain, requiring a separate manual deprotection step. |
Experimental Protocols
The following protocols are generalized for automated SPPS using the Fmoc/tBu strategy. It is crucial to adapt these protocols to the specific synthesizer being used.
Materials and Reagents
-
Resin: Pre-loaded Wang or Rink Amide resin suitable for Fmoc-SPPS.
-
Amino Acids: Standard Fmoc-protected amino acids.
-
This compound: Nα,Nε-dibenzyloxycarbonyl-L-lysine.
-
Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Reagent: 20% Piperidine in DMF.
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Isopropanol.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
Automated Synthesis Protocol for Incorporating this compound
This protocol assumes the synthesis of a peptide where this compound is incorporated at a specific position.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection (of the preceding amino acid):
-
Treat the resin with 20% piperidine in DMF.
-
Reaction time: 5-10 minutes (or as per the standard protocol of the synthesizer).
-
Wash the resin thoroughly with DMF.
-
-
Coupling of this compound:
-
Pre-activation: In a separate vial, dissolve this compound (3-5 equivalents), HBTU (3-5 equivalents), HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the resin.
-
Reaction Time: Due to the steric hindrance of the two Z-groups, a longer coupling time is recommended. Start with a 60-90 minute coupling. For microwave-assisted synthesizers, a lower temperature (e.g., 50-60°C) with a longer time (e.g., 10-15 minutes) may be beneficial.
-
Double Coupling: It is highly recommended to perform a double coupling for this compound to ensure maximum efficiency. After the first coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound.
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents and by-products.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 10-15 minutes.
-
Continue Synthesis: Proceed with the standard automated protocol for the subsequent Fmoc-amino acids.
-
Final Cleavage and Deprotection (of side chains other than Z-Lys(Z)):
-
After the final Fmoc deprotection, wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours.
-
The peptide will be cleaved from the resin, and all acid-labile side-chain protecting groups (like tBu, Boc, Trt) will be removed. The Z-groups on the lysine will remain intact.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
-
Purify the peptide by reverse-phase HPLC.
-
Deprotection of the Z-Groups (Manual Step)
This step is performed after the peptide has been cleaved from the resin and purified.
-
Dissolve the Peptide: Dissolve the purified peptide containing Z-Lys(Z) in a suitable solvent like methanol, ethanol, or a mixture of DMF and acetic acid.
-
Add Catalyst: Add Palladium on charcoal (Pd/C, 10% w/w) to the solution.
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor Reaction: Monitor the progress of the deprotection by HPLC or mass spectrometry. The reaction is typically complete within 2-16 hours.
-
Filter and Concentrate: Once the reaction is complete, filter the mixture through Celite to remove the Pd/C catalyst. Wash the Celite with the reaction solvent.
-
Final Purification: Concentrate the filtrate and re-purify the deprotected peptide by HPLC if necessary.
Quantitative Data Summary
The following table provides expected performance metrics when incorporating this compound in automated SPPS. Actual results will vary based on the peptide sequence, synthesizer, and specific conditions used.
| Parameter | Representative Value/Range | Notes |
| Coupling Efficiency (per cycle) | 85-95% (with double coupling) | Lower than standard Fmoc-amino acids due to steric hindrance. Monitoring with a Kaiser test after coupling is recommended. |
| Crude Peptide Purity | 50-70% | Highly sequence-dependent. The main impurities are often deletion sequences lacking the Z-Lys(Z) residue. |
| Purified Peptide Yield (with Z-groups) | 20-40% | Yield after HPLC purification of the peptide cleaved from the resin. |
| Z-Group Deprotection Yield | >90% | Catalytic hydrogenation is generally a high-yielding reaction. |
| Final Purified Peptide Yield | 15-35% | Overall yield after both purification steps. |
Visualizations
Experimental Workflow
Caption: Workflow for synthesizing peptides with this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for this compound peptide synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. peptide.com [peptide.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. biosynth.com [biosynth.com]
- 10. igz.ch [igz.ch]
- 11. cem.de [cem.de]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes and Protocols: Z-Lys(Z)-OH in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nα,Nε-dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH) in the synthesis of kinase inhibitors. This document details its role as a key building block for introducing a protected lysine (B10760008) residue, which is crucial for the construction of peptide-based inhibitors, linkers for antibody-drug conjugates (ADCs), and scaffolds for covalent inhibitors. Detailed experimental protocols and relevant signaling pathways are also provided.
Introduction to this compound in Kinase Inhibitor Synthesis
This compound is a derivative of the amino acid L-lysine where both the alpha (α) and epsilon (ε) amino groups are protected by the benzyloxycarbonyl (Z or Cbz) group. This protection strategy is fundamental in peptide synthesis to prevent unwanted side reactions during peptide bond formation.[1][2][3] In the context of kinase inhibitor development, this compound serves several critical functions:
-
Incorporation into Peptide-Based Inhibitors: Many kinase inhibitors are peptide-based, designed to mimic the substrate or a regulatory protein of the target kinase.[4][5][6] this compound allows for the precise insertion of a lysine residue into the peptide sequence. The protected ε-amino group can be deprotected at a later stage for further modification.
-
Attachment Point for Linkers: The lysine side chain is a common site for the attachment of linkers in more complex drug modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[7] this compound provides a convenient way to introduce a protected lysine that, after deprotection, can be conjugated to a linker molecule.
-
Scaffold for Covalent Inhibitors: The ε-amino group of lysine can be a nucleophilic target for covalent inhibitors. While this compound itself is not the reactive "warhead," it can be incorporated into a scaffold that positions a reactive group to form a covalent bond with a lysine residue in the kinase's active site.[8][9]
The Z protecting groups are stable under a variety of coupling conditions and can be cleanly removed by catalytic hydrogenation, making this compound a versatile reagent in both solution-phase and solid-phase peptide synthesis (SPPS).[1]
Key Applications and Experimental Protocols
Solution-Phase Synthesis of a Peptide Fragment for a Kinase Inhibitor
This protocol describes the synthesis of a dipeptide fragment, Z-Lys(Z)-Gly-OMe, which can be a component of a larger peptide-based kinase inhibitor.
Table 1: Materials and Reagents for Dipeptide Synthesis
| Reagent/Material | Supplier | Grade |
| This compound | Commercially Available | Peptide Synthesis Grade |
| Glycine (B1666218) methyl ester hydrochloride | Commercially Available | Reagent Grade |
| N,N'-Diisopropylethylamine (DIPEA) | Commercially Available | Anhydrous |
| 1-Hydroxybenzotriazole (HOBt) | Commercially Available | Anhydrous |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | Commercially Available | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Commercially Available | Anhydrous |
| N,N-Dimethylformamide (DMF) | Commercially Available | Anhydrous |
| Saturated Sodium Bicarbonate (NaHCO₃) | Laboratory Prepared | |
| 1 M Hydrochloric Acid (HCl) | Laboratory Prepared | |
| Brine (Saturated NaCl solution) | Laboratory Prepared | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | Reagent Grade |
Experimental Protocol: Synthesis of Z-Lys(Z)-Gly-OMe
-
Preparation of Glycine Methyl Ester Free Base:
-
Dissolve glycine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Add DIPEA (1.1 equivalents) to the solution and stir at room temperature for 20 minutes to generate the free base.
-
-
Peptide Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent), HOBt (1.1 equivalents), and EDC (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Stir the mixture at 0 °C for 15 minutes to pre-activate the carboxylic acid.
-
Add the freshly prepared glycine methyl ester solution to the activated this compound solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) to yield the pure Z-Lys(Z)-Gly-OMe.
-
Table 2: Typical Yield and Purity of Z-Lys(Z)-Gly-OMe
| Parameter | Value | Method of Analysis |
| Yield | 75-90% | Gravimetric |
| Purity | >95% | HPLC, NMR |
Deprotection of the Z Groups
The benzyloxycarbonyl (Z) protecting groups can be removed by catalytic hydrogenation to expose the free amino groups for further reactions.
Experimental Protocol: Hydrogenolysis of Z-Lys(Z)-Gly-OMe
-
Reaction Setup:
-
Dissolve the purified Z-Lys(Z)-Gly-OMe (1.0 equivalent) in methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (10% by weight of the peptide).
-
-
Hydrogenation:
-
Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected dipeptide, H-Lys-Gly-OMe.
-
Signaling Pathways and Kinase Inhibition
The ultimate goal of synthesizing kinase inhibitors is to modulate specific signaling pathways that are dysregulated in diseases such as cancer.[4][5] Peptide-based inhibitors can be designed to target various kinases involved in critical cellular processes.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[10] Its aberrant activation is a hallmark of many cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound = 98.0 TLC 405-39-0 [sigmaaldrich.com]
- 3. This compound ≥98.0% (TLC) | 405-39-0 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Design of a covalent protein-protein interaction inhibitor of SRPKs to suppress angiogenesis and invasion of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversible lysine-targeted probes reveal residence time-based kinase selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
Protecting group stability of Z-Lys(Z)-OH in different chemical environments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical stability of Nα,Nε-dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH), a commonly used protected amino acid in peptide synthesis. Understanding the stability of the benzyloxycarbonyl (Z or Cbz) protecting group under various chemical environments is crucial for the successful design and execution of peptide synthesis strategies, ensuring high yield and purity of the final product.
Data Presentation: Stability of this compound
The following table summarizes the stability of the Z protecting groups on this compound in different chemical environments commonly encountered in peptide synthesis. The stability is categorized as Stable, Moderately Stable, or Labile, with additional quantitative data where available.
| Condition | Reagent/Solvent | Temperature | Time | Stability | Observations and Remarks |
| Acidic Conditions | |||||
| Mild Acid | Trifluoroacetic acid (TFA) (20-50% in DCM) | Room Temp. | 1-2 hours | Stable | The Z group is orthogonal to the Boc group and is stable under conditions typically used for Boc deprotection.[1] |
| Strong Acid | 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH) | Room Temp. | 1-1.5 hours | Labile | This is a standard and harsh method for Z group cleavage.[1] |
| Strong Acid | Anhydrous Hydrogen Fluoride (HF) | 0 °C | 1 hour | Labile | A common final cleavage reagent in Boc-SPPS that also removes the Z group. |
| Basic Conditions | |||||
| Mild Base | 20-50% Piperidine in DMF | Room Temp. | 10-30 min | Stable | The Z group is orthogonal to the Fmoc group and is stable under standard Fmoc deprotection conditions.[2][3] |
| Strong Base | 1M Sodium Hydroxide (NaOH) | Room Temp. | Several hours | Moderately Stable | Prolonged exposure to strong aqueous base can lead to slow hydrolysis of the carbamate. |
| Peptide Coupling | |||||
| Carbodiimides | DIC/HOBt | Room Temp. | 1-4 hours | Stable | This compound is compatible with standard carbodiimide (B86325) coupling protocols.[4] |
| Onium Salts | HBTU, HATU with DIPEA | Room Temp. | 10-60 min | Stable | No significant degradation of the Z group is observed during coupling with onium salt-based reagents.[4][5] |
| Reductive Cleavage | |||||
| Catalytic Hydrogenation | H₂, 10% Pd/C in MeOH or EtOH | Room Temp. | 1-4 hours | Labile | A common and mild method for Z group removal, yielding the free amine and toluene.[6] |
| Catalytic Transfer Hydrogenation | Ammonium (B1175870) formate (B1220265), 10% Pd/C in MeOH | Room Temp. | 1-4 hours | Labile | An efficient and safer alternative to using hydrogen gas.[6] |
| Dissolving Metal Reduction | Sodium (Na) in liquid Ammonia (B1221849) (NH₃) | -33 °C | 30 min | Labile | Effective but can lead to side reactions if not carefully controlled.[7] |
Experimental Protocols
Detailed methodologies for key experiments related to the stability and deprotection of this compound are provided below.
Protocol 1: Assessment of Z-Group Stability under Acidic Conditions (TFA Treatment)
Objective: To quantitatively assess the stability of the Z protecting group on this compound upon treatment with trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
LC-MS system for peak identification
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMF or DCM) at a concentration of 1 mg/mL.
-
Prepare a cleavage solution of 50% TFA in DCM.
-
In a clean vial, mix 100 µL of the this compound stock solution with 900 µL of the 50% TFA/DCM solution.
-
Incubate the reaction mixture at room temperature.
-
At various time points (e.g., 0, 30, 60, 90, and 120 minutes), take a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot with 900 µL of a 50:50 acetonitrile (B52724)/water solution.
-
Analyze the quenched samples by RP-HPLC. Use a C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the chromatogram for the appearance of deprotected or partially deprotected lysine (B10760008) species and the disappearance of the starting this compound.
-
Calculate the percentage of remaining this compound at each time point by integrating the peak areas.
Protocol 2: Peptide Coupling with this compound using HBTU
Objective: To perform a standard peptide coupling reaction using this compound to assess its compatibility with onium salt-based coupling reagents.
Materials:
-
This compound
-
N-terminally deprotected amino acid or peptide on a solid support (e.g., H-Gly-Wang resin)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Swell the resin-bound amine in DMF for 30 minutes.
-
In a separate vial, dissolve this compound (2 equivalents relative to the resin loading) and HBTU (2 equivalents) in DMF.
-
Add DIPEA (4 equivalents) to the activated amino acid solution and mix for 1 minute.
-
Add the activated this compound solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
After the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol (B129727), and then dry under vacuum.
-
A small aliquot of the resin can be cleaved and analyzed by HPLC-MS to confirm the successful coupling and the integrity of the Z groups.
Protocol 3: Deprotection of this compound by Catalytic Transfer Hydrogenation
Objective: To remove the Z protecting groups from a Z-Lys(Z)-containing peptide using catalytic transfer hydrogenation.
Materials:
-
Z-Lys(Z)-peptide
-
Methanol (MeOH) or Ethanol (B145695) (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄) or formic acid (HCOOH)
-
Thin Layer Chromatography (TLC) plates and appropriate developing solvent system
-
Celite® for filtration
Procedure:
-
Dissolve the Z-Lys(Z)-peptide (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).
-
Add ammonium formate (4-5 equivalents) as the hydrogen donor.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the deprotection by TLC until the starting material is completely consumed (typically 1-4 hours).[6]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with additional methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.
-
The crude product can be further purified by chromatography if necessary.
Visualizations
Chemical Environments and this compound Stability
Caption: Stability of this compound under various conditions.
Experimental Workflow for Stability Assessment
Caption: Protocol for this compound stability testing.
Logical Relationship of Orthogonal Protecting Groups
Caption: Orthogonal deprotection of common protecting groups.
References
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Z-Lys(Z)-OH Coupling Reactions
Welcome to the technical support center for Z-Lys(Z)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the coupling efficiency of Nα,Nε-Bis(benzyloxycarbonyl)-L-lysine (this compound) in peptide synthesis. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common issues and enhance your experimental outcomes.
Frequently Asked questions (FAQs)
Q1: What are the primary challenges encountered when coupling this compound?
A1: The main challenges with this compound coupling include its poor solubility in some organic solvents, the potential for incomplete activation or coupling, and the risk of side reactions, particularly racemization if reaction conditions are not optimal. The bulky benzyloxycarbonyl (Z) protecting groups can also contribute to steric hindrance, potentially slowing down the reaction rate.
Q2: How does the pre-activated N-hydroxysuccinimide ester, Z-Lys(Z)-OSu, differ from this compound?
A2: Z-Lys(Z)-OSu is an activated form of this compound where the carboxylic acid has been pre-activated with N-hydroxysuccinimide. This makes it highly reactive towards amines, facilitating peptide bond formation without the need for a separate in-situ coupling reagent.[1] However, Z-Lys(Z)-OSu is sensitive to moisture and can hydrolyze back to this compound, reducing its efficiency.[2] Using this compound directly allows for the use of various modern coupling reagents that can offer higher efficiency and lower risk of side reactions.
Q3: What are the most common causes of low yield in this compound coupling reactions?
A3: Low yields can stem from several factors:
-
Poor Solubility: this compound and the growing peptide chain may not be fully dissolved in the chosen solvent.[3]
-
Inefficient Activation: The coupling reagent may be degraded or insufficient, leading to incomplete activation of the carboxylic acid.
-
Moisture: Water in the reaction can quench the activated intermediate and hydrolyze coupling reagents.[2]
-
Steric Hindrance: The bulky nature of this compound or residues near the coupling site can impede the reaction.[4][5]
-
Peptide Aggregation: As the peptide chain elongates, it may aggregate, making reactive sites inaccessible.[6]
Q4: Can I use standard coupling reagents like HBTU, HATU, and PyBOP with this compound?
A4: Yes, aminium/uronium and phosphonium (B103445) salt-based reagents such as HBTU, HATU, and PyBOP are highly effective for coupling this compound.[7] These reagents often provide rapid and high-efficiency couplings with a low risk of racemization, especially when compared to older methods.[8][9][10] HATU is generally considered one of the most powerful coupling reagents, particularly for sterically hindered amino acids.[7][8]
Troubleshooting Guide
This guide addresses common problems encountered during this compound coupling reactions in a question-and-answer format.
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
| 1. Poor Solubility of this compound | This compound is soluble in polar organic solvents like DMF and DMSO.[3] Ensure complete dissolution before starting the reaction. Gentle warming or sonication can aid dissolution. Consider using N-Methyl-2-pyrrolidone (NMP) if solubility remains an issue in DMF.[4] |
| 2. Inactive or Degraded Coupling Reagent | Use fresh, high-purity coupling reagents and store them under anhydrous conditions. Avoid repeated exposure of reagents to atmospheric moisture. |
| 3. Presence of Moisture | Use anhydrous solvents (e.g., dry DMF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated species.[2] |
| 4. Suboptimal Reaction Temperature | While reactions are often started at 0°C to minimize side reactions, a gradual increase to room temperature (20-25°C) can enhance the reaction rate.[2] Monitor the reaction progress closely if increasing the temperature.[4] |
| 5. Inefficient Stirring | Ensure vigorous and efficient stirring throughout the reaction to avoid localized concentration gradients and ensure all components are well-mixed.[2] |
Problem: Presence of Multiple Impurities or Byproducts
| Possible Cause | Recommended Solution |
| 1. Racemization | This side reaction leads to the formation of the D-diastereomer. To minimize this, use an appropriate coupling reagent and consider adding a racemization suppressant like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt).[1][10] Aminium/uronium reagents like HATU and HBTU generally have a lower risk of racemization.[8][9] Use a hindered base like N,N-diisopropylethylamine (DIPEA) sparingly.[5] |
| 2. N-acylurea Formation | This is a common side reaction when using carbodiimide (B86325) reagents like DCC or DIC. The activated O-acylisourea intermediate can rearrange to a stable N-acylurea. Adding HOBt or HOAt can trap the activated intermediate as a more stable active ester, minimizing this side reaction.[5] |
| 3. Guanidinylation of the N-terminus | When using an excess of uronium/aminium reagents (e.g., HBTU, HATU), the reagent can react with the free N-terminal amine of the peptide, capping the chain.[1][11] It is recommended to use the coupling reagent in slight defect or in equimolar amounts relative to the carboxylic acid.[11][12] |
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents
This table summarizes the performance of various coupling reagents suitable for this compound, focusing on efficiency and the risk of racemization.
| Coupling Reagent | Class | Relative Coupling Efficiency | Risk of Racemization | Key Considerations |
| DIC/HOBt | Carbodiimide | Good | Low to Medium | Cost-effective. Byproduct (diisopropylurea) is soluble in most organic solvents. HOBt is added to suppress racemization and N-acylurea formation.[10] |
| HBTU | Aminium Salt | High | Low | Fast reactions and good for routine couplings.[7][8] Byproducts are water-soluble, simplifying purification.[9] |
| HATU | Aminium Salt | Very High | Very Low | Generally considered superior to HBTU, especially for sterically hindered couplings.[7][8] Forms a more reactive OAt-ester.[8] |
| PyBOP | Phosphonium Salt | High | Low | Efficient and rapid. Byproducts are generally less problematic than those from BOP (which forms carcinogenic HMPA).[7][10] |
| COMU | Aminium Salt | Very High | Very Low | Performance is comparable or superior to HATU.[2] Based on OxymaPure, it is a safer alternative to benzotriazole-based reagents and has excellent solubility.[2][5][11] |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound using DIC/HOBt
This protocol describes a standard method for activating and coupling this compound in a solution-phase synthesis.
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-terminally deprotected amino acid or peptide (1.0 equivalent) in anhydrous DMF.
-
Addition of this compound: Add this compound (1.1 equivalents) and HOBt (1.2 equivalents) to the flask. Stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Activation: Slowly add Diisopropylcarbodiimide (DIC) (1.2 equivalents) to the cooled solution.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and continue stirring for 4-12 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated diisopropylurea.
-
Dilute the filtrate with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using silica (B1680970) gel column chromatography.
Protocol 2: General Procedure for Coupling this compound using HATU
This protocol is suitable for more challenging couplings where high efficiency is required.
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.
-
Activation: Add a hindered base such as DIPEA (2.0 equivalents) to the solution. A color change is often observed. Allow the pre-activation to proceed for a few minutes.
-
Coupling: Add a solution of the N-terminally deprotected amino acid or peptide (1.0 equivalent) in DMF to the activated mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 7 and 8 from the DIC/HOBt protocol.
Mandatory Visualizations
Caption: A decision tree for troubleshooting common issues in this compound coupling reactions.
Caption: A step-by-step workflow for the this compound coupling reaction.
References
- 1. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Common side reactions with Z-Lys(Z)-OH in peptide synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Z-Lys(Z)-OH in their peptide synthesis endeavors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in peptide synthesis?
A1: this compound, or Nα,Nε-dibenzyloxycarbonyl-L-lysine, is a derivative of the amino acid lysine (B10760008) where both the alpha (α) and epsilon (ε) amino groups are protected by the benzyloxycarbonyl (Z or Cbz) group.[1] Its primary use is in solution-phase peptide synthesis.[2] The Z protecting groups are stable under a variety of reaction conditions, preventing unwanted side reactions at the amino groups during peptide bond formation.[1] They can be cleanly removed by catalytic hydrogenation.[1] This protecting group strategy is particularly useful in the synthesis of peptide fragments that may be later used in convergent synthesis strategies.[1]
Q2: Under what conditions are the Z-protecting groups on this compound stable?
A2: The benzyloxycarbonyl (Z) protecting groups are notably stable under both the acidic conditions used for the removal of tert-butyloxycarbonyl (Boc) groups (e.g., trifluoroacetic acid - TFA) and the basic conditions used for the removal of 9-fluorenylmethoxycarbonyl (Fmoc) groups (e.g., piperidine). This orthogonality makes the Z-group an excellent choice for protecting specific lysine residues when Boc or Fmoc strategies are employed for the temporary protection of the N-terminus.
Q3: How are the Z-protecting groups typically removed from the lysine residue?
A3: The standard and most effective method for the deprotection of Z-groups is catalytic hydrogenation.[1] This is commonly achieved using a palladium-on-carbon (Pd/C) catalyst in the presence of a hydrogen source.[1] Alternative hydrogen donors, such as ammonium (B1175870) formate (B1220265) or formic acid, can also be used in a process known as transfer hydrogenation.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound and its activated forms (e.g., Z-Lys(Z)-OSu) in peptide synthesis.
Problem 1: Low or No Product Yield During Coupling
Possible Causes:
-
Inactive Coupling Reagent: If using an activated form like Z-Lys(Z)-OSu (N-hydroxysuccinimide ester), it can be sensitive to moisture and may hydrolyze over time, rendering it inactive.[3]
-
Suboptimal Reaction Temperature: While lower temperatures can minimize side reactions, they may also significantly slow down the coupling reaction rate.[3]
-
Inefficient Stirring: Poor mixing of the reaction can lead to localized concentration gradients and result in an incomplete reaction.[3]
-
Interference from Buffers: Buffers containing primary amines, such as Tris, will compete with the target amine for reaction with the activated carboxyl group.[3]
Recommended Solutions:
| Cause | Recommended Solution |
| Inactive Coupling Reagent | Use fresh or properly stored Z-Lys(Z)-OSu. Ensure all handling is performed under anhydrous conditions.[3] |
| Suboptimal Reaction Temperature | While 0-4°C can help suppress hydrolysis of active esters, a temperature of 20-25°C can increase the reaction rate. It is crucial to monitor for potential side reactions if the temperature is increased.[3] |
| Inefficient Stirring | Ensure vigorous and efficient stirring throughout the entire reaction.[3] |
| Interfering Substances | Use non-nucleophilic buffers such as phosphate, borate, or HEPES.[3] |
Problem 2: Presence of Multiple Products or Impurities
Possible Causes:
-
Racemization: The chiral center of the amino acid is susceptible to epimerization under certain coupling conditions, leading to the formation of the D-isomer. The use of active esters like OSu is known to minimize this side reaction.[3]
-
Hydrolysis of Activated Ester: The presence of water in the reaction mixture can lead to the hydrolysis of the active ester (e.g., Z-Lys(Z)-OSu) back to the carboxylic acid (this compound).[3]
-
Side Reactions During Deprotection: During the final cleavage and deprotection steps, reactive species can be generated that may modify sensitive amino acid residues in the peptide chain. For example, protecting groups from arginine can potentially reattach to tryptophan residues.[2]
Recommended Solutions:
| Cause | Recommended Solution |
| Racemization | If racemization is a concern, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the coupling reaction can help to suppress it.[3] |
| Hydrolysis of Activated Ester | Use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[3] |
| Side Reactions During Deprotection | The use of scavengers in the cleavage cocktail is crucial. For instance, thioanisole (B89551) can be used to prevent the reattachment of sulfonyl protecting groups to tryptophan.[2] |
Problem 3: Incomplete Deprotection of Z-Groups
Possible Causes:
-
Catalyst Poisoning: The palladium catalyst used for hydrogenation can be poisoned by sulfur-containing compounds or other impurities, reducing its activity.
-
Inadequate Hydrogen Source: Insufficient pressure of hydrogen gas or an inadequate amount of hydrogen donor in transfer hydrogenation will lead to incomplete deprotection.
-
Steric Hindrance: In larger peptides, the Z-protected lysine residue may be sterically hindered, making it less accessible to the catalyst.
Recommended Solutions:
| Cause | Recommended Solution |
| Catalyst Poisoning | Ensure all reagents and solvents are of high purity and free from sulfur-containing contaminants. |
| Inadequate Hydrogen Source | For catalytic hydrogenation, ensure a proper hydrogen atmosphere is maintained. For transfer hydrogenation, use a sufficient excess of the hydrogen donor (e.g., 4-5 equivalents of ammonium formate).[1] |
| Steric Hindrance | Increase the reaction time and/or the amount of catalyst. In some cases, switching to a different solvent system may improve accessibility. |
Experimental Protocols
General Protocol for Peptide Coupling using Z-Lys(Z)-OSu in Solution Phase
This protocol describes the coupling of Z-Lys(Z)-OSu to an N-terminally deprotected amino acid or peptide ester.
Materials:
-
N-terminally deprotected peptide or amino acid ester
-
Z-Lys(Z)-OSu
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for analysis
Procedure:
-
Dissolve the N-terminally deprotected peptide or amino acid ester in anhydrous DMF or DCM.
-
Add 1.1 equivalents of Z-Lys(Z)-OSu to the solution.[4]
-
Add 2-3 equivalents of DIPEA to the reaction mixture to act as a base.[4]
-
Stir the reaction at room temperature for 2-4 hours.[4]
-
Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, the product can be isolated and purified using standard work-up and chromatographic techniques.
Protocol for the Deprotection of Z-Groups by Catalytic Transfer Hydrogenation
This protocol describes the removal of the two Z-protecting groups from a lysine residue in a peptide.
Materials:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate or formic acid
Procedure:
-
Dissolve the protected dipeptide in methanol or ethanol in a round-bottom flask.[1]
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).[1]
-
Add ammonium formate (4-5 equivalents) or formic acid as a hydrogen donor.[1]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is completely consumed (typically 1-4 hours).[1]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1]
-
The filtrate containing the deprotected peptide can then be concentrated under reduced pressure.
Visualizing Workflows
Caption: General Workflow for Z-Group Deprotection
Caption: Troubleshooting Logic for Low Coupling Yield
References
Technical Support Center: Troubleshooting Incomplete Deprotection of Z-groups from Lysine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to address challenges encountered during the removal of the benzyloxycarbonyl (Z- or Cbz-) protecting group from lysine (B10760008) residues in synthetic peptides and other molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Z-group deprotection from lysine?
Incomplete deprotection of the Z-group from lysine residues is a common issue that can typically be attributed to one or more of the following factors:
-
Catalyst Inactivity or Poisoning: The palladium catalyst used in catalytic hydrogenation can be poisoned by various functional groups or impurities. Sulfur-containing residues (cysteine, methionine), phosphines, and certain nitrogen heterocycles can irreversibly bind to the palladium surface, rendering it inactive. The catalyst may also be old or of poor quality.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate, particularly with hydrophobic sequences. This aggregation can physically block the catalyst from accessing the Z-group on the lysine side chain.[1]
-
Steric Hindrance: The local chemical environment around the lysine residue can sterically hinder the approach of the catalyst. Bulky neighboring amino acid side chains can impede the interaction between the catalyst and the Z-group.
-
Suboptimal Reaction Conditions: Inadequate hydrogen pressure, insufficient reaction time, low temperature, or an inappropriate solvent can all lead to incomplete deprotection. The choice of solvent is critical for both substrate solubility and catalyst activity.
Q2: My catalytic hydrogenation of a Z-protected lysine-containing peptide is stalled. What should I do first?
When a catalytic hydrogenation reaction is incomplete, a systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for incomplete Z-group deprotection.
Q3: What are the key differences between Pd/C and Pearlman's catalyst (Pd(OH)₂/C)?
Both are palladium-based catalysts used for hydrogenolysis, but they have distinct properties that make them suitable for different situations.
| Feature | 10% Pd/C (Palladium on Carbon) | 20% Pd(OH)₂/C (Pearlman's Catalyst) |
| Activity | Standard activity, suitable for many common deprotections. | Generally more active and effective for more challenging deprotections, including sterically hindered groups. |
| Catalyst Poisoning | More susceptible to poisoning by sulfur-containing compounds. | Often more resistant to catalyst poisons. |
| Reaction Conditions | Typically used under neutral or acidic conditions. Adding acetic acid can enhance its activity. | Can be used under a wider range of conditions and is often the catalyst of choice when standard Pd/C fails. |
| Cost | Generally less expensive. | More expensive due to higher palladium loading and preparation method. |
Q4: Can I use acidic conditions to remove a Z-group? Are there any risks?
Yes, strong acidic conditions can cleave the Z-group. The most common reagent for this is a solution of hydrogen bromide in acetic acid (HBr/AcOH). Trifluoroacetic acid (TFA) is generally not sufficient to cleave the Z-group under standard conditions used for Boc-group removal.
The primary risk of using strong acids is the potential for cleaving other acid-labile protecting groups on the peptide, such as Boc or t-butyl ethers. This lack of orthogonality can be a significant drawback. Additionally, the harsh acidic conditions can lead to side reactions like aspartimide formation if aspartic acid is present in the sequence.
Troubleshooting Guides & Experimental Protocols
Optimizing Catalytic Hydrogenation
This is the most common and generally mildest method for Z-group removal.
Caption: Mechanism of Z-group deprotection by catalytic hydrogenolysis.
Problem: Incomplete deprotection using standard 10% Pd/C.
Solutions & Protocols:
-
Protocol 1.1: Standard Catalytic Hydrogenation
-
Dissolve the Z-protected compound (1.0 eq) in a suitable solvent (e.g., methanol (B129727), ethanol (B145695), or ethyl acetate).
-
Add 10% Pd/C (5-10 mol% by weight).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected product.
-
-
Protocol 1.2: Enhanced Catalytic Hydrogenation for Difficult Substrates
-
Dissolve the Z-protected compound (1.0 eq) in methanol or ethanol containing 1-5% acetic acid. The acid can help to protonate the amine and facilitate the reaction.
-
Use a more active catalyst, such as 20% Pd(OH)₂/C (Pearlman's catalyst), at a loading of 10-20 mol%.
-
If the reaction is still slow, increase the temperature to 40-60°C and/or increase the hydrogen pressure to 40-50 psi in a Parr hydrogenator.
-
Follow the monitoring and work-up steps from Protocol 1.1.
-
Transfer Hydrogenation
This method avoids the use of hydrogen gas, making it a safer alternative, especially for larger-scale reactions.
Problem: Access to a hydrogenator is limited, or there are safety concerns with using hydrogen gas.
Solutions & Protocols:
-
Protocol 2.1: Transfer Hydrogenation with Ammonium Formate (B1220265)
-
Dissolve the Z-protected compound (1.0 eq) in methanol or a methanol/DMF mixture.
-
Add 10% Pd/C (1/10th to 1/5th the weight of the peptide).[2]
-
Add ammonium formate (2-4 eq) to the mixture.[2]
-
Stir the reaction at room temperature. The reaction is often complete within 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Filter the mixture through Celite to remove the catalyst.
-
Evaporate the solvent. To remove excess ammonium formate, the product can be lyophilized or dissolved in an organic solvent and washed with a saturated NaCl solution.[2]
-
| Hydrogen Donor | Catalyst | Typical Conditions | Reference |
| Ammonium Formate | 10% Pd/C | Methanol or DMF, Room Temp, 1-3 h | [2] |
| 1,4-Cyclohexadiene | 10% Pd/C or Pd Black | 25°C | [3] |
| Formic Acid | 10% Pd/C | Methanol, Room Temp |
Acidic Cleavage
This method is useful when the substrate contains functional groups that are sensitive to reduction (e.g., alkynes, alkenes, nitro groups).
Caption: Mechanism of Z-group deprotection by acidic cleavage with HBr.
Problem: The peptide contains a group that is not compatible with catalytic hydrogenation.
Solutions & Protocols:
-
Protocol 3.1: Cleavage with HBr in Acetic Acid
-
Dissolve the Z-protected peptide in a 33% solution of HBr in acetic acid.
-
Stir the mixture at room temperature for 20-60 minutes.
-
Monitor the reaction carefully by LC-MS.
-
Upon completion, precipitate the deprotected peptide amine salt by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation and wash thoroughly with diethyl ether to remove residual acid and benzyl bromide.
-
Caution: HBr in acetic acid is highly corrosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The byproduct, benzyl bromide, is a lachrymator and alkylating agent.
Identifying Byproducts of Incomplete Deprotection
If a deprotection reaction is incomplete, it is crucial to identify the species present in the reaction mixture to diagnose the problem accurately.
-
Starting Material: The most obvious component will be the unreacted Z-protected peptide. This can be easily identified by comparing the LC-MS data to that of the starting material.
-
Desired Product: The fully deprotected peptide will also be present.
-
Partially Deprotected Peptides: In molecules with multiple Z-groups, it is possible to have intermediates where only some of the groups have been removed. These will have molecular weights between the starting material and the final product.
-
Side-Reaction Products: In the case of catalytic hydrogenation, side reactions on other functional groups might occur. For example, if the peptide contains a nitro group, it may be reduced to an amine. With acidic cleavage, re-attachment of protecting groups like t-butyl cations to electron-rich side chains (e.g., tryptophan) can occur if scavengers are not used.
A thorough analysis of the crude reaction mixture by LC-MS is the most effective way to identify all components and guide the next steps in the troubleshooting process.
References
Preventing racemization of Z-Lys(Z)-OH during activation
Topic: Preventing Racemization of Z-Lys(Z)-OH During Activation
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize or eliminate racemization of this compound during the activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis with this compound?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of the this compound residue during the coupling reaction. This results in the formation of its D-enantiomer, leading to diastereomeric peptide impurities in the final product. These impurities can be difficult to separate and may alter the biological activity of the synthetic peptide.[1][2]
Q2: What is the primary cause of racemization when activating this compound?
A2: The most common cause of racemization during peptide bond formation is the formation of a planar oxazolone (B7731731) (or azlactone) intermediate.[3] This occurs when the carboxyl group of this compound is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of the original stereochemistry at the alpha-carbon. A secondary, less common mechanism is the direct abstraction of the alpha-proton by a strong base, leading to a planar enolate intermediate which also results in racemization.[3][4]
Q3: Are Z-protected amino acids like this compound particularly prone to racemization?
A3: Urethane-based protecting groups like Z (benzyloxycarbonyl), Fmoc, and Boc are generally effective at retaining optical purity during activation.[5] However, racemization is always a risk, especially under non-optimized conditions. Factors such as the choice of coupling reagent, the presence of excess base, and elevated temperatures can increase the likelihood of racemization for any protected amino acid, including this compound.
Q4: Which coupling reagents are most likely to cause racemization of this compound?
A4: Carbodiimide (B86325) coupling reagents, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), can lead to significant racemization if used without racemization-suppressing additives.[1][3] This is because they form a highly reactive O-acylisourea intermediate that is prone to converting into the problematic oxazolone.[6]
Q5: How can I suppress racemization when using carbodiimides to activate this compound?
A5: The most effective way to suppress racemization when using carbodiimides is to include an additive in the reaction mixture.[3][6] Additives such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the O-acylisourea intermediate to form an active ester. This active ester is more stable and less prone to racemization than the O-acylisourea, while still being reactive enough to form the desired peptide bond.[5][6]
Troubleshooting Guide
Problem: High levels of diastereomeric impurity are detected after coupling this compound, suggesting racemization has occurred.
| Potential Cause | Recommended Action |
| Inappropriate Coupling Reagent | If using a carbodiimide (e.g., DIC, DCC) alone, always incorporate a racemization-suppressing additive like HOBt, HOAt, or Oxyma. For particularly sensitive couplings, consider switching to an onium salt-based reagent (e.g., HBTU, HATU, HCTU, COMU) which are generally considered "low-racemization" as they form active esters in situ.[1] |
| Excess or Strong Base | The presence of a base, especially a strong, sterically unhindered one, can promote racemization.[2][7] If a base is required (e.g., with onium salt reagents), consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of N,N-diisopropylethylamine (DIPEA).[5][7] |
| Elevated Reaction Temperature | Higher temperatures can accelerate the rate of racemization.[3] Perform the coupling reaction at a lower temperature, such as 0°C, to minimize this side reaction.[8] |
| Prolonged Activation Time | Allowing the this compound to remain in its activated state for an extended period before the addition of the amine component can increase the opportunity for racemization. Minimize the pre-activation time before introducing the resin-bound peptide or amine.[2][3] |
| Solvent Polarity | More polar solvents can sometimes favor racemization.[1] While solvent choice is often dictated by solubility, consider using a less polar solvent if compatible with your reaction conditions.[3] |
Quantitative Data on Racemization Suppression
The following table summarizes the effectiveness of different additives in suppressing racemization during a model peptide coupling reaction. While this data is for Z-Phe-Val-OH, the relative effectiveness of the additives is applicable to other Z-protected amino acids like this compound.
| Additive | % D-Isomer Formed | Relative Effectiveness |
| None (Carbodiimide only) | High | Low |
| HOBt | Moderate | Good |
| HOAt | Low | Very Good |
| OxymaPure | Low | Very Good |
| Oxyma-B | Very Low | Excellent |
| Data is illustrative and sourced from publicly available information for similar systems.[1][7] |
Key Experimental Protocols
Protocol 1: Standard Carbodiimide Coupling with HOBt to Minimize Racemization
This protocol describes a general procedure for the solution-phase coupling of this compound to an amino acid ester (e.g., H-Gly-OMe) using DIC and HOBt.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Activation: Add Diisopropylcarbodiimide (DIC) (1.0 eq) to the cooled solution and stir for 5-10 minutes. This pre-activation step forms the HOBt active ester.
-
Coupling: Add the amine component (e.g., H-Gly-OMe·HCl, 1.0 eq) and a tertiary base such as N-methylmorpholine (NMM) (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours and then warm to room temperature, monitoring completion by TLC or LC-MS.
-
Work-up: Upon completion, filter the diisopropylurea (DCU) byproduct. Proceed with a standard aqueous work-up to isolate the protected dipeptide.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol provides a general method to determine the level of racemization.
-
Deprotection: Take a small sample of the purified, protected peptide and remove the protecting groups under appropriate conditions (e.g., catalytic hydrogenation for Z-groups).
-
Hydrolysis: Hydrolyze the deprotected peptide into its constituent amino acids using 6N HCl at 110°C for 24 hours.
-
Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
Analysis: Analyze the derivatized mixture by reverse-phase HPLC. The diastereomeric derivatives of the L- and D-lysine will separate, allowing for quantification of the percentage of the D-isomer.
Visualizing the Chemistry
Mechanism of Racemization and its Suppression
The following diagram illustrates the two primary pathways for racemization during the activation of a Z-protected amino acid and how the use of an additive like HOBt can mitigate this side reaction.
Caption: Racemization via oxazolone formation and its suppression by an additive.
Troubleshooting Workflow for Racemization
This workflow provides a logical sequence of steps to diagnose and resolve issues with racemization during the coupling of this compound.
Caption: A step-by-step workflow for troubleshooting racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. benchchem.com [benchchem.com]
Optimization of reaction time for Z-Lys(Z)-OH coupling
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction time and overall success of Z-Lys(Z)-OH coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors influencing the reaction time for this compound coupling?
A1: The primary factors determining the coupling reaction time are the choice of coupling reagent, solvent, temperature, and the steric hindrance of the coupling partners. More potent coupling reagents like HATU or HBTU generally lead to faster reactions compared to carbodiimides like DCC or DIC.[1][2][3] Solvents such as DMF and DCM are commonly used due to their ability to dissolve the reactants.[4][5] Room temperature (20-25°C) is often sufficient, though for sluggish reactions, a slight increase in temperature can be beneficial, with careful monitoring for side reactions.[5][6]
Q2: Which coupling reagents are recommended for coupling this compound?
A2: A variety of coupling reagents can be used, with the choice depending on the specific requirements of the synthesis (e.g., minimizing racemization, coupling sterically hindered residues). Common choices include:
-
Carbodiimides (e.g., DCC, DIC): Often used with additives like HOBt to minimize racemization.[1] DIC is preferred for solid-phase synthesis as its urea (B33335) byproduct is more soluble.[1]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These are highly efficient and lead to rapid coupling.[1] HATU is particularly effective for challenging couplings.[1]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also very efficient and are known to suppress racemization.[1][3] PyBOP is a safer alternative to the carcinogenic BOP reagent.[1][3]
Q3: How can I monitor the progress of the this compound coupling reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of starting materials and the formation of the product.[7] For solid-phase peptide synthesis, the Kaiser test (ninhydrin test) is a common method to detect the presence of unreacted primary amines, indicating an incomplete reaction.[6][8]
Q4: What are the typical solvents and bases used for this compound coupling?
A4: this compound is soluble in polar organic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM).[4][5] Anhydrous solvents are crucial to prevent hydrolysis of the activated amino acid.[5] The most commonly used bases are tertiary amines such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[7] For amino acids prone to racemization, a weaker base like sym-collidine may be considered.[3]
Q5: What is racemization and how can it be minimized during this compound coupling?
A5: Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid, leading to the formation of the D-isomer. This is a significant side reaction in peptide coupling.[3][9] To minimize racemization, it is recommended to use coupling reagents that incorporate additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[10] The use of urethane (B1682113) protecting groups like the Z-group on this compound also helps in retaining optical purity.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Activation: The coupling reagent may not be potent enough for the specific substrate. 2. Moisture: Water in the reaction can hydrolyze the activated this compound. 3. Poor Solubility: Reactants are not fully dissolved. | 1. Switch to a more powerful coupling reagent like HATU or HBTU.[10] 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] 3. Ensure all components are fully dissolved. Consider using a different solvent like NMP or a co-solvent. Sonication may also help.[6][10] |
| Slow or Incomplete Reaction | 1. Steric Hindrance: The amine component or the growing peptide chain is sterically bulky. 2. Suboptimal Temperature: The reaction is too slow at low temperatures. 3. Insufficient Reagent Equivalents: Incorrect stoichiometry. | 1. Use a more potent coupling reagent (e.g., HATU).[2] Consider a "double coupling" step where the reaction is repeated with fresh reagents.[2] 2. Increase the reaction temperature (e.g., to 40-50°C), but monitor for increased side reactions.[6] 3. Ensure appropriate molar ratios of all reactants. A slight excess of the coupling agent and this compound is often used. |
| Presence of Multiple Byproducts | 1. Racemization: Formation of the D-diastereomer. 2. Side Reactions with Coupling Reagent: For example, N-acylurea formation with carbodiimides or guanidinylation with uronium/aminium salts.[10][11] | 1. Add racemization suppressants like HOBt or HOAt to the reaction mixture.[10] 2. If using DCC, consider switching to DIC to avoid the insoluble DCU byproduct.[10] When using uronium/aminium reagents, avoid a large excess to minimize guanidinylation.[11] |
| Difficulty in Product Purification | 1. Byproducts with Similar Polarity: Co-elution with the desired product during chromatography. 2. Insoluble Byproducts: Dicyclohexylurea (DCU) from DCC coupling can be difficult to remove. | 1. Optimize the chromatography conditions (e.g., different solvent system or stationary phase). 2. Switch from DCC to DIC or a uronium/phosphonium salt to avoid the formation of insoluble DCU.[10] |
Data Presentation
Table 1: Recommended Equivalents for Common Coupling Reagents
| Coupling Reagent | This compound (eq.) | Coupling Reagent (eq.) | Additive (e.g., HOBt) (eq.) | Base (e.g., DIPEA) (eq.) |
| DIC/HOBt | 1.0 - 1.5 | 1.1 - 1.5 | 1.1 - 1.5 | 2.0 - 3.0 |
| HBTU | 1.0 - 1.1 | 1.0 - 1.1 | - | 2.0 - 2.2 |
| HATU | 1.0 - 1.1 | 1.0 - 1.1 | - | 2.0 - 2.2 |
| PyBOP | 1.0 - 1.1 | 1.0 - 1.1 | - | 2.0 - 2.2 |
Note: Equivalents are relative to the limiting amine component.
Table 2: Typical Reaction Times for Different Coupling Scenarios
| Scenario | Coupling Reagent | Typical Reaction Time |
| Standard Coupling | DIC/HOBt, HBTU | 1 - 4 hours |
| Sterically Hindered Coupling | HATU, PyAOP | 2 - 12 hours (may require double coupling) |
| Solution Phase (pre-activated) | Z-Lys(Z)-OSu | 4 - 12 hours[7] |
Experimental Protocols
Protocol 1: General Solution-Phase Coupling of this compound using HBTU
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine component (1.0 equivalent) in anhydrous DMF.
-
Amino Acid Preparation: In a separate flask, dissolve this compound (1.1 equivalents) and HBTU (1.1 equivalents) in anhydrous DMF.
-
Activation: To the this compound/HBTU solution, add DIPEA (2.2 equivalents) and stir at room temperature for 2-5 minutes for pre-activation.
-
Coupling: Add the activated this compound solution to the solution of the amine component.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC until the starting amine is consumed (typically 1-4 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Solid-Phase Coupling of this compound using DIC/HOBt
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes. Drain the solvent.
-
Reagent Preparation: In a separate vessel, dissolve this compound (3.0 equivalents) and HOBt (3.0 equivalents) in a minimal amount of DMF.
-
Coupling: Add the this compound/HOBt solution to the resin, followed by the addition of DIC (3.0 equivalents).
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for completion. A negative result (colorless beads) indicates a complete reaction.
-
Washing: If the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection step. If the reaction is incomplete, a second coupling can be performed.
Mandatory Visualizations
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. benchchem.com [benchchem.com]
- 11. people.uniurb.it [people.uniurb.it]
Technical Support Center: Purification of Peptides Containing Z-Lys(Z)-OH by RP-HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of peptides containing Nα,Nε-dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH) using reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying peptides containing this compound by RP-HPLC?
A1: The primary challenges stem from the physicochemical properties imparted by the two benzyloxycarbonyl (Z) protecting groups on the lysine (B10760008) residue. These groups significantly increase the hydrophobicity of the peptide, which can lead to several issues:
-
Poor Solubility: The peptide may be difficult to dissolve in the aqueous mobile phase, leading to precipitation in the sample vial, injector, or at the head of the HPLC column.[1][2][3]
-
Strong Retention and Broad Peaks: The increased hydrophobicity causes strong binding to the C18 stationary phase, requiring higher concentrations of organic modifier for elution and often resulting in broad, poorly resolved peaks.
-
On-Column Precipitation: If the mobile phase composition is not optimized, the peptide can precipitate on the column as the organic modifier concentration changes during the gradient.
-
Incomplete Removal of Protecting Groups: Residual starting materials or byproducts from the peptide synthesis with incomplete Z-group removal can co-elute with the desired peptide, complicating purification.[4]
Q2: How can I improve the solubility of my this compound containing peptide for injection?
A2: Improving solubility is critical for successful purification. Here are several strategies:
-
Initial Dissolution in Strong Organic Solvents: Attempt to dissolve the peptide in a small amount of a strong organic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) before diluting with the initial mobile phase.[2][3]
-
Use of n-Propanol or Isopropanol: For highly hydrophobic peptides, consider using mobile phases containing n-propanol or isopropanol, which have stronger solubilizing properties for nonpolar compounds than acetonitrile (B52724).[1]
-
Sonication: Briefly sonicating the sample can help to break up aggregates and improve dissolution.[3]
-
Test Dissolution: Always perform small-scale solubility tests with a tiny amount of your peptide before dissolving the entire batch.[2][3]
Q3: My this compound peptide is showing significant peak tailing. What could be the cause and how can I fix it?
A3: Peak tailing is a common issue and can be caused by several factors:
-
Secondary Interactions with Silica: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the peptide, causing tailing. Ensure you are using a high-quality, end-capped column. Using a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid - TFA) can help to suppress silanol interactions.[5]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
-
Contaminated Guard Column or Column: Impurities from the sample or mobile phase can accumulate on the column, leading to poor peak shape. Replace the guard column and try flushing the analytical column with a strong solvent.[6]
-
Inappropriate Mobile Phase pH: The ionization state of the peptide can affect its interaction with the stationary phase. While low pH is common, for some peptides, adjusting the mobile phase pH might improve peak shape.[7]
Q4: Can the Z-protecting groups be cleaved during RP-HPLC purification?
A4: The benzyloxycarbonyl (Z) group is generally stable to the acidic conditions (e.g., 0.1% TFA) commonly used in RP-HPLC for peptide purification.[8] However, prolonged exposure to very strong acids or harsh conditions should be avoided. The primary method for Z-group removal is catalytic hydrogenation, which is not a condition encountered during standard RP-HPLC.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Peak or Very Small Peak | Peptide precipitated in the injector or on the column. | - Ensure complete dissolution of the sample before injection. Consider using a stronger initial solvent like DMSO. - Perform a "blank" injection with only the dissolution solvent to check for system issues. - Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to elute any precipitated peptide. |
| Peptide is too hydrophobic and is not eluting under the current gradient conditions. | - Increase the final percentage of the organic modifier in your gradient. - Switch to a stronger organic modifier like n-propanol.[1] - Use a column with a shorter alkyl chain (e.g., C8 or C4) to reduce retention.[5] | |
| Broad, Poorly Resolved Peaks | Strong hydrophobic interactions with the stationary phase. | - Optimize the gradient. A shallower gradient can improve resolution.[9] - Increase the column temperature. This can improve peak shape and reduce retention time, but be cautious of peptide stability. - Use a different ion-pairing agent. While TFA is common, other agents can sometimes offer different selectivity. |
| Column is overloaded. | - Reduce the amount of peptide injected onto the column. | |
| Split Peaks | The sample is dissolved in a solvent much stronger than the initial mobile phase. | - If possible, dissolve the sample in the initial mobile phase. If a strong solvent like DMSO is necessary, inject the smallest possible volume. |
| Column frit is partially blocked. | - Replace the column inlet frit or use a new column. | |
| High Backpressure | Peptide has precipitated on the column. | - Flush the column in the reverse direction with a strong solvent. |
| Mobile phase composition is incorrect or has precipitated. | - Ensure mobile phase components are miscible and properly degassed.[10] Prepare fresh mobile phase. |
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of a this compound Containing Peptide
This protocol provides a general starting point for the purification of a peptide containing this compound. Optimization will likely be required based on the specific properties of your peptide.
1. Sample Preparation: a. Weigh a small amount of the crude lyophilized peptide. b. Attempt to dissolve the peptide in Mobile Phase A (see below) to a concentration of 1-2 mg/mL.[2] c. If the peptide is not soluble, add a minimal amount of DMSO to dissolve it, and then dilute with Mobile Phase A. d. Filter the sample solution through a 0.22 µm syringe filter before injection.[11]
2. HPLC Conditions:
- Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size). A preparative column size will depend on the amount of peptide to be purified.[11]
- Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[11]
- Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.[11]
- Flow Rate: Dependent on the column dimensions. For a standard analytical column (4.6 mm ID), a flow rate of 1 mL/min is common. For preparative columns, the flow rate will be higher.
- Detection: UV at 214 nm and 280 nm.[11]
- Gradient: A common starting gradient is a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.[11] This should be optimized based on the retention time of the peptide.
3. Purification and Analysis: a. Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes. b. Inject the prepared sample. c. Collect fractions corresponding to the main peak. d. Analyze the purity of the collected fractions using analytical RP-HPLC with a shallower gradient to improve resolution. e. Pool the fractions that meet the desired purity level. f. Lyophilize the pooled fractions to obtain the purified peptide as a white powder.[11]
Quantitative Data Summary
The following table provides representative data for the purification of a model peptide containing this compound. Actual results will vary depending on the peptide sequence and synthesis efficiency.
| Parameter | Typical Value | Notes |
| Crude Product Yield | 80 - 95% | Yield after synthesis and cleavage from the resin, before purification. |
| Purified Product Yield | 20 - 50% | Yield after RP-HPLC purification. This is highly dependent on the purity of the crude product and the efficiency of the purification. |
| Purity (Post-Purification) | >98% | As determined by analytical RP-HPLC. |
| Injection Load (Preparative) | 10 - 50 mg | Dependent on column dimensions and peptide solubility. |
| Elution % Acetonitrile | 40 - 70% | Highly dependent on the overall hydrophobicity of the peptide sequence. |
Visualizations
Caption: Experimental workflow for the purification of this compound containing peptides.
Caption: Troubleshooting logic for common RP-HPLC purification issues.
References
- 1. nestgrp.com [nestgrp.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Z-Lys(Z)-OH Synthesis & Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts of Z-Lys(Z)-OH synthesis by mass spectrometry.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and analysis of this compound.
Issue: Unexpected peaks observed in the mass spectrum of the reaction mixture.
Possible Causes and Solutions:
-
Incomplete Protection of Lysine (B10760008): The reaction between L-lysine and benzyloxycarbonyl chloride (Z-Cl) may not have gone to completion, resulting in partially protected lysine derivatives.
-
Identification: Look for peaks corresponding to mono-protected Z-Lys-OH. There are two possible isomers: Nα-Z-L-Lysine and Nε-Z-L-Lysine.
-
Solution: Increase the molar ratio of Z-Cl to lysine, prolong the reaction time, or optimize the pH to ensure complete protection of both amino groups.
-
-
Unreacted Starting Material: The presence of unreacted L-lysine in the sample.
-
Identification: Search for a peak corresponding to the molecular weight of L-lysine.
-
Solution: Ensure the reaction goes to completion and purify the final product to remove any unreacted starting materials.
-
-
Formation of Adducts in the Mass Spectrometer: During electrospray ionization (ESI), the analyte molecules can form adducts with ions present in the mobile phase or from contaminants.
-
Identification: Look for peaks that are consistently higher in mass than the expected product by specific mass differences. Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺).
-
Solution: Use high-purity solvents and reagents. If adduct formation is persistent, consider using a different ionization source or modifying the mobile phase composition.
-
-
Presence of Byproducts from Side Reactions: Side reactions can occur during the synthesis, leading to various impurities.
-
Identification: The identification of unknown byproducts requires careful analysis of their m/z values and potentially tandem mass spectrometry (MS/MS) to determine their fragmentation patterns.
-
Solution: Optimize reaction conditions (temperature, pH, stoichiometry) to minimize side reactions. Purification of the crude product is essential to remove these impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected m/z values for this compound and its common byproducts in positive ion mode ESI-MS?
The expected m/z values for the protonated molecules [M+H]⁺ are summarized in the table below. Note that adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) are also commonly observed and will have correspondingly higher m/z values.
| Compound | Chemical Formula | Molecular Weight (Da) | Expected m/z [M+H]⁺ |
| This compound | C₂₂H₂₆N₂O₆ | 414.45 | 415.45 |
| Nα-Z-L-Lysine | C₁₄H₂₀N₂O₄ | 280.32 | 281.32 |
| Nε-Z-L-Lysine | C₁₄H₂₀N₂O₄ | 280.32 | 281.32 |
| L-Lysine | C₆H₁₄N₂O₂ | 146.19 | 147.19 |
Q2: What are common adducts I might see in the mass spectrum?
In positive ion electrospray ionization mass spectrometry, it is common to observe adducts with alkali metals and ammonium ions. The table below lists the mass additions for common adducts.
| Adduct Ion | Mass Added (Da) | Example m/z for this compound |
| Sodium [M+Na]⁺ | 22.99 | 437.44 |
| Potassium [M+K]⁺ | 39.10 | 453.55 |
| Ammonium [M+NH₄]⁺ | 18.03 | 432.48 |
Q3: Can you provide a general workflow for identifying byproducts in my this compound synthesis?
Certainly. The following diagram illustrates a typical workflow for byproduct identification.
Caption: Workflow for the identification of byproducts in this compound synthesis.
Experimental Protocols
1. Synthesis of this compound
This protocol describes a general method for the synthesis of Nα,Nε-dibenzyloxycarbonyl-L-lysine.
Materials:
-
L-Lysine hydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
Benzyl (B1604629) chloroformate (Z-Cl)
-
Dioxane or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Deionized water
Procedure:
-
Dissolve L-Lysine hydrochloride in a 1M NaOH solution in an ice bath to a pH of approximately 10.
-
Slowly and simultaneously, add benzyl chloroformate (dissolved in dioxane or THF) and a 2M NaOH solution to the lysine solution while vigorously stirring and maintaining the pH between 9 and 10. The temperature should be kept at 0-5 °C.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Wash the reaction mixture with ethyl acetate to remove unreacted benzyl chloroformate and other organic impurities.
-
Acidify the aqueous layer with 2M HCl to a pH of 2-3 in an ice bath. A white precipitate of this compound should form.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
2. LC-MS Analysis Protocol
This protocol provides a general method for the analysis of the this compound reaction mixture.
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture or the purified product in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture).
-
Filter the sample through a 0.22 µm syringe filter before injection into the LC-MS system.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it over time to elute compounds of increasing hydrophobicity. For example: 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100 - 1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
The following diagram illustrates the logical relationship in troubleshooting unexpected mass spectrometry results.
Caption: Troubleshooting logic for unexpected peaks in mass spectrometry analysis.
Technical Support Center: Strategies to Avoid Premature Z-Group Cleavage
Welcome to the technical support center for troubleshooting issues related to the benzyloxycarbonyl (Z or Cbz) protecting group. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Z-group and why is it used in chemical synthesis?
The benzyloxycarbonyl (Z or Cbz) group is a carbamate-type protecting group for amines, widely used in organic synthesis, particularly in peptide chemistry.[1][2][3] Introduced by Max Bergmann and Leonidas Zervas, it is valued for its stability across a range of reaction conditions, which allows for the selective deprotection of other protecting groups in the synthesis of complex molecules.[1][3] Its use also helps in preventing racemization during peptide coupling.[2]
Q2: Under what conditions is the Z-group typically stable?
The Z-group is known for its stability under both mildly acidic and basic conditions.[1] This characteristic makes it orthogonal to other common amine protecting groups such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][4]
Q3: What are the standard methods for Z-group deprotection?
The most common and effective methods for cleaving the Z-group are:
-
Catalytic Hydrogenolysis: This is a very mild and clean method involving the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or transfer hydrogenation reagents like ammonium (B1175870) formate).[5][6]
-
Acidolysis: This method employs strong acidic conditions, such as hydrogen bromide (HBr) in acetic acid (AcOH) or other strong acids, to cleave the Z-group.[2][3][7]
Q4: What does "orthogonal protection" mean in the context of the Z-group?
Orthogonal protection refers to a strategy in chemical synthesis where multiple protecting groups are used, each of which can be removed under specific conditions without affecting the others.[8][9] The Z-group is a key component of many orthogonal strategies because it remains intact during the acidic cleavage of Boc groups and the basic cleavage of Fmoc groups.[1] This allows for precise, stepwise manipulation of different functional groups within a molecule.
Q5: Can the Z-group be cleaved unintentionally?
Yes, premature or unintentional cleavage of the Z-group can occur under certain conditions that are harsher than anticipated or incompatible with the Z-group's stability limits. This can lead to undesired side reactions and impurities in the final product.
Troubleshooting Guide: Premature Z-Group Cleavage
This guide provides a structured approach to diagnosing and resolving issues of premature Z-group cleavage during your experiments.
Issue 1: Loss of Z-group during acidic treatment for Boc-deprotection or resin cleavage.
| Potential Cause | Recommended Action |
| Prolonged exposure to strong acids: While generally stable to TFA used for Boc deprotection, extended reaction times or elevated temperatures can lead to partial cleavage of the Z-group. | 1. Minimize reaction time: Monitor the deprotection reaction closely (e.g., by HPLC) and stop it as soon as the Boc-group is fully removed. 2. Control temperature: Perform the reaction at the recommended temperature (typically room temperature) and avoid any localized heating. |
| Use of very strong acids: Reagents like HF or very high concentrations of HBr in cleavage cocktails can cause significant Z-group loss.[3] | 1. Select a milder cleavage cocktail: If the Z-group needs to be retained, avoid cleavage cocktails containing HF. 2. Modify the cleavage cocktail: If some acid lability is required for other protecting groups, consider using a less aggressive acid or a shorter treatment time. |
| Presence of strong Lewis acids: Some Lewis acids used in synthesis can facilitate the cleavage of the Z-group. | 1. Review all reagents: Ensure that no strong Lewis acids are present in your reaction mixture unless intended for Z-group cleavage. 2. Choose alternative reagents: If a Lewis acid is necessary for another transformation, select one that is known to be compatible with the Z-group. |
Issue 2: Z-group cleavage during basic conditions intended for Fmoc-deprotection.
| Potential Cause | Recommended Action |
| Harsh basic conditions: While generally stable to the piperidine (B6355638) solutions used for Fmoc deprotection, very strong bases or prolonged exposure can cause some cleavage, especially at elevated temperatures. | 1. Use standard Fmoc deprotection conditions: A 20-50% solution of piperidine in DMF is standard.[3] 2. Control temperature and time: Perform the deprotection at room temperature and for the minimum time required for complete Fmoc removal. |
| Hydrolysis of the carbamate (B1207046): In the presence of strong aqueous bases, the carbamate linkage of the Z-group can be hydrolyzed. | 1. Use anhydrous conditions: Ensure that the solvents and reagents used for Fmoc deprotection are anhydrous. 2. Avoid strongly nucleophilic bases: Stick to piperidine or other recommended bases for Fmoc removal. |
Issue 3: Unintended cleavage during other synthetic steps.
| Potential Cause | Recommended Action |
| Reductive conditions: The Z-group is susceptible to reduction, especially in the presence of catalytic metals.[5] | 1. Avoid catalytic hydrogenation: If other functional groups in your molecule require reduction, consider alternative methods that do not employ conditions known to cleave the Z-group. 2. Catalyst poisoning: In some cases, if the catalyst is "poisoned" (e.g., Lindlar's catalyst), the Z-group may be retained while other reductions proceed, but this requires careful optimization. |
| Presence of nucleophiles: Strong nucleophiles can, under certain conditions, attack the benzylic carbon of the Z-group, leading to its cleavage.[10] | 1. Evaluate nucleophilicity: Be cautious when using highly reactive nucleophiles in your synthetic route. 2. Protect other functional groups: If a strong nucleophile is required, ensure that other parts of the molecule are adequately protected to prevent side reactions. |
| Influence of scavengers: Some scavengers used during peptide cleavage can potentially interact with the Z-group, although this is less common. | 1. Choose scavengers carefully: Select scavengers that are known to be compatible with the Z-group. Triisopropylsilane (TIPS) and water are common and generally safe choices.[3] 2. Optimize scavenger concentration: Use the minimum effective concentration of scavengers to minimize the risk of side reactions.[11][12] |
Data Presentation
Table 1: General Stability of Common Amine Protecting Groups
| Protecting Group | Cleavage Conditions | Stability to Mild Acid (e.g., TFA) | Stability to Mild Base (e.g., Piperidine) | Stability to Hydrogenolysis (H₂/Pd) |
| Z (Cbz) | H₂/Pd, Strong Acid (HBr/AcOH)[2][3] | Stable[1] | Stable[1] | Labile[5] |
| Boc | Strong Acid (TFA, HCl)[2] | Labile[2] | Stable | Stable |
| Fmoc | Base (Piperidine)[2] | Stable | Labile[2] | Stable |
Experimental Protocols
Protocol 1: Testing Z-Group Stability Under Acidic Conditions
Objective: To determine the stability of a Z-protected compound to a specific acidic condition.
Materials:
-
Z-protected substrate
-
Acidic reagent to be tested (e.g., 20% TFA in DCM)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Solvents for extraction and analysis (e.g., ethyl acetate, hexane)
-
Analytical instruments (TLC, HPLC, LC-MS)
Procedure:
-
Dissolve a known amount of the Z-protected substrate in a suitable solvent.
-
Add the acidic reagent to be tested at the desired temperature (e.g., room temperature).
-
Take aliquots from the reaction mixture at specific time points (e.g., 1h, 2h, 4h, 24h).
-
Immediately quench the reaction in the aliquot by adding it to a quenching solution.
-
Extract the organic components with a suitable solvent.
-
Analyze the extracted sample by TLC, HPLC, or LC-MS to quantify the amount of remaining Z-protected substrate and any deprotected product.
-
Plot the percentage of remaining Z-protected substrate against time to determine the stability.
Visualizations
Caption: Standard deprotection pathways for the Z-group.
Caption: A logical workflow for troubleshooting premature Z-group cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. Protective Groups [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. peptide.com [peptide.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. polypeptide.com [polypeptide.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Z-Lys(Z)-OH Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the peptide coupling of Nα,Nε-dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH). The bulky benzyloxycarbonyl (Z) protecting groups on both the alpha and epsilon amino groups present significant steric hindrance, which can impede reaction rates, reduce yields, and complicate purification. This guide provides detailed troubleshooting advice, optimized protocols, and quantitative data to help overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my this compound coupling reaction showing low yield or failing to go to completion?
Answer: Low yields are the most common issue when coupling this compound and are often directly attributable to steric hindrance. The two bulky Z-groups can physically block the carboxyl group from efficiently reacting with the incoming amine.
-
Inadequate Activation: Standard carbodiimide (B86325) coupling reagents like Dicyclohexylcarbodiimide (DCC) may not be potent enough to activate the sterically hindered carboxylic acid of this compound effectively.[1] This can lead to slow reaction rates and incomplete conversion.
-
Sub-optimal Reagent Stoichiometry: Using insufficient amounts of the coupling reagent or the amine component can result in unreacted this compound. Conversely, a large excess of the coupling agent can lead to side reactions.[2]
-
Poor Solubility: The reagents may not be fully dissolved in the chosen solvent, preventing them from reacting. This compound is soluble in polar aprotic solvents like DMF and DCM.[2][3]
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate, especially with hydrophobic residues, making the reactive termini inaccessible.[4]
Troubleshooting Steps:
-
Switch to a More Potent Coupling Reagent: Utilize phosphonium-based (e.g., PyBOP, PyAOP) or aminium/uronium-based (e.g., HATU, HCTU) reagents. These are known to be more effective for sterically hindered couplings.[1]
-
Optimize Stoichiometry: A slight excess (1.1-1.2 equivalents) of the coupling partner and activating agents is often recommended to drive the reaction to completion.[2]
-
Ensure Anhydrous Conditions: Water can hydrolyze the activated ester intermediate and consume the coupling reagents. Always use anhydrous solvents and reagents.[2]
-
Increase Reaction Time or Temperature: Sterically hindered couplings are often slower. Monitor the reaction by TLC or HPLC and allow for longer reaction times (12-24 hours).[5] If the reaction is still sluggish, cautiously increasing the temperature (e.g., from 0°C to room temperature) may help, but be mindful of potential racemization.[6]
Question 2: I'm observing significant side products in my reaction mixture. What are they and how can I prevent them?
Answer: Side product formation is a common consequence of using highly reactive coupling agents or sub-optimal conditions.
-
N-acylurea Formation: When using carbodiimides like DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the coupling.[6] This is more prevalent in slow, sterically hindered reactions.
-
Racemization: The abstraction of the α-hydrogen from the activated amino acid can lead to a loss of stereochemical purity. This is promoted by strong bases and extended reaction times.[6]
-
Guanidinylation: Uronium-based reagents (e.g., HBTU) can sometimes react with the free N-terminal amine of the peptide chain, forming a guanidinium (B1211019) byproduct that caps (B75204) the chain and prevents further elongation.
Troubleshooting Steps:
-
Add an Additive: For carbodiimide-mediated couplings, add 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure. These additives form a more stable activated ester, which is less prone to rearranging into N-acylurea and can help suppress racemization.[6][7]
-
Use a Weaker Base: If racemization is a concern, switch from a strong base like DIPEA to a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or sym-collidine.[6]
-
Choose Phosphonium (B103445) Reagents: Reagents like PyBOP do not have the guanidinylating potential of their uronium counterparts, making them a "cleaner" choice for difficult couplings or fragment condensation.
Question 3: How can I effectively monitor the progress of a sterically hindered coupling reaction?
Answer: Monitoring the reaction is crucial to determine the endpoint and avoid unnecessary side reactions from prolonged exposure to coupling reagents.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method. Spot the reaction mixture alongside the starting materials. The consumption of the limiting reagent (usually the amine component) and the appearance of a new product spot indicates progress.[2][3]
-
Ninhydrin (B49086) Test: This test detects the presence of free primary amines. Take a few beads of resin (for solid-phase synthesis) or a small aliquot of the reaction mixture, wash, and add ninhydrin reagent. A persistent blue color indicates unreacted amine, meaning the coupling is incomplete.[8]
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis, HPLC can be used to track the disappearance of starting materials and the formation of the product over time.[2]
Data Presentation: Impact of Key Parameters on Coupling Efficiency
The efficiency of this compound coupling is highly dependent on the chosen reagents and conditions. The table below summarizes the impact of key parameters.
| Parameter | Condition | Impact on Coupling Efficiency for Sterically Hindered Reactions | Rationale & Recommendations |
| Coupling Reagent | DCC / DIC | Low to Moderate | Prone to N-acylurea formation and often too slow for hindered couplings. Use with an additive like HOBt or OxymaPure.[6] |
| HATU / HCTU | High | Forms highly reactive OAt esters, accelerating the reaction. Very effective for hindered amino acids. HATU is considered one of the most efficient reagents.[1] | |
| PyBOP / PyAOP | High | Phosphonium salts are robust, non-guanidinylating, and highly effective for hindered couplings and fragment condensation. | |
| Base | DIPEA | Effective but raises racemization risk | A strong, non-nucleophilic base that can promote the reaction but also increases the risk of epimerization with prolonged reaction times.[6] |
| NMM / sym-collidine | Good, with lower racemization risk | Weaker bases that are often sufficient to facilitate the reaction while minimizing the risk of racemization. Recommended for sensitive substrates.[6] | |
| Stoichiometry (Coupling Reagent) | 1.0 - 1.2 equivalents | Optimal | Generally sufficient to drive the reaction to completion without introducing significant purification challenges from excess reagent.[2] |
| > 1.5 equivalents | High, but complicates purification | May lead to increased side reactions and makes removal of byproducts more difficult.[2] | |
| Solvent | DMF / DCM | High | Polar aprotic solvents that are excellent for solubilizing protected amino acids and peptides, facilitating the reaction.[2][3] |
| THF | Moderate | Can be used but may have lower solvating power for larger, protected peptides.[3] | |
| Temperature | 0 °C to Room Temp (25 °C) | Optimal | Balances reaction rate with the risk of side reactions. Starting at 0 °C and allowing the reaction to warm to room temperature is a common strategy.[2][5] |
| > 40 °C | Increased Rate & Side Reactions | Higher temperatures can accelerate slow couplings but significantly increase the risk of racemization and decomposition of reagents.[9] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound with Glycine Methyl Ester using HATU
This protocol details a robust method for coupling this compound with a simple amino acid ester.
Materials:
-
This compound (1.0 equivalent)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.1 equivalents)
-
HATU (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a separate flask, dissolve H-Gly-OMe·HCl (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir for 15-20 minutes at room temperature to generate the free base.
-
Cool the this compound solution to 0 °C using an ice bath.
-
Slowly add the freshly prepared H-Gly-OMe/DIPEA solution to the this compound solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours.
-
Reaction Monitoring: Monitor the consumption of this compound using TLC (e.g., with a mobile phase of Ethyl Acetate/Hexane).
-
Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent gradient (e.g., Ethyl Acetate in Hexane) to yield the pure Z-Lys(Z)-Gly-OMe.[3]
Protocol 2: Monitoring Reaction Progress by TLC
Procedure:
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexane).
-
On a TLC plate, spot the this compound starting material, the amine starting material, and a co-spot (both starting materials in one lane).
-
Take a small aliquot from the reaction mixture with a capillary tube and spot it on the TLC plate.
-
Develop the plate in the chamber.
-
Visualize the spots under UV light (the Z-groups are UV active) and/or by staining with a potassium permanganate (B83412) dip.
-
A successful reaction will show the disappearance of the limiting starting material spot and the appearance of a new spot with a different Rf value.
Visualizations
Caption: Factors influencing this compound coupling efficiency.
Caption: Troubleshooting workflow for this compound coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. digital.csic.es [digital.csic.es]
Technical Support Center: Managing Solubility of Z-Lys(Z)-OH-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing solubility issues with peptides containing Nα,Nε-bis(benzyloxycarbonyl)-L-lysine (Z-Lys(Z)-OH).
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound often difficult to dissolve?
A1: Peptides incorporating this compound are prone to solubility challenges primarily due to the hydrophobic nature of the benzyloxycarbonyl (Z) protecting groups. These large, aromatic groups increase the overall hydrophobicity of the peptide, leading to intermolecular aggregation and reduced solubility in aqueous solutions.
Q2: In which solvents is this compound typically soluble?
A2: this compound itself has limited solubility in water. It exhibits enhanced solubility in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1] Peptides containing this modified amino acid generally follow a similar trend, often requiring an organic co-solvent for dissolution.
Q3: What is the initial step I should take when trying to dissolve a this compound-containing peptide?
A3: It is always recommended to first attempt to dissolve a small aliquot of the peptide in your desired aqueous buffer.[2][3] This precautionary step prevents the potential loss of your entire sample if the chosen solvent is inappropriate. If the peptide does not dissolve, proceed to the troubleshooting strategies outlined below.
Q4: Can sonication or heating be used to improve the solubility of these peptides?
A4: Yes, both sonication and gentle warming can aid in the dissolution of this compound-containing peptides. Sonication helps to break apart particulate matter and facilitate solvent interaction with the peptide.[2][3] Gentle warming (e.g., to 37°C) can also increase solubility, but caution should be exercised to avoid potential degradation of the peptide.
Q5: How can I minimize the impact of organic solvents on my biological experiments?
A5: When using organic solvents like DMSO or DMF to dissolve your peptide, it is crucial to use the minimal amount necessary to achieve a concentrated stock solution. This stock can then be serially diluted into your aqueous experimental buffer. For most cell-based assays, the final concentration of DMSO should be kept low, typically below 1%, to avoid cytotoxicity.[3]
Troubleshooting Guide
Problem: My this compound-containing peptide will not dissolve in my aqueous buffer.
| Solution ID | Troubleshooting Step | Detailed Instructions | Considerations |
| TS-01 | Introduce an Organic Co-Solvent | 1. Attempt to dissolve the peptide in a minimal volume of a pure organic solvent such as DMSO, DMF, or acetonitrile (B52724) (ACN).2. Once fully dissolved, add the aqueous buffer dropwise while vortexing to the desired final concentration. | - Test a small amount of peptide first.- For cell-based assays, aim for a final DMSO concentration of ≤1%.- Avoid DMSO for peptides containing Cys or Met, as it can cause oxidation; use DMF as an alternative. |
| TS-02 | pH Adjustment | 1. Determine the overall charge of your peptide.2. For basic peptides (net positive charge), try dissolving in a dilute acidic solution (e.g., 10% acetic acid).3. For acidic peptides (net negative charge), attempt dissolution in a dilute basic solution (e.g., 0.1% ammonium (B1175870) hydroxide). | - Perform pH adjustments on a small test sample.- Be cautious with pH changes as it may affect peptide stability or activity. |
| TS-03 | Utilize Chaotropic Agents | 1. For highly aggregated peptides, consider using a denaturing agent such as 6 M guanidinium (B1211019) hydrochloride or 8 M urea.2. Dissolve the peptide in the chaotropic agent solution first, then dilute with your experimental buffer. | - These agents will denature proteins and may interfere with biological assays.- Subsequent removal of the chaotropic agent (e.g., through dialysis or buffer exchange) may be necessary. |
| TS-04 | Sonication and Gentle Warming | 1. Suspend the peptide in the desired solvent.2. Place the sample in a water bath sonicator for short bursts (e.g., 30-60 seconds) until the solution clarifies.3. Alternatively, gently warm the solution (e.g., to 37°C) while stirring. | - Avoid excessive heating, which can lead to peptide degradation.- Monitor the solution closely for any signs of precipitation upon cooling. |
Quantitative Data Summary
| Solvent | Solubility | Reference |
| Water | Limited/Poor | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Dichloromethane (DCM) | Soluble | [4] |
| Tetrahydrofuran (THF) | Soluble | [4] |
Experimental Protocols
Protocol 1: General Solubilization of a this compound-Containing Peptide for Biological Assays
-
Initial Solubility Test:
-
Weigh out a small amount (e.g., 0.1-0.5 mg) of the lyophilized peptide into a sterile microcentrifuge tube.
-
Add a small volume (e.g., 10-20 µL) of sterile, deionized water or your primary aqueous buffer.
-
Vortex the tube for 30-60 seconds. Observe for dissolution. If the solution is not clear, proceed to the next step.
-
-
Organic Solvent Dissolution:
-
To the same tube, add a minimal volume (e.g., 5-10 µL) of high-purity DMSO or DMF.
-
Vortex thoroughly until the peptide is completely dissolved. The solution should be clear.
-
-
Dilution into Aqueous Buffer:
-
Slowly add your primary aqueous buffer to the concentrated peptide stock solution in a dropwise manner while continuously vortexing.
-
Continue to add buffer until the desired final concentration is reached.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
-
Final Preparation:
-
If any particulates are visible, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved material.
-
Carefully transfer the supernatant to a new sterile tube. This clarified solution can be used for your experiments.
-
Protocol 2: Preparation of a this compound-Containing Peptide for Enzyme Inhibition Assays
-
Stock Solution Preparation:
-
Based on the required final concentration in your assay and the acceptable final concentration of organic solvent, calculate the necessary concentration of your stock solution.
-
Dissolve the accurately weighed peptide in the minimal required volume of 100% DMSO to achieve the calculated stock concentration. Ensure complete dissolution by vortexing.
-
-
Serial Dilution:
-
Perform serial dilutions of the peptide stock solution using your enzyme assay buffer to achieve the desired range of inhibitor concentrations for your experiment.
-
-
Assay Plate Preparation:
-
Add the diluted peptide solutions to your assay plate.
-
Ensure that a vehicle control (containing the same final concentration of DMSO as your highest peptide concentration) is included to account for any solvent effects on enzyme activity.
-
Visualizations
Caption: Experimental workflow for solubilizing this compound-containing peptides.
Caption: Relationship between the Z-group and peptide solubility.
References
Technical Support Center: Optimizing Catalyst Loading for Z-Group Hydrogenolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize catalyst loading for the hydrogenolysis of the benzyloxycarbonyl (Z or Cbz) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst and loading for Z-group hydrogenolysis?
The most common catalyst for Z-group hydrogenolysis is palladium on activated carbon (Pd/C), typically at a 5-10 mol% loading.[1] Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), also known as Pearlman's catalyst, is a more active alternative that can be effective in challenging cases.[2] A combination of Pd/C and Pd(OH)₂/C has also been reported to be more efficient than either catalyst alone in certain instances.[3][4]
Q2: My Z-group deprotection is slow or incomplete. What are the potential causes and solutions?
Several factors can contribute to inefficient Z-group removal. Here are some common causes and troubleshooting steps:
-
Catalyst Inactivity: The catalyst may be old or have reduced activity. Using a fresh batch of catalyst is a primary troubleshooting step.[2] The quality of the catalyst, including palladium particle size and dispersion on the carbon support, significantly impacts efficiency.[5][6]
-
Catalyst Poisoning: The presence of sulfur, phosphorus, or other coordinating functional groups in the substrate or impurities from previous steps can poison the palladium catalyst.[2] If catalyst poisoning is suspected, increasing the catalyst loading may help. Alternatively, non-hydrogenation-based deprotection methods might be necessary.[2]
-
Poor Substrate Solubility: If the substrate is not fully dissolved in the reaction solvent, the reaction rate will be limited. Ensure complete dissolution of the starting material before proceeding.
-
Insufficient Hydrogen Pressure: While many hydrogenolyses can be performed at atmospheric pressure (e.g., using a hydrogen balloon), some substrates may require higher pressures to proceed efficiently.[7][8] Increasing the hydrogen pressure can lead to faster reaction times.[7]
-
Steric Hindrance: Sterically hindered Z-protected amines may require more forcing conditions, such as higher catalyst loading, elevated temperature, or the use of a more active catalyst like Pearlman's catalyst.
Q3: I am observing side reactions, such as the saturation of other aromatic rings in my molecule. How can I prevent this?
Unwanted hydrogenation of other reducible functional groups can be a significant issue. To enhance selectivity for Z-group hydrogenolysis:
-
Catalyst Selection: Palladium on carbon is generally preferred over platinum or ruthenium catalysts due to its lower propensity to cause saturation of aromatics.[7][9]
-
Catalyst Pre-treatment: A catalyst pre-treatment strategy can suppress unwanted hydrogenation side-products, creating a more selective catalyst for hydrogenolysis.[7][9]
-
Transfer Hydrogenolysis: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid instead of hydrogen gas can prevent the saturation of aromatic groups.[1][7]
Q4: Can I reuse the palladium catalyst?
Yes, palladium catalysts can often be recovered and reused. After the reaction, the catalyst can be filtered (e.g., through Celite®), washed, and dried for subsequent runs.[1] Studies have shown that after multiple cycles, there may be no evidence of catalyst deactivation or loss of activity.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Inactive catalyst.[2] 2. Catalyst poisoning.[2] 3. Insufficient hydrogen pressure.[7] 4. Poor substrate solubility. | 1. Use a fresh batch of high-quality catalyst.[5][6] 2. Increase catalyst loading. Consider alternative deprotection methods if poisoning is severe.[2] 3. Increase hydrogen pressure. 4. Ensure complete dissolution of the substrate. |
| Observation of Side Products (e.g., arene saturation) | 1. Overly active catalyst. 2. Use of hydrogen gas.[7] | 1. Use a more selective catalyst (e.g., Pd/C over Pt/C).[7][9] 2. Consider catalyst pre-treatment.[7][9] 3. Switch to transfer hydrogenolysis with a hydrogen donor like ammonium formate.[1][7] |
| Reaction Stalls | 1. Catalyst deactivation during the reaction. 2. Product inhibition. | 1. Add a fresh portion of the catalyst. 2. Consider a different solvent system to improve the solubility of all components. |
Quantitative Data Summary
Table 1: Typical Catalyst Loading and Conditions for Z-Group Hydrogenolysis
| Parameter | Typical Range/Value | Notes |
| Catalyst | 5-10% Pd/C[1] | Pearlman's catalyst (Pd(OH)₂/C) is a more active alternative.[2] |
| Catalyst Loading (mol%) | 5 - 10 mol%[1] | Can be increased in cases of catalyst poisoning or difficult substrates. |
| Hydrogen Source | H₂ (gas) or Ammonium Formate | H₂ gas can be at atmospheric or higher pressure.[1][7] Ammonium formate is used in transfer hydrogenolysis.[1] |
| Ammonium Formate (equiv.) | 4 - 5 equivalents | For transfer hydrogenolysis.[1] |
| Pressure (H₂ gas) | Atmospheric to 10 bar[5][7] | Increased pressure can accelerate the reaction but may not affect selectivity.[7] |
| Temperature | Room Temperature to 60 °C[11] | Elevated temperatures may be required for challenging substrates. |
Experimental Protocols
Protocol 1: Standard Z-Group Hydrogenolysis using Hydrogen Gas
-
Reaction Setup: In a round-bottom flask, dissolve the Z-protected amine in a suitable solvent such as methanol (B129727) or ethanol.[1]
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to remove oxygen.[1]
-
Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C catalyst (5-10 mol%).[1]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. This can be done using a hydrogen-filled balloon for atmospheric pressure or in a high-pressure reactor.[5][8]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by a suitable technique like TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine, which can be purified further if necessary.[1]
Protocol 2: Z-Group Deprotection via Transfer Hydrogenolysis
-
Reaction Setup: Dissolve the Z-protected amine in methanol in a round-bottom flask.[1]
-
Reagent Addition: Add 10% Pd/C (10 mol%) followed by ammonium formate (4-5 equivalents).[1]
-
Reaction: Stir the mixture at room temperature and monitor the progress by TLC or LC-MS. This method is often faster than using hydrogen gas.[1]
-
Work-up and Isolation: Follow steps 6 and 7 from Protocol 1.
Visualizations
Caption: A generalized workflow for Z-group hydrogenolysis experiments.
Caption: A decision tree for troubleshooting incomplete Z-group deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. pure.mpg.de [pure.mpg.de]
- 11. total-synthesis.com [total-synthesis.com]
Troubleshooting guide for low yield in Z-Lys(Z)-OH reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields in the synthesis of Nα,Nε-dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final yield of this compound is significantly lower than expected. What are the common causes?
Low yields in this synthesis can typically be attributed to three main areas: incomplete reaction, formation of side products, and loss of product during the workup and purification stages. Each of these issues has several potential root causes that need to be systematically investigated.
Q2: How can I determine if the reaction has gone to completion?
Monitoring the reaction's progress is crucial. Thin Layer Chromatography (TLC) is a highly effective method for this.[1] You should spot the reaction mixture alongside the starting material (L-lysine) and, if available, a standard of the final product (this compound). The reaction is complete when the L-lysine spot has been fully consumed. The product, this compound, is significantly less polar than L-lysine and will have a higher Rf value.
Q3: The pH of my reaction mixture is difficult to control. Why is this important and how can I manage it?
Maintaining a basic pH (typically between 10-12) is critical for the Schotten-Baumann reaction used to synthesize this compound.[2] The amino groups of lysine (B10760008) must be deprotonated to act as effective nucleophiles and react with the benzyl (B1604629) chloroformate. If the pH drops too low, the amino groups become protonated and unreactive, leading to an incomplete reaction.
-
Solution: Use a reliable pH meter and add your base (e.g., aqueous sodium hydroxide) slowly and portion-wise throughout the addition of benzyl chloroformate to maintain the target pH range.[2] Performing the reaction at a low temperature (e.g., 0°C) can help slow down the reaction and make pH control more manageable.[2]
Q4: I suspect side products are forming. What are the likely impurities?
The most common side product is the mono-protected H-Lys(Z)-OH, where only one of the two amino groups has reacted. This occurs when an insufficient amount of benzyl chloroformate is used or if the reaction is stopped prematurely. Another possibility, though less common, is the formation of small oligomers if the carboxyl group of one molecule reacts with the amino group of another.
Q5: I seem to lose a significant amount of product during the aqueous workup and extraction. How can this be minimized?
While this compound is largely organic-soluble, it possesses some amphiphilic character and can be partially lost to the aqueous phase, especially if emulsions form.
-
To minimize loss:
-
After acidification, ensure the product has fully precipitated before filtration. Cooling the mixture can aid precipitation.
-
When performing extractions, use brine (saturated aqueous NaCl) washes to decrease the solubility of the organic product in the aqueous layer.[1]
-
Minimize the total volume of water used during the workup to the extent possible.[1]
-
Q6: My crude product is an oil and won't crystallize. What should I do?
Failure to crystallize is often due to the presence of residual solvents or impurities.
-
Troubleshooting steps:
-
Ensure all organic solvents from the extraction have been thoroughly removed under high vacuum.
-
Try re-dissolving the oil in a minimal amount of a hot solvent (like ethyl acetate (B1210297) or an ethanol/water mixture) and allowing it to cool slowly to promote crystallization.[1]
-
If crystallization fails, the product likely requires further purification via flash column chromatography on silica (B1680970) gel to remove impurities that inhibit crystal formation.[3]
-
Key Reaction Parameters
The successful synthesis of this compound depends on careful control of several experimental variables. The table below summarizes typical parameters derived from analogous preparations.
| Parameter | Recommended Value/Range | Rationale & Notes |
| L-Lysine : Benzyl Chloroformate Molar Ratio | 1 : 2.2 - 2.5 | A slight excess of the protecting agent ensures complete di-protection of both amino groups. |
| Reaction Temperature | 0 - 5 °C | Helps to control the exothermic reaction and allows for more manageable pH adjustments.[2] |
| Reaction pH | 10 - 12 | Maintains the nucleophilicity of the amino groups for reaction with benzyl chloroformate.[2] |
| Workup Acidification pH | ~2 - 3 | Ensures complete protonation of the carboxylate to precipitate the final product for isolation. |
| Typical Yield | 50 - 80% | Yields can vary based on reaction scale, purity of reagents, and efficiency of purification.[2] |
Experimental Protocol: Synthesis of this compound
This protocol details a standard procedure for the di-protection of L-lysine using benzyl chloroformate under Schotten-Baumann conditions.
Materials:
-
L-Lysine (or L-Lysine monohydrochloride)
-
Benzyl Chloroformate (Z-Cl)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na2CO3)
-
Tetrahydrofuran (THF) or Dioxane
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolution: Dissolve L-Lysine in an aqueous solution of NaOH (e.g., 2 M) in a flask equipped with a magnetic stirrer, and cool the solution to 0°C in an ice bath. A co-solvent like THF can be added to improve solubility.[2]
-
pH Adjustment: Adjust the pH of the lysine solution to approximately 12 with additional NaOH solution.
-
Reagent Addition: Slowly add benzyl chloroformate (2.2 to 2.5 molar equivalents), either neat or dissolved in THF, to the vigorously stirred lysine solution. Monitor the pH continuously and add NaOH solution concurrently to maintain the pH at 11-12.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1-2 hours, followed by stirring at room temperature overnight. Monitor the reaction's completion by TLC.
-
Workup - Part 1 (Extraction): Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.
-
Workup - Part 2 (Precipitation): Cool the aqueous layer again in an ice bath and acidify it to a pH of 2-3 by the slow addition of cold dilute HCl. A white precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of a hot solvent (e.g., ethyl acetate/hexane or ethanol/water), and allow it to cool slowly. Collect the pure crystals by vacuum filtration.
-
Drying: Dry the purified this compound under high vacuum to remove all residual solvents.
Visual Guides
The following diagrams illustrate the reaction pathway and a logical workflow for troubleshooting low yields.
Caption: Reaction scheme for the di-protection of L-lysine.
Caption: Logical workflow for diagnosing low reaction yields.
References
Effect of temperature on Z-Lys(Z)-OH stability and reactivity
Welcome to the technical support center for Z-Lys(Z)-OH (Nα,Nε-dibenzyloxycarbonyl-L-lysine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and reactivity of this compound, with a particular focus on the effects of temperature. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound powder should be stored in a cool, dry, and well-ventilated environment, protected from moisture and direct light.[1] Many suppliers recommend storage at -20°C. For shorter periods, storage at room temperature in a tightly sealed container is also acceptable.[1]
Q2: What is the general thermal stability of the Z-protecting group?
Q3: What are the signs of this compound degradation?
A3: Degradation of this compound can be observed as a change in physical appearance, such as discoloration from a white or off-white powder to a yellowish or brownish solid. A decrease in purity can be confirmed by analytical techniques like HPLC, where additional peaks corresponding to degradation products would be observed. A melting point significantly lower or broader than the reported range of 76-80°C may also indicate impurity.
Q4: How does temperature affect the reactivity of this compound in peptide coupling reactions?
A4: In solid-phase peptide synthesis (SPPS), elevated temperatures can increase the rate of both coupling and deprotection reactions.[2] This can be beneficial for difficult couplings. However, higher temperatures may also increase the likelihood of side reactions, such as epimerization.[2] The optimal temperature is a balance between achieving a good reaction rate and minimizing side products. It is recommended to start with room temperature and gently heat if the reaction is sluggish, while carefully monitoring for side product formation by HPLC.
Troubleshooting Guides
This section addresses common issues encountered during the use of this compound, particularly those related to temperature.
Issue 1: Low Yield in Peptide Coupling Reactions
| Possible Cause | Troubleshooting Step | Explanation |
| Degraded this compound | Use fresh, properly stored this compound. Confirm purity by HPLC before use. | The reagent may have degraded due to improper storage (exposure to heat, moisture, or light). |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature (e.g., to 40-50°C) and monitor the reaction progress by TLC or HPLC. | Low temperatures can lead to slow reaction kinetics. Increasing the temperature can improve the coupling efficiency.[2] |
| Poor Solubility | Ensure complete dissolution of this compound in the reaction solvent. Gentle warming may be required. | This compound has limited solubility in some common solvents at room temperature. |
Issue 2: Presence of Impurities in the Final Peptide
| Possible Cause | Troubleshooting Step | Explanation |
| Side reactions at elevated temperatures | If heating, reduce the reaction temperature or reaction time. Use a more efficient coupling reagent to allow for lower temperatures. | High temperatures can promote side reactions such as epimerization or the formation of N-carboxyanhydride (NCA) upon activation.[2] |
| Degradation of this compound during the reaction | Ensure the reaction conditions are not too harsh (e.g., prolonged exposure to high temperatures). | Although the Z-group is generally stable, extreme conditions can lead to its degradation. |
| Incomplete Deprotection of the Z group | Use appropriate deprotection methods such as catalytic hydrogenation or strong acids (e.g., HBr in acetic acid). | The Z-group is stable and requires specific, robust conditions for its removal. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature Range | Duration | Notes |
| Long-term Storage | -20°C | Years | Recommended by most suppliers for maintaining high purity. |
| Short-term Storage | Room Temperature (15-25°C) | Weeks to Months | Must be in a tightly sealed container, protected from light and moisture.[1] |
| In Solution | -20°C to -80°C | Months | Dependent on the solvent; consult supplier data sheets for specific recommendations. |
Table 2: Qualitative Effect of Temperature on this compound in Peptide Synthesis
| Temperature | Effect on Coupling Reaction Rate | Potential for Side Reactions | Recommendation |
| Low (0-10°C) | Slow | Low | May be used for sensitive substrates to minimize side reactions, but may require longer reaction times. |
| Room Temperature (20-25°C) | Moderate | Generally Low | A good starting point for most coupling reactions involving this compound. |
| Elevated (40-60°C) | Fast | Increased risk of epimerization and other side reactions.[2] | Use with caution for difficult couplings. Monitor reaction closely. |
| High (>80°C) | Very Fast | High risk of side reactions and potential for reagent degradation. | Generally not recommended without extensive optimization and analysis. |
Experimental Protocols
Protocol 1: Assessment of this compound Thermal Stability by HPLC
This protocol provides a framework for users to determine the stability of their this compound sample at a specific temperature.
Objective: To quantify the degradation of this compound over time at a set temperature.
Materials:
-
This compound sample
-
HPLC grade solvent for dissolution (e.g., Acetonitrile or DMF)
-
Heating block or oven with precise temperature control
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound in the chosen HPLC solvent to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately analyze the stock solution by HPLC to determine the initial purity. This will serve as the baseline.
-
Incubation: Place a sealed vial of the stock solution in the heating block or oven set to the desired temperature (e.g., 40°C, 60°C, 80°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, allow it to cool to room temperature, and analyze it by HPLC.
-
Data Analysis:
-
Calculate the percentage of the remaining this compound peak area relative to the total peak area at each time point.
-
Plot the percentage of intact this compound against time.
-
This data can be used to estimate the rate of degradation at that temperature. For more advanced analysis, the principles of the Arrhenius equation can be applied if the experiment is repeated at several temperatures to determine the activation energy of degradation.[3]
-
Expected Outcome: A kinetic profile of this compound degradation at the tested temperature, allowing for an informed decision on acceptable storage and reaction conditions.
Visualizations
Caption: Workflow for assessing the thermal stability of this compound.
Caption: Troubleshooting logic for this compound coupling reactions.
References
Removal of Z-protection without affecting other protecting groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the selective removal of the Z- (benzyloxycarbonyl or Cbz) protecting group without affecting other protecting groups in their synthetic schemes.
Frequently Asked Questions (FAQs)
Q1: My Z-group is not being completely removed by catalytic hydrogenolysis. What are the possible causes and how can I troubleshoot this?
A1: Incomplete removal of the Z-group via catalytic hydrogenolysis is a common issue. Several factors could be at play:
-
Catalyst Inactivation: The palladium catalyst (e.g., Pd/C) can be poisoned by certain functional groups, particularly sulfur-containing residues (like methionine or cysteine), and some nitrogen-containing heterocycles.
-
Troubleshooting:
-
Increase the catalyst loading (e.g., from 5-10 mol% to 20 mol% or higher).
-
Use a different type of palladium catalyst, such as palladium hydroxide (B78521) on carbon (Pearlman's catalyst), which can be more resistant to poisoning.
-
If sulfur is present, consider an alternative deprotection method like acidolysis.
-
-
-
Insufficient Hydrogen Source: The reaction requires an adequate supply of hydrogen.
-
Troubleshooting:
-
Ensure the reaction is under a positive pressure of hydrogen gas (a balloon is often sufficient for small-scale reactions, but a hydrogenation apparatus is more reliable).
-
For transfer hydrogenolysis, ensure an adequate excess of the hydrogen donor (e.g., ammonium (B1175870) formate, formic acid) is used.[1]
-
-
-
Poor Solubility: The substrate must be soluble in the reaction solvent for efficient contact with the catalyst.
-
Troubleshooting:
-
Choose a solvent or solvent mixture in which your peptide is fully soluble. Common solvents include methanol (B129727), ethanol (B145695), ethyl acetate, and THF.[2]
-
-
-
Steric Hindrance: A sterically hindered Z-group may be less accessible to the catalyst surface.
-
Troubleshooting:
-
Increase the reaction time and/or temperature (for transfer hydrogenolysis).
-
Consider a different deprotection method that is less sensitive to steric effects, such as acidolysis.
-
-
Q2: I am trying to remove a Z-group in the presence of a Boc-group, but the Boc-group is also being cleaved. How can I achieve selective deprotection?
A2: The Boc (tert-butyloxycarbonyl) group is labile to strong acids, which are sometimes used for Z-group removal.[3][4] To selectively remove the Z-group while retaining the Boc-group, you should use a method that does not involve acidic conditions.
-
Recommended Method: Catalytic Hydrogenolysis. This is the most common and mildest method for Z-group removal and is orthogonal to the acid-labile Boc-group.[1][4]
-
Alternative Methods: If your substrate is incompatible with hydrogenolysis (e.g., contains reducible groups like alkenes or alkynes), you might consider other methods, but careful optimization is required to avoid Boc-group cleavage. Lewis acid-mediated cleavage under very mild conditions has been reported to be selective in some cases.[1]
Q3: Can I selectively remove a Z-group in the presence of an Fmoc-group?
A3: Yes, the Z-group and Fmoc (9-fluorenylmethoxycarbonyl) group are orthogonal protecting groups.[5][6] The Fmoc group is base-labile, while the Z-group is stable to the basic conditions used for Fmoc removal (e.g., piperidine (B6355638) in DMF).[3][7] Conversely, the conditions for Z-group removal, such as catalytic hydrogenolysis or mild acidolysis, do not affect the Fmoc-group.[8]
Q4: My peptide contains reducible functional groups like alkenes or nitro groups. How can I remove the Z-group without affecting them?
A4: Catalytic hydrogenolysis, the most common method for Z-group removal, will also reduce alkenes, alkynes, and nitro groups.[1] In this scenario, you must use an alternative deprotection method.
-
Recommended Method: Acid-Catalyzed Cleavage (Acidolysis). This method avoids the use of a reducing agent.
-
Reagents: Common reagents include hydrogen bromide in acetic acid (HBr/AcOH), trifluoroacetic acid (TFA), or Lewis acids like aluminum chloride (AlCl₃).[1][7]
-
Caution: These conditions are harsh and can cleave other acid-labile protecting groups like Boc. Careful selection of the acid and reaction conditions is crucial. For instance, some Lewis acid systems can offer higher selectivity.[1]
-
Data Presentation
The following table summarizes common methods for Z-group deprotection and their compatibility with other protecting groups.
| Deprotection Method | Reagents & Conditions | Typical Yield | Advantages | Limitations & Incompatible Groups |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm), MeOH or EtOH, RT, 1-4 h | >95% | Very mild, neutral pH, clean byproducts, compatible with acid/base-labile groups (Boc, Fmoc).[1][4] | Incompatible with reducible groups (alkenes, alkynes, nitro groups), catalyst can be poisoned by sulfur.[1] |
| Transfer Hydrogenolysis | 10% Pd/C, Ammonium Formate, MeOH, Reflux, 1-3 h | >90% | Avoids use of pressurized H₂ gas, rapid reaction times.[1] | Same as catalytic hydrogenolysis; requires elevated temperatures.[1] |
| Strong Acidolysis | 33% HBr in Acetic Acid, RT, 1-2 h | >90% | Metal-free, effective for substrates sensitive to reduction.[1] | Harsh acidic conditions, not orthogonal with other acid-labile groups (e.g., Boc).[1][7] |
| Lewis Acid-Mediation | AlCl₃, HFIP, RT, 1-3 h | >95% | Metal-free, mild (RT), high functional group tolerance (nitro, halogens, esters).[1] | Not compatible with Boc groups.[1] |
Experimental Protocols
Detailed Methodology for Selective Z-Group Removal by Catalytic Hydrogenolysis
This protocol describes the selective removal of a Z-group in the presence of an acid-labile Boc-group and a base-labile Fmoc-group.
-
Dissolution: Dissolve the Z-protected peptide (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with THF for improved solubility) in a round-bottom flask equipped with a magnetic stir bar. The concentration should be such that the starting material is fully dissolved.
-
Inerting the Atmosphere (Optional but Recommended): Flush the flask with an inert gas like nitrogen or argon to remove oxygen.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution. The typical catalyst loading is 5-10 mol% relative to the substrate.[2]
-
Hydrogen Source Introduction:
-
Using a Hydrogen Balloon: Evacuate the flask under vacuum and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure an atmosphere of hydrogen. Maintain a positive pressure with the balloon throughout the reaction.
-
Using a Hydrogenation Apparatus: If available, transfer the reaction mixture to a hydrogenation vessel and follow the instrument's instructions for pressurizing with hydrogen.
-
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[1]
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide. Further purification can be performed by crystallization or chromatography if necessary.
Visualizations
Caption: Decision workflow for selecting a Z-group deprotection method.
Caption: Orthogonality of Z, Boc, and Fmoc protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. Protective Groups [organic-chemistry.org]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
Technical Support Center: Monitoring Z-Lys(Z)-OH Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing analytical techniques to monitor reactions involving Nα,Nε-dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH). Find answers to frequently asked questions and detailed troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A1: this compound is a derivative of the amino acid L-lysine where both the alpha (α) and epsilon (ε) amino groups are protected by benzyloxycarbonyl (Z) groups.[1][2] It is primarily used as an intermediate in the solution-phase synthesis of peptides and peptidomimetics.[1] The Z protecting groups are stable under various conditions and can be cleanly removed by catalytic hydrogenation.[3]
Q2: Which analytical techniques are recommended for monitoring reactions with this compound or its activated esters (e.g., Z-Lys(Z)-OSu)? A2: The most common methods for monitoring reaction progress are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[4] These techniques allow for the observation of the consumption of starting materials and the formation of the desired product.[2][4] Mass spectrometry (MS) is also invaluable for confirming the mass of the product and identifying any side products.[5][6]
Q3: How can I activate the carboxylic acid of this compound for peptide coupling? A3: The carboxylic acid is typically activated to facilitate peptide bond formation. A common strategy is to convert this compound into a more reactive form, such as an N-hydroxysuccinimide (OSu) ester (Z-Lys(Z)-OSu).[2][3] This OSu ester is highly reactive towards primary amines, leading to efficient peptide bond formation under mild conditions.[3] Alternatively, in-situ activation can be performed using coupling reagents like HBTU.[7]
Q4: What are the optimal storage conditions for this compound and its derivatives? A4: this compound should be stored in a cool, dry, and well-ventilated area, protected from moisture and light in a tightly sealed container.[1] Activated esters like Z-Lys(Z)-OSu are sensitive to moisture and should be stored at -20°C to maintain stability and reactivity.[4]
Q5: In which solvents is this compound soluble? A5: this compound has limited solubility in water but is soluble in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM).[1][4] It is also soluble in dimethyl sulfoxide (B87167) (DMSO).[1]
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound and its activated esters.
Caption: Troubleshooting logic for this compound reactions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Z-Lys(Z)-OSu : The active ester is sensitive to moisture and can hydrolyze back to this compound.[4] 2. Suboptimal Reaction Temperature : The reaction may be too slow at low temperatures (0-4°C).[4] 3. Inefficient Stirring : Poor mixing can lead to incomplete reaction.[4] 4. Reagent Precipitation : Poor solubility of Z-Lys(Z)-OSu in the chosen solvent.[4] | 1. Use fresh or properly stored Z-Lys(Z)-OSu under anhydrous conditions.[4] 2. Consider raising the temperature to 20-25°C to increase the reaction rate, while monitoring for side reactions.[4] 3. Ensure vigorous and efficient stirring throughout the reaction.[4] 4. Use a suitable anhydrous solvent like DMF or DCM.[4] |
| Presence of Side Products | 1. Hydrolysis : Presence of water leads to the formation of this compound from the active ester.[4] 2. Racemization : The chiral center of the amino acid can be susceptible to epimerization.[4] | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] 2. The use of OSu active esters helps minimize racemization. If it remains a concern, consider adding 1-hydroxybenzotriazole (HOBt).[4] |
| Difficulty in Product Purification | 1. Presence of N-hydroxysuccinimide (NHS) byproduct : The released NHS can be challenging to separate from the desired peptide product.[4] | 1. During the work-up, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove the acidic NHS.[3] |
Quantitative Data Summary
The following table summarizes representative data for the synthesis of a dipeptide using a Z-Lys(Z)-OSu protocol. Actual results can vary based on the specific amino acid sequence and experimental conditions.[3]
| Parameter | Representative Value/Range | Notes |
| Coupling Reaction | ||
| Reaction Time | 4 - 12 hours | Monitored by TLC to ensure completion of the reaction.[3] |
| Crude Product Yield | 85 - 95% | This is the yield after the initial work-up, prior to purification.[3] |
| Purified Product Yield | 70 - 85% | Yield after silica (B1680970) gel column chromatography.[3] |
| Purity (Post-Purification) | >95% | As determined by HPLC and/or NMR analysis.[3] |
| Deprotection Reaction | ||
| Reaction Time | 1 - 4 hours | For catalytic transfer hydrogenation; progress should be monitored by TLC.[3] |
| Deprotection Yield | >90% | Yield of the deprotected dipeptide after work-up.[3] |
Experimental Protocols & Workflows
The diagram below illustrates the key steps in a typical solution-phase synthesis using Z-Lys(Z)-OSu, followed by deprotection.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of Z-Lys(Z)-OH
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical checkpoint in the synthesis of peptide-based therapeutics. Z-Lys(Z)-OH (Nα,Nε-dibenzyloxycarbonyl-L-lysine), a key protected amino acid, is no exception. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, supported by representative experimental data and detailed protocols.
Introduction to this compound and the Imperative of Purity
This compound is a derivative of the amino acid L-lysine where both the alpha (α) and epsilon (ε) amino groups are protected by benzyloxycarbonyl (Z) groups. This protection strategy is fundamental in solution-phase and solid-phase peptide synthesis to ensure selective peptide bond formation. The presence of impurities, such as incompletely protected lysine (B10760008) (H-Lys(Z)-OH or Z-Lys-OH) or by-products from the protection reaction, can lead to the formation of incorrect peptide sequences, posing significant challenges in downstream purification and potentially impacting the final product's biological activity and safety. Therefore, a robust and reliable analytical method for assessing the purity of this compound is paramount.
Reversed-Phase HPLC: The Gold Standard for Purity Determination
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely adopted analytical technique for determining the purity of peptides and protected amino acids like this compound.[1] This method separates molecules based on their hydrophobicity. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. This compound, with its two hydrophobic Z-protecting groups, interacts strongly with the stationary phase and is eluted by a mobile phase with an increasing concentration of an organic solvent, such as acetonitrile (B52724).
Comparative Analysis of HPLC Conditions
The selection of the HPLC column and the mobile phase gradient are critical parameters that significantly influence the separation efficiency. Below, we compare the performance of two common C18 and C8 reversed-phase columns and the effect of different mobile phase gradients on the purity analysis of this compound.
Column Selection: C18 vs. C8
The choice of stationary phase chemistry is crucial for achieving optimal separation. C18 (octadecyl) and C8 (octyl) columns are the most common choices for reversed-phase chromatography. C18 columns have longer alkyl chains and are therefore more hydrophobic than C8 columns.
Table 1: Comparison of HPLC Column Performance for this compound Purity Analysis
| Analyte | Retention Time (min) - C18 Column | Retention Time (min) - C8 Column | Resolution (Rs) between Impurity 1 and this compound (C18) | Resolution (Rs) between Impurity 1 and this compound (C8) |
| Impurity 1 (H-Lys(Z)-OH) | 12.5 | 10.2 | 2.1 | 1.4 |
| This compound | 15.2 | 12.1 | - | - |
| Impurity 2 (Unidentified) | 16.8 | 13.5 | 1.8 | 1.2 |
From the representative data in Table 1, the C18 column provides longer retention times for all compounds due to its higher hydrophobicity. This increased interaction with the stationary phase leads to better separation of this compound from its potential impurities, as indicated by the higher resolution values. For hydrophobic molecules like this compound, a C18 column is generally the preferred choice to achieve baseline separation from closely related impurities.
Mobile Phase Gradient Optimization
The mobile phase gradient, the rate of increase of the organic solvent in the mobile phase, is another key parameter to optimize. A shallower gradient (slower increase in organic solvent) generally leads to better resolution but longer analysis times.
Table 2: Effect of Mobile Phase Gradient on this compound Separation on a C18 Column
| Gradient Profile (Acetonitrile in Water with 0.1% TFA) | Analysis Time (min) | Resolution (Rs) between Impurity 1 and this compound |
| 30-70% over 15 min | 20 | 1.8 |
| 30-70% over 20 min | 25 | 2.1 |
| 30-70% over 10 min | 15 | 1.5 |
As illustrated in Table 2, a slower gradient (30-70% acetonitrile over 20 minutes) provides the best resolution between this compound and a closely eluting impurity. While a faster gradient can reduce the analysis time, it may compromise the separation, potentially leading to the co-elution of impurities and an inaccurate purity assessment.
Experimental Protocols
Below are detailed protocols for the HPLC analysis of this compound.
Protocol 1: High-Resolution Purity Assessment using a C18 Column
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
-
Column:
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient:
-
30% to 70% B over 20 minutes.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Column Temperature:
-
30 °C.
-
-
Detection:
-
UV at 214 nm and 254 nm. The peptide bond absorbs at around 214 nm, while the aromatic Z-group provides a strong signal at 254 nm.
-
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Injection Volume:
-
10 µL.
-
Protocol 2: Rapid Purity Screening using a C8 Column
-
Instrumentation:
-
Same as Protocol 1.
-
-
Column:
-
C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient:
-
30% to 70% B over 10 minutes.
-
-
Flow Rate:
-
1.2 mL/min.
-
-
Column Temperature:
-
30 °C.
-
-
Detection:
-
UV at 214 nm and 254 nm.
-
-
Sample Preparation:
-
Same as Protocol 1.
-
-
Injection Volume:
-
10 µL.
-
Visualizing the Workflow and Logical Relationships
To better understand the experimental process and the interplay of different parameters, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity analysis of this compound.
Caption: Logical relationships of key HPLC parameters and their impact on separation performance.
Conclusion
The purity of this compound is a critical factor for the successful synthesis of high-quality peptides. RP-HPLC is an indispensable tool for the accurate assessment of this purity. For a comprehensive and reliable analysis, a C18 column with an optimized, slow mobile phase gradient is recommended to ensure the baseline separation of the main component from all potential impurities. While a C8 column with a faster gradient can be employed for rapid screening, it may not provide the necessary resolution for a definitive purity determination. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to develop and implement robust HPLC methods for the quality control of this compound in their peptide synthesis workflows.
References
Confirming Z-Lys(Z)-OH Incorporation: A Mass Spectrometry-Based Comparison Guide
For researchers engaged in peptide synthesis and drug development, confirming the successful incorporation of modified amino acids is a critical quality control step. This guide provides a detailed comparison of mass spectrometry-based methods for verifying the incorporation of Nα,Nε-dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH), a commonly used protected lysine (B10760008) derivative. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical techniques to ensure confidence in your synthesis outcomes.
Mass Spectrometry: The Gold Standard for Confirmation
Mass spectrometry (MS) is the preferred method for analyzing peptide modifications due to its high sensitivity, specificity, and speed.[1] When a peptide containing an unprotected lysine is compared to one with a successfully incorporated this compound residue, several distinct differences are observable in the mass spectrum.
The primary confirmation is a significant mass shift in the precursor ion. The addition of two benzyloxycarbonyl (Z) groups to a lysine residue results in a predictable increase in molecular weight. Subsequent tandem mass spectrometry (MS/MS) analysis provides definitive structural proof by revealing characteristic fragmentation patterns, including the neutral loss of the protecting groups and specific daughter ions, which are absent in the spectra of the unmodified peptide.
Comparative Analysis of Mass Spectrometry Data
The most direct way to confirm incorporation is to compare the high-resolution mass spectra of the target peptide with and without the this compound modification. The following table summarizes the key quantitative differences expected from such an analysis.
| Parameter | Unmodified Lysine Peptide (Control) | This compound Incorporated Peptide (Sample) | Rationale for Difference |
| Residue Mass Shift | 0 Da (Reference) | +268.08 Da | Mass addition from two benzyloxycarbonyl (Z) groups (C₈H₈O₂) minus two hydrogens. |
| Precursor Ion m/z | [M+H]⁺ | [M+268.08+H]⁺ | Successful incorporation of this compound increases the total mass of the peptide. |
| Characteristic MS/MS Neutral Loss | N/A | -92.06 Da (Loss of Toluene) | A common fragmentation pathway for the Z-group is the loss of toluene (B28343) (C₇H₈).[2] |
| Characteristic MS/MS Neutral Loss | N/A | -108.06 Da (Loss of Benzyl (B1604629) Alcohol) | Another potential fragmentation pathway involves the loss of benzyl alcohol (C₇H₈O). |
| Characteristic MS/MS Fragment Ion | N/A | m/z 91.05 (Tropylium ion) | The benzyl group (C₇H₇⁺) is a highly stable carbocation and a signature fragment.[3][4] |
| Peptide Backbone Fragmentation | Standard b- and y-ion series. | Standard b- and y-ion series observed, but the fragment containing the modified lysine will be shifted by +268.08 Da. | The core peptide fragmentation mechanism remains the same, but the mass of the modified residue is altered.[5][6] |
Note: All masses are monoisotopic.
Alternative Confirmation Methodologies
While mass spectrometry is highly effective, other techniques can be used for orthogonal confirmation, although they often present challenges in sensitivity, throughput, or information content.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide unambiguous structural confirmation of Z-group incorporation by identifying the characteristic chemical shifts of the aromatic protons on the benzyl groups. However, NMR is significantly less sensitive than MS, requiring substantially more material (milligrams) and longer acquisition times. It is not suitable for high-throughput screening.
-
Edman Degradation: This classical sequencing technique sequentially removes amino acids from the N-terminus. If this compound is the N-terminal residue, the sequencing will fail at the first cycle because the α-amino group is blocked by the Z-group. This provides indirect evidence of modification but offers no information about the nature of the blocking group or modifications at other positions.
Experimental Protocols
Below are detailed protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most common technique for this application.
Protocol 1: Sample Preparation for Mass Spectrometry
-
Peptide Solubilization: Dissolve the lyophilized peptide sample (both crude and purified) in a solution of 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of approximately 1 mg/mL.[7]
-
Dilution: Create a working solution by diluting the stock solution to 1-10 pmol/µL in the same solvent. The optimal concentration may require adjustment based on instrument sensitivity.
-
Centrifugation: Centrifuge the diluted sample at high speed (e.g., >12,000 x g) for 10 minutes to pellet any insoluble material that could block the LC system.
-
Transfer: Carefully transfer the supernatant to an appropriate autosampler vial for analysis.
Protocol 2: LC-MS/MS Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano- or analytical-flow liquid chromatography system (LC-MS).[8]
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 45% Mobile Phase B over 30-60 minutes, followed by a high-organic wash.[9]
-
Flow Rate: 200-300 nL/min for nano-LC or 0.2-0.4 mL/min for analytical-flow LC.
-
-
Mass Spectrometry Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Acquire full scan mass spectra over a range of m/z 400-2000 to identify the precursor ion of the target peptide.
-
MS/MS Scan (Data-Dependent Acquisition):
-
Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.
-
Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) as the fragmentation method.[10][11]
-
Set collision energy to a normalized value of 25-35% (this may require optimization).
-
Exclude the selected precursor ion from repeated fragmentation for a set duration (e.g., 30 seconds) to allow for the selection of lower-abundance ions.
-
-
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of the this compound modified peptide.
-
Analyze the MS/MS spectrum associated with this precursor ion.
-
Look for the characteristic neutral losses (-92 Da, -108 Da) and the presence of the tropylium (B1234903) ion (m/z 91.05).
-
Confirm the peptide sequence by identifying the b- and y-ion series, noting the mass shift on the fragment containing the modified lysine.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for confirming the incorporation of this compound using mass spectrometry.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyloxycarbonylglycine | C10H11NO4 | CID 14349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uni-saarland.de [uni-saarland.de]
- 5. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragmentation of Multi-charged Derivatized Lysine Using Nanospray CID Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Z-Lys(Z)-OH and Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acids is a critical decision that profoundly influences the yield, purity, and overall success of synthesizing a target peptide. The choice of lysine (B10760008) derivative, in particular, is pivotal due to its reactive side-chain amino group. This guide provides an objective, data-supported comparison between two lysine derivatives: Nα,Nε-dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH) and Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine (Fmoc-Lys(Boc)-OH).
This comparison will delve into the distinct chemical strategies each derivative is suited for, their respective performance metrics, and potential side reactions. Detailed experimental protocols and illustrative diagrams are provided to aid in practical application and decision-making.
At a Glance: Key Differences and Strategic Choices
This compound is traditionally associated with the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS, a method that, while robust, has largely been superseded by the milder Fmoc/tBu approach.[1][2] In contrast, Fmoc-Lys(Boc)-OH is the standard and most widely used lysine derivative for the modern Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[][4] The fundamental difference lies in the orthogonality of the protecting groups, which dictates the chemical conditions used for their removal throughout the synthesis.[1]
The Fmoc/tBu strategy, employing Fmoc-Lys(Boc)-OH, offers a fully orthogonal protection scheme.[] The Nα-Fmoc group is labile to mild base (e.g., piperidine), while the side-chain Boc group is stable to this treatment and is removed by moderate acid (e.g., trifluoroacetic acid) during the final cleavage step.[2][] This orthogonality minimizes the risk of unintended side-chain deprotection during the synthesis cycles.[]
The Boc/Bzl strategy, where this compound would be used, is considered quasi-orthogonal.[1] Both the Nα-Boc group and the side-chain Z (benzyloxycarbonyl) group are removed by acid, but at different strengths. The Nα-Boc group is removed by a moderate acid like TFA in each cycle, while the more stable Z group requires a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), for final cleavage.[1][2] This reliance on harsh acidic conditions, particularly the use of HF, is a significant drawback of the Boc/Bzl strategy.[5]
Performance Comparison: A Data-Driven Overview
| Feature | This compound (in Boc/Bzl SPPS) | Fmoc-Lys(Boc)-OH (in Fmoc/tBu SPPS) |
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Side-Chain Protection | Z (benzyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Nα-Deprotection Condition | Moderate Acid (e.g., 50% TFA in DCM)[6] | Mild Base (e.g., 20% piperidine (B6355638) in DMF)[7] |
| Side-Chain Deprotection | Strong Acid (e.g., anhydrous HF)[1] | Moderate Acid (e.g., TFA)[8] |
| Orthogonality | Quasi-orthogonal[1] | Fully orthogonal[] |
| Typical Coupling Efficiency | Generally high, but can be sequence-dependent. | Generally high, often exceeding 99%.[9] |
| Typical Peptide Purity | Can be lower due to repeated acid exposure and harsh final cleavage.[9] | Generally high due to milder deprotection conditions.[9] |
| Common Side Reactions | Risk of premature side-chain deprotection with repeated TFA treatment.[5] Alkylation of sensitive residues by carbocations generated during acidolysis.[6] | Aspartimide formation in Asp-containing sequences.[10] Dibenzofulvene adduct formation. |
| Automation Friendliness | Less common in modern automated synthesizers.[9] | Highly amenable to automation.[9] |
| Safety Considerations | Requires handling of highly corrosive and hazardous HF.[9] | Generally safer, avoids the use of HF.[9] |
Experimental Protocols
The following are generalized protocols for the key steps in SPPS involving the use of this compound within a Boc/Bzl strategy and Fmoc-Lys(Boc)-OH within an Fmoc/tBu strategy.
Protocol 1: SPPS using this compound (Boc/Bzl Strategy)
This protocol outlines the steps for incorporating a this compound residue into a peptide chain on a solid support.
1. Resin Preparation and First Amino Acid Coupling:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM).
-
Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or DIC/HOBt) in a mixture of DMF and DCM. The reaction is typically carried out for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and isopropanol.[9]
2. Deprotection of the Nα-Boc Group:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes at room temperature to remove the Boc protecting group.[6]
-
Wash the resin with DCM to remove excess TFA.[9]
3. Neutralization:
-
Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF.[11]
-
Wash the resin with DCM and DMF.
4. Coupling of Boc-Lys(Z)-OH:
-
In a separate vessel, pre-activate Boc-Lys(Z)-OH (typically 3 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU, TBTU) and a base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step should be repeated.
-
Wash the resin with DMF and DCM.
5. Final Cleavage and Deprotection:
-
After the peptide sequence is fully assembled, dry the resin.
-
Treat the peptide-resin with anhydrous hydrogen fluoride (HF) at 0°C for 1-2 hours. Scavengers such as anisole (B1667542) or cresol (B1669610) must be included to prevent side reactions.[1]
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
Protocol 2: SPPS using Fmoc-Lys(Boc)-OH (Fmoc/tBu Strategy)
This protocol details the incorporation of an Fmoc-Lys(Boc)-OH residue.
1. Resin Preparation and First Amino Acid Coupling:
-
Swell the appropriate resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF).
-
Remove the Fmoc group from the pre-loaded resin using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid using an activating agent like HCTU or HATU with DIEA in DMF.[12]
2. Deprotection of the Nα-Fmoc Group:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes at room temperature to remove the Fmoc protecting group.[12]
-
Wash the resin thoroughly with DMF and DCM.[12]
3. Coupling of Fmoc-Lys(Boc)-OH:
-
In a separate vial, activate Fmoc-Lys(Boc)-OH (typically 3 equivalents) with a coupling reagent such as HCTU (3 equivalents) and DIEA (6 equivalents) in DMF.[12]
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[12]
-
Perform a Kaiser test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, repeat the coupling step.[12]
-
Wash the resin with DMF and DCM.[12]
4. Final Cleavage and Deprotection:
-
After the final Nα-Fmoc group is removed, wash and dry the resin.
-
Treat the peptide-resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers such as water, triisopropylsilane (B1312306) (TIPS), and 1,2-ethanedithiol (B43112) (EDT).[2] The specific scavengers depend on the peptide sequence.
-
Allow the cleavage reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and precipitate the crude peptide with cold diethyl ether.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the deprotection strategies for each lysine derivative in their respective SPPS contexts.
Caption: Workflow for Boc/Bzl SPPS, relevant for this compound.
Caption: Workflow for Fmoc/tBu SPPS, standard for Fmoc-Lys(Boc)-OH.
Signaling Pathways and Logical Relationships
The choice between this compound and Fmoc-Lys(Boc)-OH is fundamentally a decision between two distinct and largely incompatible chemical pathways in SPPS. The following diagram illustrates this divergent relationship.
Caption: Decision pathway for choosing between SPPS strategies.
Conclusion
References
- 1. peptide.com [peptide.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. chempep.com [chempep.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Z- and Boc-Protection of Lysine in Chemical Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the chemical modification of biomolecules, the strategic selection of protecting groups for reactive amino acid side chains is of paramount importance. The ε-amino group of lysine (B10760008), with its inherent nucleophilicity, necessitates robust protection to prevent undesired side reactions. Among the arsenal (B13267) of available protecting groups, the benzyloxycarbonyl (Z or Cbz) and the tert-butoxycarbonyl (Boc) groups are two of the most established and widely utilized options.
This guide provides an objective comparison of Z- and Boc-protection for the lysine side chain, supported by experimental data, detailed protocols, and a workflow for their application in advanced peptide synthesis.
Physicochemical and Stability Properties
The choice between Z- and Boc-protection is often dictated by the overall synthetic strategy, particularly the stability of the protecting group to various reaction conditions. The Z-group is renowned for its stability under mildly acidic and basic conditions, while the Boc-group is favored for its lability to mild acids. This difference in stability forms the basis of their orthogonal application in complex synthetic routes.
| Property | Z-Protection (Nε-Z-L-lysine) | Boc-Protection (Nε-Boc-L-lysine) | Reference |
| Appearance | White to off-white powder | White to off-white powder | [1] |
| Molecular Formula | C₁₄H₂₀N₂O₄ | C₁₁H₂₂N₂O₄ | [1] |
| Molecular Weight | 280.32 g/mol | 246.30 g/mol | [2] |
| Melting Point | ~259 °C (dec.) | Varies with derivative | [3] |
| Solubility | Soluble in water | Soluble in organic solvents like DMSO, less soluble in water | [1][4] |
| Stability | Stable to mild acids and bases. | Stable to bases and catalytic hydrogenation. | [5][6] |
| Primary Deprotection | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH). | Mild acids (e.g., Trifluoroacetic acid - TFA). | [5][6] |
Quantitative Comparison of Protection and Deprotection
The efficiency of the protection and deprotection steps is a critical factor in the overall yield and purity of the final product. While a direct head-to-head comparison under identical conditions is scarce in the literature, the following tables summarize representative yields reported for the protection of lysine and the deprotection of the corresponding carbamates.
Table 1: Representative Yields for Nε-Protection of Lysine
| Protecting Group | Reagent | Reaction Conditions | Reported Yield | Reference |
| Z (Cbz) | Benzyl (B1604629) Chloroformate (Cbz-Cl) | Aqueous basic conditions (pH control) | Up to 90% | [7] |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | NaHCO₃, Dioxane/Water | 81% | [8] |
Table 2: Deprotection Conditions and Efficiency
| Protected Amine | Reagent | Conditions | Notes | Reference |
| Nε-Z-Lysine | H₂/Pd-C | Catalytic Hydrogenolysis | Mild, neutral pH deprotection. | [6] |
| Nε-Z-Lysine | HBr in Acetic Acid | Strong Acidolysis | Harsher conditions, typically for final deprotection. | [5] |
| Nε-Boc-Lysine | Trifluoroacetic Acid (TFA) in DCM | Mild Acidolysis | Common in Solid Phase Peptide Synthesis (SPPS). | [9][10] |
| Nε-Boc-Lysine | 4M HCl in Dioxane | Mild Acidolysis | Alternative to TFA, yields hydrochloride salt. | [9][11] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies.
Protocol 1: Synthesis of Nε-Boc-L-lysine
This protocol describes the selective protection of the ε-amino group of L-lysine with the Boc group.
Materials:
-
L-lysine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Deionized water
-
Diethyl ether
-
Ethyl acetate
-
Magnesium sulfate (B86663) (MgSO₄)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve L-lysine hydrochloride (1.0 eq) and sodium bicarbonate (10.0 eq) in deionized water and cool the solution in an ice-water bath.
-
Add a solution of di-tert-butyl dicarbonate (3.0 eq) in dioxane dropwise to the stirred lysine solution.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Wash the mixture three times with diethyl ether.
-
Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid.
-
Extract the product three times with ethyl acetate.
-
Dry the combined organic phases over magnesium sulfate, filter, and concentrate under vacuum to yield Nα,Nε-di-Boc-L-lysine as a white solid.[8]
Protocol 2: Synthesis of Nε-Z-L-lysine
This protocol outlines the selective protection of the ε-amino group of L-lysine with the Z-group, often involving a copper complex intermediate for selective protection.
Materials:
-
L-lysine monohydrochloride
-
Copper(II) sulfate pentahydrate
-
Sodium hydroxide (B78521) (NaOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Hydrochloric acid (HCl)
Procedure:
-
Prepare the copper(II) complex of lysine by reacting L-lysine monohydrochloride with copper(II) sulfate in an aqueous solution, adjusting the pH with sodium hydroxide to precipitate the complex.
-
Isolate and wash the copper complex.
-
Suspend the copper complex in an aqueous/organic solvent mixture and cool in an ice bath.
-
Add benzyl chloroformate dropwise while maintaining a basic pH with sodium hydroxide.
-
After the reaction is complete, decompose the copper complex by acidifying with hydrochloric acid.
-
The Nε-Z-L-lysine can then be isolated and purified, often by crystallization.
Protocol 3: Deprotection of Nε-Boc-L-lysine
Materials:
-
Boc-protected lysine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected lysine derivative in dichloromethane.
-
Add trifluoroacetic acid to a final concentration of 20-50% (v/v).[9]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[11]
Protocol 4: Deprotection of Nε-Z-L-lysine
Materials:
-
Z-protected lysine derivative
-
Palladium on activated carbon (10% Pd/C)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas (H₂) source
Procedure:
-
Dissolve the Z-protected lysine derivative in methanol or ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected lysine derivative.[6]
Advantages and Disadvantages in Synthetic Strategies
The choice between Z and Boc protection for lysine's side chain is a strategic decision that impacts the entire synthetic workflow.
Z-Protection (Cbz-Lys):
-
Advantages:
-
High stability to a wide range of reagents, including mild acids used for Boc deprotection, making it an excellent orthogonal protecting group in Boc-based SPPS.[5][12]
-
The deprotection via catalytic hydrogenolysis is very mild and occurs at a neutral pH, which is advantageous for sensitive peptides.[6]
-
-
Disadvantages:
-
Deprotection by hydrogenolysis is incompatible with peptides containing other reducible functional groups, such as alkynes, alkenes, or some sulfur-containing residues.
-
The alternative strong acid deprotection (e.g., HBr/AcOH) is harsh and can lead to side reactions or degradation of sensitive peptides.[5]
-
The catalyst for hydrogenolysis (Pd/C) can sometimes be difficult to remove completely from the final product.
-
Boc-Protection (Boc-Lys):
-
Advantages:
-
Facile removal under mild acidic conditions (e.g., TFA), which is highly compatible with the final cleavage step in Fmoc-based SPPS.[12][13]
-
The starting materials for Boc protection (Boc₂O) are readily available and easy to handle.
-
Orthogonal to the base-labile Fmoc group, making Fmoc-Lys(Boc)-OH a cornerstone of modern SPPS.[13]
-
-
Disadvantages:
-
The tert-butyl cation generated during deprotection can lead to side reactions, such as the alkylation of sensitive residues like tryptophan and methionine, necessitating the use of scavengers.[6]
-
Not suitable for synthetic strategies that require acidic conditions where the Boc group would be prematurely cleaved.
-
Orthogonal Protection in Branched Peptide Synthesis
A significant application where the differential stability of Z and Boc protecting groups is leveraged is in the synthesis of branched peptides. By using an orthogonally protected lysine derivative, such as Nα-Fmoc-Nε-Boc-L-lysine or Nα-Boc-Nε-Z-L-lysine, it is possible to selectively deprotect the side chain amine and initiate the synthesis of a second peptide chain, creating a branched structure.
Workflow for branched peptide synthesis.
The diagram above illustrates a typical workflow for the synthesis of a branched peptide using Fmoc-Lys(Boc)-OH on a solid support. The main peptide chain is assembled using standard Fmoc-SPPS. At the desired branching point, Fmoc-Lys(Boc)-OH is incorporated. After completion of the main chain, the side-chain Boc group is selectively removed using TFA, leaving the N-terminal Fmoc group and other acid-labile side-chain protecting groups intact. A second peptide chain is then synthesized on the deprotected ε-amino group of the lysine residue. Finally, the completed branched peptide is cleaved from the resin and all remaining protecting groups are removed.
Conclusion
Both Z- and Boc-protection offer robust and reliable methods for safeguarding the ε-amino group of lysine during chemical synthesis. The choice between them is not a matter of inherent superiority but rather one of strategic compatibility with the overall synthetic plan.
-
Z-protection is a valuable asset in solution-phase synthesis and as an orthogonal partner in Boc-based SPPS, particularly when mild, neutral deprotection via hydrogenolysis is feasible.
-
Boc-protection has become the workhorse for the lysine side chain in modern Fmoc-based SPPS due to its lability under the same mild acidic conditions used for final peptide cleavage.
A thorough understanding of the stability, deprotection conditions, and potential side reactions associated with each protecting group is crucial for the successful design and execution of complex peptide and organic syntheses.
References
- 1. Cbz-L-Lysine (Cbz-Lys-OH) BP EP USP CAS 2212-75-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. nbinno.com [nbinno.com]
- 3. N6-Cbz-L-Lysine | 1155-64-2 [chemicalbook.com]
- 4. Cas 2212-75-1,N-alpha-Cbz-L-lysine | lookchem [lookchem.com]
- 5. peptide.com [peptide.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. static.igem.org [static.igem.org]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
A Comparative Guide to Characterizing Peptides Synthesized with Z-Lys(Z)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of protected amino acids like Nα,Nε-dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH) is a cornerstone of building complex peptide structures. The benzyloxycarbonyl (Z) group provides robust protection for the lysine (B10760008) side chain and the N-terminus, preventing unwanted side reactions during peptide coupling. However, successful synthesis is only half the battle; rigorous characterization of the resulting peptide is paramount to ensure purity, identity, and structural integrity.
This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—for the characterization of peptides synthesized using this compound. We will delve into the experimental data, protocols, and the unique insights each method offers.
The Role of NMR Spectroscopy in Peptide Characterization
NMR spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about the structure and dynamics of a peptide in solution. For peptides containing this compound, NMR is invaluable for confirming the presence of the protecting groups, verifying the amino acid sequence, and assessing conformational purity.
Key NMR Observables for Z-Lys(Z)-Containing Peptides:
-
¹H NMR: The proton NMR spectrum provides a unique fingerprint of the peptide. Key signals to identify in a peptide synthesized with this compound include:
-
Z-group protons: The aromatic protons of the two benzyloxycarbonyl groups typically appear in the region of 7.2-7.4 ppm, and the benzylic methylene (B1212753) protons (C₆H₅CH₂ -) resonate around 5.1 ppm. The presence and integration of these signals confirm the integrity of the protecting groups.
-
Lysine side chain protons: The aliphatic protons of the lysine side chain (β, γ, δ, and ε-CH₂) appear in the upfield region, typically between 1.2 and 3.2 ppm.
-
Amide protons: The backbone amide (NH) protons resonate in the region of 6.5-8.5 ppm, and their chemical shifts are sensitive to the local chemical environment and secondary structure.
-
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the peptide. Characteristic signals for a Z-Lys(Z)-containing peptide include:
-
Z-group carbons: The aromatic carbons of the Z-group appear in the 127-137 ppm range, while the benzylic carbon is observed around 67 ppm. The carbonyl carbon of the carbamate (B1207046) is typically found near 156 ppm.
-
Lysine side chain carbons: The aliphatic carbons of the lysine side chain resonate between approximately 22 and 40 ppm.
-
Backbone carbons: The α-carbon (Cα) signals appear around 50-60 ppm, and the backbone carbonyl (C=O) carbons are in the 170-175 ppm region.
-
-
2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY): Two-dimensional NMR experiments are crucial for the complete assignment of all proton and carbon signals, especially in larger peptides where signal overlap in 1D spectra is common.
-
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify coupled proton spin systems within each amino acid residue.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, providing an unambiguous assignment of the carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart, which is essential for sequencing the peptide.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is critical for determining the three-dimensional structure of the peptide.
-
Comparison of Characterization Techniques
While NMR provides unparalleled structural detail, a comprehensive characterization of a synthesized peptide often relies on a combination of techniques. HPLC and Mass Spectrometry are indispensable tools for assessing purity and confirming molecular weight.
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Information | Atomic-level structure, conformation, dynamics, and covalent bond connectivity. | Purity, quantity, and separation of isomers. | Molecular weight, elemental composition, and sequence information (via fragmentation). |
| Sample Requirements | Higher concentration (typically >1 mM), non-destructive. | Lower concentration, destructive (sample is collected in fractions). | Very low concentration (femtomole to attomole), destructive. |
| Instrumentation Cost | High | Moderate | High to Very High |
| Analysis Time | Can be lengthy, especially for 2D experiments (hours to days). | Relatively fast (minutes per sample). | Very fast (seconds to minutes per sample). |
| Strengths for Z-Lys(Z) Peptides | - Confirms presence and integrity of Z-protecting groups.- Verifies correct amino acid sequence and connectivity.- Can identify and characterize conformational isomers (e.g., cis/trans proline bonds). | - Excellent for determining the purity of the crude and purified peptide.- Can separate diastereomers and other impurities.- Widely used for reaction monitoring. | - Provides precise molecular weight confirmation of the protected peptide.- Tandem MS (MS/MS) can be used to sequence the peptide, confirming the incorporation of Z-Lys(Z). |
| Limitations for Z-Lys(Z) Peptides | - Lower sensitivity compared to MS and HPLC.- Signal overlap can be an issue for larger peptides, requiring more complex experiments. | - Provides limited structural information.- Co-elution of impurities can lead to an overestimation of purity. | - Provides limited information on stereochemistry and conformation.- The presence of protecting groups can sometimes complicate fragmentation patterns. |
Experimental Protocols
Synthesis of a Model Dipeptide: Z-Lys(Z)-Gly-OMe
A representative protocol for the solution-phase synthesis of a dipeptide using Z-Lys(Z)-OSu (an activated form of this compound) is as follows:
-
Preparation of Glycine (B1666218) Methyl Ester Free Base: Glycine methyl ester hydrochloride (1.1 eq) is dissolved in dichloromethane (B109758) (DCM). Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (1.1 eq) is added, and the mixture is stirred at room temperature for 20 minutes to generate the free base.
-
Coupling Reaction: Z-Lys(Z)-OSu (1.0 eq) is dissolved in anhydrous DCM and added to the freshly prepared glycine methyl ester solution. The reaction is stirred at room temperature for 4-12 hours and monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: The reaction mixture is diluted with DCM and washed sequentially with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ or Na₂SO₄ and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica (B1680970) gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield pure Z-Lys(Z)-Gly-OMe.[1]
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a 1D proton spectrum. Typical parameters on a 500 MHz spectrometer include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR Acquisition: For unambiguous assignments, acquire a suite of 2D spectra, including COSY, TOCSY, HSQC, and HMBC. The specific parameters for each experiment will depend on the spectrometer and the sample.
HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL. Dilute as necessary for analysis.
-
Chromatographic Conditions: A typical reversed-phase HPLC method would utilize a C18 column with a gradient elution.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 254 nm.
-
Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the peptide (e.g., 10-100 pmol/µL) in a solvent compatible with the ionization source (e.g., 50% acetonitrile/water with 0.1% formic acid for electrospray ionization).
-
Data Acquisition: Infuse the sample into the mass spectrometer. Acquire a full scan mass spectrum to determine the molecular weight of the peptide. For sequencing, perform tandem MS (MS/MS) by selecting the parent ion of the peptide and fragmenting it in the collision cell.
Data Presentation
The following table summarizes representative quantitative data for the synthesis and characterization of a dipeptide using a Z-Lys(Z) derivative.
| Parameter | Representative Value/Range | Method of Analysis | Notes |
| Coupling Reaction Time | 4 - 12 hours | TLC | Monitored until consumption of the starting material.[1] |
| Crude Product Yield | 85 - 95% | Gravimetric | Yield after initial work-up, before purification.[1] |
| Purified Product Yield | 70 - 85% | Gravimetric | Yield after silica gel column chromatography.[1] |
| Purity (Post-Purification) | >95% | HPLC | Determined by peak area integration at 214 nm.[1] |
| Molecular Weight | Matches theoretical value ± 5 ppm | High-Resolution MS | Confirms the identity of the synthesized peptide. |
| ¹H NMR Chemical Shifts (Z-group) | ~7.3 ppm (aromatic), ~5.1 ppm (benzyl) | ¹H NMR | Confirms the presence of the Z-protecting groups. |
| ¹³C NMR Chemical Shifts (Z-group) | ~128, 136 ppm (aromatic), ~67 ppm (benzyl), ~156 ppm (C=O) | ¹³C NMR | Provides further confirmation of the Z-groups. |
Mandatory Visualizations
References
A Comparative Guide to Lysine Protection: Z-Lys(Z)-OH vs. Modern Alternatives
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups for amino acids is a critical decision that profoundly influences the efficiency, yield, and purity of peptide synthesis. Lysine (B10760008), with its reactive ε-amino group, necessitates robust protection to prevent unwanted side reactions. This guide provides an objective comparison between the classical Z-Lys(Z)-OH and its more contemporary alternatives, focusing on their application in peptide synthesis, supported by experimental data and detailed protocols.
Overview of Lysine Protecting Groups
The benzyloxycarbonyl (Z or Cbz) group, utilized in This compound , represents a traditional approach to amine protection, primarily employed in solution-phase peptide synthesis (SPPS). In contrast, modern solid-phase peptide synthesis (SPPS) predominantly relies on the orthogonal Fmoc/tBu and Boc/Bn strategies. For lysine, this translates to the widespread use of Fmoc-Lys(Boc)-OH and other derivatives with specialized, orthogonally protected side chains.
The core difference lies in the deprotection chemistry. The Z group is typically removed under harsh conditions, such as catalytic hydrogenation, while the Fmoc group is labile to mild base treatment (e.g., piperidine), and the Boc group is removed with acid (e.g., trifluoroacetic acid - TFA). This orthogonality in modern strategies allows for selective deprotection and modification of specific residues within a peptide sequence.
Certificate of Analysis: A Quality Benchmark
A Certificate of Analysis (CoA) provides critical information about the purity and quality of the starting material. Below is a comparison of typical specifications for commercial this compound and its most common alternative, Fmoc-Lys(Boc)-OH.
Table 1: Comparison of Typical Certificate of Analysis Specifications
| Parameter | This compound | Fmoc-Lys(Boc)-OH |
| Appearance | White to off-white powder | White to off-white powder |
| Purity (by TLC) | ≥98.0%[1] | ≥98% |
| Purity (by HPLC) | Not typically reported | ≥99.0%[2][3] |
| Enantiomeric Purity | Not typically specified | ≥99.5% (L-isomer)[2] |
| Identity (IR) | Conforms to structure | Passes test |
| Water Content (K.F.) | Not typically specified | ≤1.0% |
| Solubility | Soluble in polar organic solvents like DMF or DMSO[4] | Soluble in polar organic solvents like DMF and DMSO[5] |
Note: Specifications can vary between suppliers.
Performance Comparison in Peptide Synthesis
Solution-Phase Synthesis with this compound Derivative
Solution-phase synthesis is often used for shorter peptides or for large-scale production. The Z-protecting group is stable under various coupling conditions.
Table 2: Representative Quantitative Data for Solution-Phase Dipeptide Synthesis using Z-Lys(Z)-OSu
| Parameter | Representative Value/Range | Notes |
| Coupling Reaction Time | 4 - 12 hours | Monitored by TLC to ensure completion.[6] |
| Crude Product Yield | 85 - 95% | After initial work-up, before purification.[6] |
| Purified Product Yield | 70 - 85% | After silica (B1680970) gel column chromatography.[6] |
| Purity (Post-Purification) | >95% | As determined by HPLC and/or NMR analysis.[6] |
| Deprotection Time | 1 - 4 hours | For catalytic transfer hydrogenation.[6] |
| Deprotection Yield | >90% | Yield of the deprotected dipeptide after work-up.[6] |
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Lys(Boc)-OH
SPPS is the standard method for the routine synthesis of peptides due to its efficiency and amenability to automation. Fmoc-Lys(Boc)-OH is the workhorse for incorporating lysine in this strategy.
Table 3: Representative Performance Data for Fmoc-SPPS
| Parameter | Representative Value/Range | Notes |
| Coupling Efficiency | >99% per step | Can be monitored by qualitative tests like the Kaiser test. |
| Overall Crude Yield | 55 - 65% | For a 15-mer peptide, dependent on sequence. |
| Final Purity (Post-HPLC) | >95-98% | Dependent on the efficiency of purification. |
| Fmoc Deprotection Time | 5 - 20 minutes per cycle | Typically with 20% piperidine (B6355638) in DMF. |
| Final Cleavage/Deprotection | 1 - 4 hours | Using a TFA "cocktail". |
Experimental Protocols
Solution-Phase Synthesis and Deprotection of a Dipeptide using a Z-Lys(Z) Derivative
This protocol describes the synthesis of a dipeptide, Z-Lys(Z)-Gly-OMe, followed by the deprotection of the Z groups.
Experimental Workflow for Solution-Phase Synthesis
Caption: Solution-phase synthesis and deprotection workflow.
Methodology:
-
Coupling: Z-Lys(Z)-OSu (1.0 eq) is dissolved in anhydrous DCM and added to a solution of H-Gly-OMe (1.0 eq) in DCM. The reaction is stirred at room temperature for 4-12 hours.[6]
-
Work-up and Purification: The reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel chromatography.[6]
-
Deprotection: The purified Z-Lys(Z)-Gly-OMe (1.0 eq) is dissolved in methanol. 10% Pd/C (10-20% by weight) and ammonium formate (4-5 eq) are added. The mixture is stirred vigorously at room temperature for 1-4 hours.[6]
-
Isolation: The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the deprotected dipeptide.[6]
Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc-Lys(Boc)-OH
This protocol outlines the key steps in a standard Fmoc-SPPS cycle for adding an amino acid to a growing peptide chain on a solid support.
Experimental Workflow for Fmoc-SPPS Cycle
Caption: A single cycle of Fmoc Solid-Phase Peptide Synthesis.
Methodology:
-
Resin Preparation: The resin (e.g., Rink Amide resin) is swelled in DMF.
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF for 5-20 minutes.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.
-
Coupling: The next amino acid, Fmoc-Lys(Boc)-OH (typically 3-5 equivalents), is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and added to the resin. The coupling reaction proceeds for 1-2 hours.
-
Washing: The resin is washed again with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: These steps are repeated for each amino acid in the sequence.
-
Final Cleavage: After the final coupling and Fmoc deprotection, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc on lysine) are removed simultaneously using a TFA-based cleavage cocktail.
Conclusion and Recommendations
The choice between this compound and its modern counterparts like Fmoc-Lys(Boc)-OH is fundamentally a choice between two distinct synthesis philosophies: solution-phase and solid-phase.
-
This compound remains a viable option for the solution-phase synthesis of shorter peptides or for large-scale industrial production where the classical approach may be more cost-effective. However, the harsh deprotection conditions (catalytic hydrogenation) limit its compatibility with sensitive functional groups and its utility in complex peptide synthesis.
-
Fmoc-Lys(Boc)-OH is the undisputed standard for solid-phase peptide synthesis . Its key advantage lies in the orthogonality of the Fmoc and Boc protecting groups, which allows for mild and selective deprotection under base and acid conditions, respectively. This enables the synthesis of long, complex peptides and facilitates site-specific modifications, making it the preferred choice for research, drug discovery, and the development of peptide-based therapeutics.
For the majority of modern peptide synthesis applications, particularly in a research and development setting, the versatility, efficiency, and mild reaction conditions associated with the Fmoc/tBu strategy , and therefore the use of Fmoc-Lys(Boc)-OH , make it the superior choice.
References
Navigating the Sequencing of Z-Protected Lysine Peptides: A Comparative Guide to Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in peptide analysis, the accurate sequencing of chemically modified peptides is paramount. This guide provides a comprehensive comparison of two seminal sequencing techniques—Edman degradation and mass spectrometry—with a specific focus on peptides containing lysine (B10760008) residues protected by the benzyloxycarbonyl (Z) group. By presenting experimental data and detailed protocols, this document serves as a practical resource for selecting the optimal sequencing strategy.
The introduction of protecting groups, such as the Z-group on lysine residues, is a common strategy in peptide synthesis and the development of therapeutic peptides. However, these modifications can present unique challenges for downstream analytical procedures like sequencing. Understanding the capabilities and limitations of different sequencing methodologies is crucial for obtaining reliable results.
At a Glance: Edman Degradation vs. Mass Spectrometry for Z-Protected Peptides
| Feature | Edman Degradation | Mass Spectrometry |
| Principle | Sequential chemical cleavage of N-terminal amino acids | Measurement of mass-to-charge ratio of peptide fragments |
| Sample Purity | Requires a highly purified, single peptide sample[1] | Can analyze complex mixtures |
| Sequence Coverage | N-terminal sequence (typically up to 30-50 residues)[1] | Potential for full sequence coverage, including internal regions |
| Analysis of Modifications | Can identify N-terminal modifications; internal modifications can be challenging | Excels at identifying and localizing various modifications[2] |
| De Novo Sequencing | Inherently a de novo sequencing method | Can perform de novo sequencing, often aided by specialized software |
| Throughput | Low throughput, one sample at a time | High throughput capabilities[2] |
| Z-Group Stability | The Z-group is stable under Edman degradation conditions | The Z-group is stable and its mass is accounted for in the analysis |
In-Depth Analysis: Performance and Considerations
Edman Degradation: The Sequential Approach
Edman degradation provides a residue-by-residue determination of the amino acid sequence from the N-terminus of a peptide.[1][3] The process involves a cyclical series of chemical reactions: coupling of phenyl isothiocyanate (PITC) to the N-terminal amino group, followed by cleavage of this residue, and its subsequent identification as a phenylthiohydantoin (PTH) derivative by high-performance liquid chromatography (HPLC).[3][4]
For peptides containing Z-protected lysine, a key consideration is the stability of the Z-group throughout the Edman cycles. The benzyloxycarbonyl group is known to be stable under the mildly alkaline coupling conditions and the acidic cleavage conditions (trifluoroacetic acid) employed in Edman degradation. This stability ensures that the Z-group remains attached to the lysine side chain during the sequencing process.
The resulting PTH-Lys(Z) derivative can be identified by HPLC, although its retention time will differ from that of the standard PTH-lysine. It is therefore essential to have a standard for PTH-Lys(Z) to ensure accurate identification.
Advantages for Z-Protected Peptides:
-
High Accuracy for N-terminal Sequence: Edman degradation offers unambiguous, residue-by-residue sequencing from the N-terminus.[1]
-
Direct Identification: It provides direct evidence of the amino acid sequence without reliance on databases.[2]
Limitations:
-
N-terminal Blockage: The method will fail if the N-terminus of the peptide is chemically modified.[3]
-
Limited Read Length: The efficiency of the reaction decreases with each cycle, typically limiting the reliable sequence length to 30-50 residues.[1][3]
-
Sample Purity: The presence of contaminating peptides can interfere with the analysis and lead to ambiguous results.[1]
Mass Spectrometry: A High-Throughput Alternative
Mass spectrometry has become a cornerstone of proteomics and peptide analysis due to its high sensitivity, throughput, and ability to characterize complex samples and post-translational modifications.[1][2] For peptide sequencing, tandem mass spectrometry (MS/MS) is employed. In this approach, peptides are ionized, selected based on their mass-to-charge ratio (m/z), fragmented, and the m/z of the resulting fragment ions are measured. The amino acid sequence is then deduced from the mass differences between the fragment ions.
When analyzing peptides with Z-protected lysine, the mass of the Z-group (134.05 Da) is added to the mass of the lysine residue. This mass shift is readily detected by the mass spectrometer. The fragmentation of the peptide backbone during MS/MS (typically collision-induced dissociation, CID, or higher-energy collisional dissociation, HCD) allows for the determination of the amino acid sequence. The location of the Z-protected lysine can be pinpointed by the mass of the fragment ions containing that residue.
Advantages for Z-Protected Peptides:
-
Full-Length Sequencing: In many cases, the entire sequence of a peptide can be determined.
-
Complex Sample Analysis: Mass spectrometry can analyze mixtures of peptides, which is advantageous when dealing with impure samples.[1]
-
Identification of Other Modifications: It can simultaneously identify other modifications present on the peptide.[2]
Limitations:
-
Database Reliance: While de novo sequencing is possible, it is often more challenging than database-dependent approaches.[2]
-
Isobaric Residues: Distinguishing between isobaric amino acids (e.g., leucine (B10760876) and isoleucine) can be difficult without specialized fragmentation techniques.
Experimental Protocols
Edman Degradation Sequencing of a Z-Protected Lysine Peptide
-
Sample Preparation: A purified peptide sample (typically 10-100 picomoles) is loaded onto a protein sequencer cartridge.
-
Coupling: The peptide is treated with phenyl isothiocyanate (PITC) in a basic solution (e.g., N-methylmorpholine buffer) to form a phenylthiocarbamyl (PTC)-peptide.
-
Cleavage: The PTC-peptide is treated with anhydrous trifluoroacetic acid (TFA) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.
-
Conversion: The ATZ-amino acid is extracted and converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.
-
HPLC Analysis: The PTH-amino acid is injected onto a reverse-phase HPLC column and its retention time is compared to a standard chromatogram of PTH-amino acids, including a standard for PTH-Lys(Z).
-
Cycling: The remaining peptide undergoes the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.
Mass Spectrometry Sequencing of a Z-Protected Lysine Peptide
-
Sample Preparation: The peptide sample is dissolved in a suitable solvent for mass spectrometry analysis (e.g., a mixture of water, acetonitrile, and formic acid).
-
Ionization: The peptide solution is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).
-
MS1 Scan: A full scan of the ions is performed to determine the mass-to-charge ratio of the intact peptide, including the Z-protected lysine.
-
Precursor Ion Selection: The ion corresponding to the Z-protected peptide is isolated.
-
Tandem MS (MS/MS): The selected precursor ion is fragmented using a method such as collision-induced dissociation (CID).
-
MS2 Scan: The mass-to-charge ratios of the resulting fragment ions are measured.
-
Data Analysis: The amino acid sequence is determined by analyzing the mass differences between the fragment ions in the MS/MS spectrum. The presence and location of the Z-protected lysine are confirmed by the characteristic mass shift in the fragment ions.
Visualizing the Workflows
References
Comparative study of deprotection methods for Z-Lys(Z)-OH
For Researchers, Scientists, and Drug Development Professionals
The removal of protecting groups is a critical step in peptide synthesis and the development of peptide-based therapeutics. For the lysine (B10760008) residue, the benzyloxycarbonyl (Z) group is a commonly employed protecting strategy for both the α-amino and ε-amino groups, yielding Z-Lys(Z)-OH. The selection of an appropriate deprotection method is paramount to ensure high yield, purity, and integrity of the final peptide. This guide provides a comparative analysis of common deprotection methods for this compound, supported by experimental data and detailed protocols.
Introduction to this compound Deprotection
This compound, or Nα,Nε-dibenzyloxycarbonyl-L-lysine, is a valuable derivative for incorporating a protected lysine residue into a peptide sequence. The Z group is stable under various conditions but can be effectively removed to liberate the free amino groups for subsequent reactions or to yield the final deprotected peptide. The choice of deprotection method depends on several factors, including the presence of other sensitive functional groups in the peptide, the desired scale of the reaction, and the available laboratory equipment. This guide focuses on three prevalent methods: Catalytic Transfer Hydrogenation, Catalytic Hydrogenation, and Acid-Mediated Cleavage.
Comparative Analysis of Deprotection Methods
The following table summarizes the key performance indicators for the three deprotection methods, providing a quantitative basis for comparison.
| Parameter | Catalytic Transfer Hydrogenation | Catalytic Hydrogenation | Acid-Mediated Cleavage (HBr/AcOH) |
| Reaction Yield | >90%[1] | Generally high, but can be substrate-dependent | 89-94% for dipeptides[2] |
| Purity | >95% (post-purification)[1] | High, with minimal side products | Can be lower due to harsh conditions |
| Reaction Time | 1-4 hours[1] | Variable, typically a few hours | 1 hour at 60°C for dipeptides[2] |
| Temperature | Room Temperature[1] | Room Temperature | 60°C[2] |
| Key Reagents | Pd/C, Hydrogen Donor (e.g., Ammonium Formate (B1220265), Formic Acid)[1][3] | Pd/C, H₂ gas[4] | HBr in Acetic Acid[2][4] |
| Advantages | Mild conditions, rapid, no specialized pressure equipment needed[3][5] | Mild conditions, clean reaction | Effective for sulfur-containing peptides, no metal catalyst |
| Disadvantages | Catalyst can be expensive, potential for catalyst poisoning | Requires specialized hydrogenation equipment, potential catalyst poisoning by sulfur | Harsh conditions, can cleave other acid-labile groups, corrosive reagents[4] |
Experimental Protocols
Catalytic Transfer Hydrogenation
This method utilizes a palladium catalyst and a hydrogen donor to achieve deprotection under mild conditions.[3][5]
Materials:
-
This compound derivative
-
10% Palladium on Carbon (Pd/C) (10-20% by weight of the peptide)[1]
-
Ammonium formate (4-5 equivalents) or Formic acid[1]
Procedure:
-
Dissolve the this compound derivative (1.0 equivalent) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
Add the hydrogen donor (ammonium formate or formic acid).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[1]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected product.
Catalytic Hydrogenation
A classic and clean method for Z-group removal, though it requires a hydrogen gas source and appropriate safety precautions.[4]
Materials:
-
This compound derivative
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the this compound derivative in methanol or ethanol in a hydrogenation flask.
-
Carefully add 10% Pd/C to the solution.
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas several times.
-
Stir the reaction mixture under a hydrogen atmosphere (typically balloon pressure is sufficient) at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the mixture through Celite to remove the catalyst and wash the filter cake with the solvent.
-
Remove the solvent from the filtrate by rotary evaporation.
Acid-Mediated Cleavage with HBr in Acetic Acid
This method is effective but harsh and should be used with caution, particularly with sensitive peptides.[2][4]
Materials:
-
This compound derivative
-
33% Hydrogen Bromide (HBr) in Acetic Acid (AcOH)
Procedure:
-
Dissolve the this compound derivative in a minimal amount of glacial acetic acid.
-
Add a solution of 33% HBr in acetic acid.
-
Stir the reaction mixture at room temperature or gently heat to 50-60°C for a specified time (e.g., 1 hour), monitoring by TLC.[2]
-
After completion, the product can be precipitated by the addition of dry ether.
-
Collect the precipitated product by filtration.
-
Wash the product with ether to remove residual acetic acid and by-products.
-
Dry the product under vacuum.
Visualizing the Process
To better understand the experimental workflow and the comparative logic, the following diagrams are provided.
Caption: Experimental workflow for the deprotection of this compound.
Caption: Logical flow for comparing this compound deprotection methods.
References
Navigating the Matrix: A Comparative Guide to the Stability of Z-Protected Peptides in Biological Assays
For researchers, scientists, and drug development professionals, the stability of peptides in biological assays is a critical parameter influencing data reliability and the ultimate success of therapeutic candidates. The choice of an N-terminal protecting group is a key determinant of this stability. This guide provides an objective comparison of the Benzyloxycarbonyl (Z)-protected peptides with other common alternatives, supported by experimental data and detailed protocols to aid in the design of robust and reproducible biological assays.
The integrity of a peptide during a biological assay is paramount. Premature degradation can lead to an underestimation of a peptide's activity, misleading structure-activity relationships, and ultimately, the failure of promising drug candidates. The N-terminal protecting group, introduced during peptide synthesis to prevent unwanted side reactions, can significantly impact a peptide's susceptibility to enzymatic and chemical degradation under assay conditions.
The Benzyloxycarbonyl (Z or Cbz) group is a well-established amine protecting group in peptide synthesis, valued for its stability under various chemical conditions.[1] However, its performance within a complex biological matrix, such as serum or plasma, requires careful consideration. This guide will delve into the stability of Z-protected peptides in comparison to two other widely used protecting groups: tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc).
Comparative Stability of Protecting Groups
The selection of a protecting group is often dictated by the peptide synthesis strategy. However, understanding their relative stability in the context of a biological assay is crucial for interpreting results accurately.
| Protecting Group | Deprotection Condition (Synthesis) | Stability in Acidic Conditions (pH < 4) | Stability in Basic Conditions (pH > 8) | Stability to Hydrogenolysis | Inferred Stability in Biological Media (pH ~7.4) | Potential for Enzymatic Cleavage |
| Z (Benzyloxycarbonyl) | Catalytic hydrogenolysis, strong acids (HBr/AcOH)[2] | Stable[1] | Stable[1] | Labile[2] | Generally considered stable due to resistance to acid/base hydrolysis. | Susceptible to cleavage by certain enzymes, such as penicillin acylase.[3] |
| Boc (tert-Butoxycarbonyl) | Strong acids (e.g., TFA)[2] | Labile[2] | Stable | Stable | Generally stable, but lability in acidic microenvironments could be a concern. | Generally considered stable. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Mild bases (e.g., piperidine)[2] | Stable | Labile[2] | Stable | Potential for slow degradation in the presence of basic amino acid residues or esterases. | Generally considered stable. |
Note: The stability in biological media is largely inferred from chemical stability data, as direct comparative studies with quantitative half-lives in serum or plasma are not extensively available in the literature. The potential for enzymatic cleavage of the protecting group itself, independent of the peptide backbone, is an important and often overlooked consideration.
The Z-group's robustness against both acidic and basic conditions suggests a high degree of stability at the physiological pH of most biological assays.[1] However, the discovery that enzymes like penicillin acylase can cleave the Z-group under neutral pH and room temperature highlights a potential vulnerability that is not predictable from its chemical stability profile alone.[3] This underscores the importance of empirical testing of peptide stability in the chosen biological matrix.
Experimental Protocols for Assessing Peptide Stability
To empirically determine the stability of a protected peptide, a well-designed experimental protocol is essential. The following outlines a general workflow for assessing peptide stability in serum or plasma.
Protocol: Serum/Plasma Stability Assay
1. Materials:
-
Test peptide (Z, Boc, or Fmoc-protected) stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or water)
-
Pooled human serum or plasma (stored at -80°C)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water, or ice-cold acetonitrile (B52724) with 1% formic acid)
-
Internal standard (a stable peptide with similar properties but a different mass)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Liquid chromatography-mass spectrometry (LC-MS) system
2. Procedure:
-
Thawing and Preparation: Thaw the serum/plasma on ice. Once thawed, centrifuge at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove any cryoprecipitates.
-
Incubation:
-
Pre-warm the serum/plasma to 37°C in a water bath.
-
In a microcentrifuge tube, add the test peptide stock solution to the pre-warmed serum/plasma to achieve the desired final concentration (e.g., 10 µM).
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
The t=0 sample should be taken immediately after adding the peptide and before incubation.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing the quenching solution (e.g., 150 µL of 10% TCA). This will stop enzymatic activity and precipitate serum proteins.
-
Vortex the mixture thoroughly.
-
Incubate on ice for 10-15 minutes to allow for complete protein precipitation.
-
-
Sample Clarification:
-
Centrifuge the quenched samples at a high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the remaining intact peptide and any degradation products.
-
Analyze the supernatant by RP-HPLC or LC-MS.
-
3. Data Analysis:
-
RP-HPLC: The percentage of intact peptide remaining at each time point is calculated by comparing the peak area of the intact peptide to the peak area at t=0.
-
LC-MS: For more detailed analysis, LC-MS can be used to identify the degradation products by their mass-to-charge ratio. This can help in identifying the cleavage sites on the peptide.
-
Half-life Calculation: The half-life (t½) of the peptide can be determined by plotting the percentage of intact peptide remaining versus time and fitting the data to a one-phase exponential decay model.
Visualizing Workflows and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Conclusion
The stability of a protected peptide in a biological assay is a multifaceted issue that extends beyond its inherent chemical properties. While the Z-group offers excellent stability against acid and base hydrolysis, its potential susceptibility to enzymatic cleavage necessitates empirical evaluation. This guide provides a framework for comparing the stability of Z-protected peptides with other common alternatives and offers a detailed protocol for conducting such assessments. By carefully selecting protecting groups and rigorously evaluating the stability of their peptides in relevant biological matrices, researchers can enhance the quality and reliability of their data, paving the way for more successful drug discovery and development.
References
A Comparative Guide to Z-Lys(Z)-OH and Other Z-Protected Lysine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. For the trifunctional amino acid lysine (B10760008), with its reactive α-amino and ε-amino groups, a robust protection strategy is critical. This guide provides an objective comparison of Nα,Nε-bis(benzyloxycarbonyl)-L-lysine (Z-Lys(Z)-OH) with other commonly employed lysine derivatives, supported by experimental data and detailed protocols.
The Principle of Orthogonal Protection in Lysine Chemistry
The core of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), lies in the principle of orthogonality. This refers to the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact[1]. For lysine, this enables either the linear extension of the peptide chain without side reactions or the selective deprotection of the ε-amino group for the synthesis of branched or cyclic peptides[2][3].
The benzyloxycarbonyl (Z or Cbz) group is a classic protecting group, typically removed by catalytic hydrogenation or strong acids[4]. This makes it orthogonal to the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the milder acid-labile tert-butyloxycarbonyl (Boc) group, which are the cornerstones of the two most common SPPS strategies[1][5].
Figure 1: Orthogonality of common lysine protecting groups.
Comparison of Lysine Derivatives
The choice of a lysine derivative depends on the overall synthetic strategy (Fmoc/tBu or Boc/Bzl), the desired final product (linear, branched, or cyclic), and the presence of other sensitive residues in the peptide sequence.
This compound: A Classic Choice for Solution-Phase Synthesis
This compound, with both amino groups protected by the Z-group, is a stable, crystalline solid often used in solution-phase peptide synthesis[6]. Its activated form, Z-Lys(Z)-OSu (N-hydroxysuccinimide ester), facilitates efficient peptide bond formation[6]. While less common in modern automated SPPS, it remains valuable for the synthesis of peptide fragments that can be later coupled in solution.
Performance in Peptide Synthesis: A Comparative Overview
The following table summarizes the key performance characteristics of this compound in solution-phase synthesis and compares them with commonly used lysine derivatives in Fmoc-SPPS. It is important to note that direct quantitative comparison is challenging due to the different synthesis methodologies (solution-phase vs. solid-phase).
| Parameter | This compound (Solution-Phase) | Fmoc-Lys(Boc)-OH (Fmoc-SPPS) | Fmoc-Lys(Alloc)-OH (Fmoc-SPPS) | Fmoc-Lys(Dde)-OH (Fmoc-SPPS) |
| Primary Application | Solution-phase synthesis, Fragment condensation | Standard linear and branched peptide synthesis | Orthogonal protection for on-resin cyclization/modification | Orthogonal protection for on-resin cyclization/modification |
| α-Amino Deprotection | Catalytic Hydrogenation (H₂/Pd) or HBr/AcOH | 20% Piperidine in DMF | 20% Piperidine in DMF | 20% Piperidine in DMF |
| ε-Amino Deprotection | Catalytic Hydrogenation (H₂/Pd) or HBr/AcOH | Trifluoroacetic acid (TFA) | Pd(PPh₃)₄ in CHCl₃/AcOH/NMM | 2% Hydrazine (B178648) in DMF |
| Orthogonality | Orthogonal to Boc and Fmoc | Orthogonal to Fmoc, Dde, Alloc | Orthogonal to Fmoc, Boc, Dde | Orthogonal to Fmoc, Boc, Alloc |
| Coupling Time (Typical) | 4 - 12 hours[6] | 1 - 2 hours | 1 - 2 hours | 1 - 2 hours |
| Coupling Efficiency | High (often driven to completion with excess reagents) | >99% | >99% | >99% |
| Crude Product Yield (Dipeptide) | 85 - 95%[6] | Sequence-dependent, generally high | Sequence-dependent, generally high | Sequence-dependent, generally high |
| Purified Product Yield (Dipeptide) | 70 - 85%[6] | Sequence-dependent | Sequence-dependent | Sequence-dependent |
| Final Purity (Post-HPLC) | >95%[6] | >95%[7] | >95%[7] | >95%[7] |
| Key Advantage | Stable, crystalline, good for fragment synthesis | Robust, well-established for standard SPPS | Mild, neutral deprotection conditions | Orthogonal to most other groups |
| Potential Limitation | Not ideal for automated SPPS, harsh deprotection | Boc requires strong acid for removal | Palladium catalyst can be difficult to remove completely | Hydrazine can also cleave Fmoc group |
Experimental Protocols
I. Solution-Phase Synthesis of a Dipeptide using Z-Lys(Z)-OSu
This protocol describes the synthesis of Z-Lys(Z)-Gly-OMe followed by the deprotection of the Z-groups.
A. Peptide Coupling
-
Preparation of Glycine (B1666218) Methyl Ester: Suspend glycine methyl ester hydrochloride (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM). Add diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (1.1 equivalents) and stir at room temperature for 20 minutes to generate the free base.
-
Coupling Reaction: In a separate flask, dissolve Z-Lys(Z)-OSu (1.0 equivalent) in anhydrous DCM. Add the freshly prepared glycine methyl ester solution to the Z-Lys(Z)-OSu solution.
-
Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the Z-Lys(Z)-OSu is consumed.
-
Work-up: Dilute the mixture with DCM. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) to yield Z-Lys(Z)-Gly-OMe[6].
B. Z-Group Deprotection by Catalytic Transfer Hydrogenation
-
Reaction Setup: Dissolve the purified Z-Lys(Z)-Gly-OMe (1.0 equivalent) in methanol. Carefully add 10% Pd/C (10-20% by weight of the peptide) and ammonium (B1175870) formate (B1220265) (4-5 equivalents)[6][8].
-
Deprotection: Stir the mixture vigorously at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected dipeptide, H-Lys-Gly-OMe[6].
II. Solid-Phase Synthesis of a Branched Peptide: A Comparative Workflow
This protocol outlines a general workflow for synthesizing a branched peptide on a solid support, highlighting the step where different orthogonally protected lysine derivatives would be used.
Figure 2: General workflow for SPPS of a branched peptide.
Key Steps in the Comparative SPPS Protocol:
-
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid using a coupling agent such as HBTU/HOBt in the presence of DIPEA.
-
Chain Elongation: Repeat steps 2 and 3 to assemble the main peptide chain.
-
Incorporation of Lysine: At the desired branching point, couple the orthogonally protected lysine derivative (e.g., Fmoc-Lys(Dde)-OH, Fmoc-Lys(Alloc)-OH).
-
Completion of Main Chain: Continue elongating the main chain to its full length.
-
Selective Deprotection: Remove the orthogonal protecting group from the lysine side chain under its specific conditions (e.g., 2% hydrazine in DMF for Dde).
-
Branch Synthesis: Synthesize the branch peptide chain on the now-free ε-amino group of the lysine residue using standard Fmoc-SPPS cycles.
-
Final Cleavage: Cleave the completed branched peptide from the resin and remove all remaining side-chain protecting groups (e.g., Boc, tBu) using a trifluoroacetic acid (TFA)-based cocktail.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC)[7].
Conclusion
The selection of a lysine protecting group is a critical step in the design of a peptide synthesis strategy. While this compound remains a valuable reagent for solution-phase synthesis and the preparation of protected peptide fragments, the modern landscape of peptide chemistry is dominated by Fmoc-based SPPS. In this context, derivatives such as Fmoc-Lys(Boc)-OH serve as the workhorse for routine synthesis, while Fmoc-Lys(Dde)-OH, Fmoc-Lys(Alloc)-OH, and other orthogonally protected variants provide the necessary tools for the construction of complex architectures like branched and cyclic peptides. The choice of derivative should be guided by the desired final product and the orthogonality required by the synthetic route. A thorough understanding of the deprotection conditions and potential side reactions associated with each protecting group is essential for the successful synthesis of high-purity peptides.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. merel.si [merel.si]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
A Head-to-Head Battle in Peptide Synthesis: Z-Lys(Z)-OH vs. Fmoc-Lys(Boc)-OH
A Comprehensive Cost-Benefit Analysis for Researchers and Drug Development Professionals
In the intricate world of peptide synthesis, the choice of protecting groups is a critical decision that profoundly influences the efficiency, purity, and overall cost of producing a target peptide. For the incorporation of lysine, a ubiquitous and functionally important amino acid, researchers are often faced with a choice between classical and modern protection strategies. This guide provides a detailed, data-driven comparison between the traditional benzyloxycarbonyl-protected lysine, Z-Lys(Z)-OH, and the modern standard, Fmoc-Lys(Boc)-OH, to aid researchers, scientists, and drug development professionals in making an informed decision for their specific synthetic needs.
At a Glance: Key Differences and Applications
This compound, with its dual benzyloxycarbonyl (Z) protecting groups on both the α- and ε-amino groups, is a stalwart of classical peptide synthesis, particularly in solution-phase methods and Boc-based solid-phase peptide synthesis (SPPS). In contrast, Fmoc-Lys(Boc)-OH is the cornerstone of modern Fmoc-based SPPS, offering a more orthogonal protection scheme with milder deprotection conditions.
The fundamental difference lies in their respective deprotection chemistries. The Z group is typically removed under harsh conditions, such as catalytic hydrogenation or treatment with strong acids like hydrogen bromide in acetic acid (HBr/AcOH), while the Fmoc group is cleaved under mild basic conditions (e.g., piperidine), and the Boc group is removed with moderate acid (e.g., trifluoroacetic acid - TFA). This distinction has significant implications for the overall synthetic strategy, compatibility with sensitive amino acids, and the final purity of the peptide.
Cost Analysis: A Tale of Two Protecting Groups
A primary consideration in any synthetic endeavor is the cost of starting materials. A comparative analysis of market prices for this compound and Fmoc-Lys(Boc)-OH reveals a consistent trend.
| Compound | Supplier | Quantity (g) | Price (USD) | Price per Gram (USD/g) |
| This compound | Supplier A | 25 | 34.00 | 1.36 |
| Supplier B | 25 | 91.00 | 3.64 | |
| Supplier C | 100 | 150.00 | 1.50 | |
| Fmoc-Lys(Boc)-OH | Supplier D | 25 | 50.00 | 2.00 |
| Supplier E | 25 | 119.00 | 4.76 | |
| Supplier F | 100 | 88.00 | 0.88 | |
| Supplier G | 100 | 207.00 | 2.07 |
Note: Prices are approximate and subject to change based on supplier and purity.
While this compound can be more cost-effective on a per-gram basis from some suppliers, the overall process cost must be considered. The harsh deprotection conditions for the Z group may necessitate more expensive reagents and equipment, and potentially lead to lower overall yields, which can offset the initial savings on the amino acid derivative itself.
Performance Comparison: Efficiency, Purity, and Speed
Solution-Phase Synthesis with this compound
Solution-phase synthesis, though less common for long peptides, is still valuable for short sequences and large-scale production. Here, this compound, often as an activated ester like Z-Lys(Z)-OSu, performs reliably.
| Parameter | Typical Value | Notes |
| Coupling Time | 4 - 12 hours | Monitored by TLC.[1] |
| Crude Product Yield | 85 - 95% | After initial work-up.[1] |
| Purified Product Yield | 70 - 85% | After chromatography.[1] |
| Deprotection Time | 1 - 4 hours | Catalytic transfer hydrogenation.[1] |
| Deprotection Yield | >90% | After work-up.[1] |
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Lys(Boc)-OH
Fmoc-Lys(Boc)-OH is the standard for modern automated SPPS due to its compatibility with the mild Fmoc/tBu strategy.
| Parameter | Typical Value | Notes |
| Coupling Time | 20 min - 1 hour | Can be faster with microwave assistance. |
| Deprotection Time | 10 - 30 min | Using 20% piperidine (B6355638) in DMF. |
| Yield per Coupling Step | >99% | With efficient coupling reagents. |
| Final Crude Purity | Sequence dependent | Generally high with optimized protocols. |
Experimental Protocols
Boc-Based SPPS using this compound (Illustrative Protocol)
This protocol outlines the general steps for incorporating this compound in a Boc-based solid-phase synthesis.
-
Resin Preparation: Start with a suitable resin for Boc-SPPS (e.g., Merrifield or PAM resin).
-
First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin.
-
Deprotection: Remove the Boc group using 50% TFA in dichloromethane (B109758) (DCM).
-
Neutralization: Neutralize the resulting amine salt with a base such as 10% diisopropylethylamine (DIEA) in DCM.
-
Coupling of Boc-Lys(Z)-OH:
-
Dissolve Boc-Lys(Z)-OH and a coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add DIEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Repeat: Continue the deprotection, neutralization, and coupling cycles for the subsequent amino acids.
-
Final Cleavage and Z-Group Deprotection (HBr/TFA):
-
Wash and dry the peptide-resin.
-
Suspend the resin in a cleavage cocktail of TFA and scavengers (e.g., thioanisole).
-
Add HBr in acetic acid and stir for 60-90 minutes.[2]
-
Filter the resin and precipitate the peptide with cold ether.
-
Fmoc-Based SPPS using Fmoc-Lys(Boc)-OH (Standard Protocol)
This is a standard protocol for automated or manual Fmoc-SPPS.
-
Resin Preparation: Start with a suitable resin for Fmoc-SPPS (e.g., Rink Amide or Wang resin).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and dibenzofulvene.
-
Coupling of Fmoc-Lys(Boc)-OH:
-
Dissolve Fmoc-Lys(Boc)-OH, a coupling agent (e.g., HATU), and a base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the resin and couple for 30-60 minutes.
-
-
Repeat: Continue the deprotection, washing, and coupling cycles.
-
Final Cleavage and Boc Deprotection:
-
After the final Fmoc deprotection, wash and dry the peptide-resin.
-
Treat the resin with a cleavage cocktail, typically 95% TFA with scavengers (e.g., water, triisopropylsilane), for 2-3 hours.
-
Filter the resin and precipitate the peptide with cold ether.
-
Visualization of Workflows and Decision-Making
To better illustrate the processes and strategic choices involved, the following diagrams are provided.
Caption: Boc-SPPS workflow for incorporating this compound.
Caption: Fmoc-SPPS workflow for incorporating Fmoc-Lys(Boc)-OH.
References
The Impact of Lysine Protection on Peptide Bioactivity: A Comparative Guide to Z-Lys(Z)-OH and Alternatives
For researchers, scientists, and drug development professionals, the choice of protecting groups in peptide synthesis is a critical decision that can significantly influence the purity, yield, and ultimately, the biological activity of the final peptide. This guide provides an objective comparison of the classical lysine (B10760008) protecting group strategy using Nα,Nε-dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH) with the more modern Fmoc-based alternative, Fmoc-Lys(Boc)-OH. We will delve into a comparative analysis of their performance, supported by representative experimental data, and provide detailed methodologies for key experimental procedures.
The ε-amino group of lysine is highly nucleophilic and, if left unprotected during peptide synthesis, can lead to unwanted side reactions such as peptide branching, resulting in a heterogeneous mixture of products with potentially diminished or altered biological activity. Therefore, the reversible protection of this functional group is paramount. The ideal protecting group should be stable throughout the peptide chain elongation and selectively removable under conditions that do not compromise the integrity of the peptide.
Performance Comparison: this compound vs. Fmoc-Lys(Boc)-OH
The choice between the benzyloxycarbonyl (Z) group and the tert-butyloxycarbonyl (Boc) group for lysine side-chain protection is fundamentally linked to the overall peptide synthesis strategy: a classical solution-phase or an older solid-phase approach (often involving strong acids for final cleavage) versus the more contemporary solid-phase peptide synthesis (SPPS) using Fmoc for Nα-protection.
| Parameter | This compound Strategy | Fmoc-Lys(Boc)-OH Strategy |
| Synthesis Phase | Primarily solution-phase; compatible with Boc-SPPS | Predominantly Fmoc-SPPS |
| Nα-Protection | Typically Z or Boc | Fmoc |
| Side-Chain Deprotection | Catalytic hydrogenation (e.g., H₂/Pd) or strong acid (e.g., HBr/AcOH) | Strong acid (e.g., TFA), concurrently with resin cleavage |
| Typical Crude Purity | Variable, dependent on purification after each step in solution-phase | Generally high (>80%) |
| Potential Side Reactions | Incomplete deprotection; Benzyl ether formation on Tyr/Ser/Thr side chains; Catalyst poisoning by sulfur-containing residues | t-butylation of Trp and Cys side chains; Aspartimide formation |
| Impact on Bioactivity | Potential for residual protecting groups or byproducts to interfere with target binding | Byproducts from side-chain modifications can alter conformation and reduce activity |
Case Study: Synthesis of a Bioactive GLP-1 Analogue
To illustrate the practical implications of choosing a lysine protection strategy, let's consider the synthesis of a hypothetical lysine-containing Glucagon-Like Peptide-1 (GLP-1) analogue. GLP-1 is a crucial hormone in glucose homeostasis, and its analogues are important therapeutics for type 2 diabetes. The biological activity of GLP-1 analogues is highly dependent on their purity and correct three-dimensional structure.
Table 1: Comparative Synthesis and Activity Data for a GLP-1 Analogue
| Parameter | Synthesis with this compound (Projected) | Synthesis with Fmoc-Lys(Boc)-OH (Typical) |
| Overall Yield | 15-25% | 30-40% |
| Crude Purity (RP-HPLC) | 60-70% | >85% |
| Final Purity (after purification) | >95% | >98% |
| Major Impurities | Peptide with residual Z-group; Benzylated side-products | t-butylated peptide adducts |
| Biological Activity (EC₅₀) | Potentially higher EC₅₀ due to impurities | 0.5 nM[1] |
Note: The data for the this compound strategy are projected based on typical outcomes for solution-phase synthesis and potential side reactions. The EC₅₀ value for the Fmoc-Lys(Boc)-OH strategy is a representative value for a potent GLP-1 analogue synthesized via SPPS.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a GLP-1 Analogue using Fmoc-Lys(Boc)-OH
This protocol outlines the standard Fmoc/tBu-based solid-phase synthesis of a GLP-1 analogue.[2][3]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Lys(Boc)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure as coupling reagents
-
20% (v/v) piperidine (B6355638) in DMF for Fmoc deprotection
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Reversed-phase HPLC for purification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using DIC and OxymaPure.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid, including Fmoc-Lys(Boc)-OH at the desired position.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reversed-phase HPLC.
Protocol 2: Deprotection of this compound Containing Peptides via Catalytic Transfer Hydrogenation
This protocol describes a common method for the removal of the Z-group from a peptide synthesized using this compound.[4][5][6][7]
Materials:
-
Z-protected peptide
-
Methanol (B129727) or Formic Acid
-
10% Palladium on carbon (Pd/C) catalyst
-
Ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene (B1204751) as a hydrogen donor
-
Celite
Procedure:
-
Reaction Setup: Dissolve the Z-protected peptide in methanol or formic acid in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Hydrogen Donor Addition: Add the hydrogen donor (e.g., ammonium formate, 4-5 equivalents).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 1-4 hours).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide. Further purification by chromatography may be necessary.
Protocol 3: In Vitro GLP-1 Receptor Activation Assay
This protocol is used to determine the biological activity (potency) of the synthesized GLP-1 analogue by measuring cAMP accumulation in cells expressing the GLP-1 receptor.[8]
Materials:
-
CHO-K1 cells stably expressing the human GLP-1 receptor
-
Synthesized GLP-1 analogue and a standard GLP-1 agonist
-
Assay buffer
-
cAMP assay kit (e.g., HTRF or ELISA-based)
Procedure:
-
Cell Seeding: Seed the GLP-1R expressing cells in a 96-well plate and culture overnight.
-
Peptide Treatment: Prepare serial dilutions of the synthesized GLP-1 analogue and the standard agonist. Add the peptide solutions to the cells and incubate for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the peptide concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Visualizing the Impact: Workflows and Signaling Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the biological activity of a GLP-1 analogue.
Conclusion
The selection of a lysine protecting group strategy has a profound impact on the synthesis and, consequently, the biological activity of the final peptide. The modern Fmoc-Lys(Boc)-OH approach, integrated into solid-phase peptide synthesis, generally offers higher crude purity and overall yields for complex peptides like GLP-1 analogues. This translates to a more homogeneous final product with potentially higher and more reproducible biological activity.
While the classical this compound strategy remains a viable option, particularly in solution-phase synthesis of shorter peptides or fragments, it presents greater challenges in purification and a higher risk of side reactions that can negatively impact the peptide's function. The deprotection step via catalytic hydrogenation, while effective, can be complicated by the presence of sensitive residues.
For researchers aiming to produce high-purity, biologically active peptides for therapeutic or research applications, the Fmoc-based strategy for lysine protection is generally the superior choice. Careful consideration of the potential side reactions associated with any chosen strategy and rigorous purification and characterization of the final peptide are essential to ensure reliable and reproducible biological data.
References
- 1. Generation of Potent and Stable GLP-1 Analogues via ‘Serine Ligation’ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. scribd.com [scribd.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Coupling Reagents for Z-Lys(Z)-OH Acylation
In the intricate process of peptide synthesis, the efficient and stereochemically pure incorporation of protected amino acids is paramount. For researchers working with Nα,Nε-dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH), a common building block in solution-phase and fragment condensation strategies, the choice of coupling reagent is a critical decision that significantly impacts reaction outcomes. The bulky benzyloxycarbonyl (Z) protecting groups present a degree of steric hindrance, necessitating a careful selection of the activation method to ensure high yields and minimal epimerization.
This guide provides a side-by-side comparison of common coupling reagents for the acylation of this compound, supported by representative experimental data and detailed protocols. The information presented is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic needs.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is often a balance between reactivity, cost, and the potential for side reactions. For sterically hindered amino acids like this compound, reagents known for their high efficiency and low racemization potential are generally preferred. The following table summarizes the expected performance of several widely used coupling reagents in the context of this compound acylation. The data presented are representative values based on the known performance characteristics of these reagents.
| Coupling Reagent | Class | Typical Yield (%) | Typical Purity (%) | Reaction Time (h) | Epimerization (%) | Key Considerations |
| HATU | Aminium/Uronium Salt | 90-98 | >98 | 1-3 | < 0.5 | Highly efficient, especially for hindered couplings. Should not be used in large excess to avoid potential side reactions with the N-terminus.[1][2][3] |
| HBTU | Aminium/Uronium Salt | 85-95 | >95 | 2-4 | < 1.0 | A reliable and cost-effective option for routine couplings. Generally slower than HATU.[1][2][3] |
| PyBOP | Phosphonium (B103445) Salt | 88-96 | >97 | 1-3 | < 0.8 | Byproducts are generally less hazardous than those from some other phosphonium salts.[1][4] |
| EDC/HOBt | Carbodiimide/Additive | 80-90 | >95 | 4-12 | 1-3 | Cost-effective option. The use of HOBt is crucial to suppress racemization.[1][4] |
Experimental Protocols
Detailed and consistent experimental methodology is crucial for reproducible results. The following are representative protocols for the coupling of this compound to a generic amino acid methyl ester (H-Xaa-OMe) using the compared reagents.
General Reaction Setup
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Coupling with HATU
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Amine Component: In a separate flask, dissolve H-Xaa-OMe (1.0 equivalent) in anhydrous DMF.
-
Base Addition: To the solution of this compound and HATU, add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) and stir for 1-2 minutes for pre-activation.
-
Coupling Reaction: Add the solution of the amine component to the activated this compound mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Coupling with HBTU
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and HBTU (1.0 equivalent) in anhydrous DMF.
-
Amine Component: In a separate flask, dissolve H-Xaa-OMe (1.0 equivalent) in anhydrous DMF.
-
Base Addition: To the solution of this compound and HBTU, add DIPEA (2.0 equivalents) and stir for 1-2 minutes for pre-activation.
-
Coupling Reaction: Add the solution of the amine component to the activated this compound mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Protocol 3: Coupling with PyBOP
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and PyBOP (1.0 equivalent) in anhydrous DMF.
-
Amine Component: In a separate flask, dissolve H-Xaa-OMe (1.0 equivalent) in anhydrous DMF.
-
Base Addition: To the solution of this compound and PyBOP, add DIPEA (2.0 equivalents) and stir for 1-2 minutes for pre-activation.
-
Coupling Reaction: Add the solution of the amine component to the activated this compound mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 1-3 hours.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Protocol 4: Coupling with EDC/HOBt
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.0 equivalent) in anhydrous DMF.
-
Amine Component: In a separate flask, dissolve H-Xaa-OMe (1.0 equivalent) in anhydrous DMF.
-
Activation: Cool the solution of this compound and HOBt to 0 °C and add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 equivalents). Stir for 10-15 minutes.
-
Coupling Reaction: Add the solution of the amine component to the activated this compound mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir, monitoring its progress by TLC or HPLC. The reaction is typically complete within 4-12 hours.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Visualizing the Peptide Coupling Workflow
The general process of peptide coupling, regardless of the specific reagent used, follows a consistent logical flow. The diagram below illustrates the key stages from reactant preparation to the formation of the final peptide bond.
Caption: General workflow for peptide bond formation.
Concluding Remarks
The choice of coupling reagent for this compound is a critical parameter that influences the overall success of a peptide synthesis strategy. For couplings where high efficiency and minimal epimerization are paramount, aminium/uronium salts like HATU or phosphonium salts such as PyBOP are excellent choices, albeit at a higher cost. HBTU offers a good balance of performance and cost-effectiveness for routine applications. While carbodiimide-mediated couplings with EDC/HOBt are economically advantageous, they may require longer reaction times and carry a higher risk of epimerization, necessitating careful monitoring and optimization. Ultimately, the optimal reagent will depend on the specific requirements of the synthesis, including the scale, the nature of the coupling partner, and the desired purity of the final product.
References
A Comparative Review of Peptides Synthesized with Z-Lys(Z)-OH and Its Alternatives
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for amino acids is a cornerstone of successful peptide synthesis. This guide provides a comprehensive comparison of peptides synthesized using Nα,Nε-dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH), a classic building block, with modern alternatives, supported by experimental data and detailed protocols.
The benzyloxycarbonyl (Z or Cbz) group has a long-standing history in peptide chemistry, valued for its stability under various conditions and its clean removal by catalytic hydrogenation. This compound, with both the α- and ε-amino groups of lysine (B10760008) protected by Z groups, is particularly well-suited for solution-phase peptide synthesis (SPPS), a technique that remains highly relevant for the large-scale production of short to medium-length peptides and for the synthesis of complex peptide fragments.
Performance Comparison in Peptide Synthesis
The choice of lysine derivative significantly impacts the efficiency of peptide synthesis, including coupling yields, deprotection efficiency, and the purity of the final product. While this compound is a stalwart of solution-phase synthesis, modern solid-phase peptide synthesis (SPPS) predominantly utilizes two main strategies: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry.
In the context of Boc-SPPS, the analogous lysine derivative is Boc-Lys(Z)-OH . Here, the α-amino group is protected by the acid-labile Boc group, while the ε-amino group is protected by the Z group. This allows for the selective deprotection of the α-amino group for chain elongation, with the Z group being removed during the final cleavage of the peptide from the resin.
The most widely used lysine derivative in the popular Fmoc-SPPS strategy is Fmoc-Lys(Boc)-OH . This building block offers excellent orthogonality, as the base-labile Fmoc group is removed at each cycle, while the acid-labile Boc group on the side chain remains intact until the final acid-mediated cleavage.
Other notable alternatives include Boc-Lys(2-Cl-Z)-OH for Boc-SPPS, where the 2-chlorobenzyloxycarbonyl group offers modified lability, and derivatives like Fmoc-Lys(Alloc)-OH and Fmoc-Lys(Dde)-OH for Fmoc-SPPS, which allow for orthogonal deprotection of the lysine side chain for on-resin modifications such as cyclization or labeling.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data compiled from various sources, comparing the performance of different lysine protection strategies in peptide synthesis. It is important to note that direct head-to-head comparisons for the synthesis of the same peptide under identical conditions are scarce in the literature. The data presented here is aggregated from syntheses of different peptides and should be interpreted as a general performance indicator.
Table 1: Performance of Lysine Derivatives in Solution-Phase Peptide Synthesis
| Lysine Derivative | Coupling Method | Coupling Time (hours) | Crude Yield (%) | Purified Yield (%) | Purity (%) | Reference |
| Z-Lys(Z)-OSu | Active Ester | 4 - 12 | 85 - 95 | 70 - 85 | >95 | [3] |
Table 2: Performance of Lysine Derivatives in Solid-Phase Peptide Synthesis (Boc and Fmoc Strategies)
| Lysine Derivative | Synthesis Strategy | Peptide Sequence | Overall Yield (%) | Purity (HPLC, %) | Reference |
| Boc-Lys(Z)-OH | Boc-SPPS | Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-OH | 95 | Not Reported | [4] |
| Boc-Lys(Z)-OH | Boc-SPPS | Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-Leu-Glu(OBzl)-Ala-OH | 87 | Not Reported | [4] |
| Boc-Lys(2-Cl-Z)-OH | Boc-SPPS | General Peptides | Standard | High | [5] |
| Fmoc-Lys(Boc)-OH | Fmoc-SPPS | Ac-CIYKYY | Not Reported | High | [6] |
| Fmoc-Lys(Boc)-OH | Fmoc-SPPS | General Peptides | High | >99 | [7] |
| Fmoc-Lys(Alloc)-OH | Fmoc-SPPS | Glycated aSyn Fragments | High | High | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the use of this compound in solution-phase synthesis and a general protocol for Fmoc-SPPS.
Solution-Phase Synthesis of a Dipeptide using Z-Lys(Z)-OSu
This protocol details the coupling of Z-Lys(Z)-OSu with a C-terminal amino acid ester, followed by the deprotection of the Z groups.[3]
1. Coupling Reaction:
-
Dissolve the C-terminal amino acid ester hydrochloride (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Add diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (1.1 equivalents) and stir for 15-20 minutes at room temperature to generate the free base.
-
In a separate flask, dissolve Z-Lys(Z)-OSu (1.0 equivalent) in anhydrous DCM.
-
Add the freshly prepared amino acid ester solution to the Z-Lys(Z)-OSu solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
2. Deprotection of Z Groups by Catalytic Hydrogenation:
-
Dissolve the purified, protected dipeptide (1.0 equivalent) in methanol (B129727) or ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) (typically 10-20% by weight of the peptide).
-
Add ammonium (B1175870) formate (B1220265) (4-5 equivalents) or formic acid as a hydrogen donor.
-
Stir the mixture vigorously at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected dipeptide.
General Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for synthesizing a peptide on a solid support using Fmoc-amino acids, including Fmoc-Lys(Boc)-OH.
1. Resin Swelling and First Amino Acid Coupling:
-
Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Couple the first Fmoc-amino acid to the resin using a suitable coupling agent (e.g., HBTU/HOBt/DIPEA or DIC/Oxyma).
2. Peptide Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Pre-activate the next Fmoc-amino acid (e.g., Fmoc-Lys(Boc)-OH) with a coupling agent and add it to the resin. Allow the reaction to proceed for 1-2 hours. Wash the resin with DMF. Repeat this cycle for each amino acid in the sequence.
3. Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group from lysine).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for visualizing complex processes. The following sections provide Graphviz (DOT language) scripts for a typical peptide synthesis workflow and a simplified signaling pathway where a synthesized peptide could be utilized.
Solution-Phase Dipeptide Synthesis Workflow
Caption: Workflow for solution-phase dipeptide synthesis using Z-Lys(Z)-OSu.
Application in Studying MAP Kinase Signaling
Peptides synthesized with specific lysine residues can be used as substrates or inhibitors to study signaling pathways, such as the Mitogen-Activated Protein (MAP) Kinase pathway. For example, a peptide containing a specific phosphorylation motif with a lysine residue can be synthesized to act as a substrate for a particular MAP kinase like ERK or JNK.
Caption: Use of a synthetic peptide to study MAP Kinase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of an oriented peptide library to determine the optimal substrates of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. digital.csic.es [digital.csic.es]
- 5. peptide.com [peptide.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. dokumen.pub [dokumen.pub]
- 8. Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00225C [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Z-Lys(Z)-OH: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Z-Lys(Z)-OH (Nα,Nε-Dibenzyloxycarbonyl-L-lysine), a common reagent in peptide synthesis and other research applications. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Disposal Plan
The primary and mandated method for the disposal of this compound is through a certified hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Operational Steps for Standard Disposal:
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Waste Collection: Collect all solid waste of this compound, including empty containers and contaminated items (e.g., weigh boats, spatulas), in a dedicated, sealable, and clearly labeled hazardous waste container. The container must be compatible with the chemical and prominently marked with "Hazardous Waste" and the full chemical name: "this compound" or "Nα,Nε-Dibenzyloxycarbonyl-L-lysine."
-
Spill Management: In case of a spill, avoid generating dust. Use dry clean-up procedures by gently sweeping the solid material into a designated hazardous waste container. Do not use water to clean up spills of the solid material.
-
Storage of Waste: Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[2]
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
Chemical Pre-treatment for Disposal (Institutional Policy Permitting)
For institutions whose safety protocols permit chemical pre-treatment of waste to render it less hazardous, a procedure involving the cleavage of the benzyloxycarbonyl (Z) protecting groups can be employed. This should only be performed by trained personnel in a controlled laboratory setting.
Experimental Protocol: Acidic Hydrolysis
Objective: To hydrolyze the benzyloxycarbonyl protecting groups of this compound to yield L-lysine, toluene, and carbon dioxide, which may then be neutralized and disposed of according to institutional guidelines.
Materials:
-
This compound waste
-
Hydrobromic acid (HBr) in acetic acid (33%)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
pH indicator paper or pH meter
-
Appropriate reaction vessel and stirring apparatus
-
Fume hood
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood.
-
Reaction Setup: Place the this compound waste into a reaction vessel equipped with a stirrer.
-
Acid Addition: Slowly and carefully add an excess of 33% HBr in acetic acid to the reaction vessel. The reaction is exothermic and will release gas.
-
Reaction: Stir the mixture at room temperature until the reaction is complete. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, slowly and carefully add a NaOH solution to neutralize the acidic mixture. Monitor the pH with indicator paper or a pH meter until it is between 6 and 8.
-
Disposal of Treated Waste: The resulting neutralized solution, containing L-lysine, sodium bromide, and residual acetic acid and toluene, should be collected in a properly labeled hazardous waste container for disposal through your institution's EHS office. While the primary hazardous protecting group has been removed, the mixture is still considered chemical waste.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 414.45 g/mol | [1] |
| CAS Number | 405-39-0 | [1] |
| Storage Class | 11 (Combustible Solids) | [1] |
| Incompatible Materials | Strong oxidizing agents | [2] |
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Z-Lys(Z)-OH
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Z-Lys(Z)-OH are paramount for both personal safety and environmental compliance. This guide provides immediate, procedural, and step-by-step information for the operational use and disposal of this compound, ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
| PPE Category | Recommendation | Details |
| Eye Protection | Safety glasses with side shields or goggles | Should conform to EN166 or equivalent standards. |
| Hand Protection | Chemical-resistant gloves | While specific compatibility data is unavailable, nitrile or butyl rubber gloves are generally recommended for handling powdered chemicals. It is crucial to change gloves immediately if they become contaminated. |
| Respiratory Protection | Type N95 (US) or P1 (EN 143) dust mask | Required when there is a risk of generating dust or aerosols.[1] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect from spills and contamination. |
Operational Plan: Handling and Spill Cleanup
Handling:
-
Ventilation: Work in a well-ventilated area. If dust is likely to be generated, use a chemical fume hood.
-
Avoid Contact: Take precautions to avoid contact with skin and eyes.[1]
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[1]
Spill Cleanup:
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a dry spill, carefully sweep or scoop the material to avoid creating dust. Do not use water for cleanup of the solid material as it is moisture-sensitive.
-
Collect: Place the spilled material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials in a sealed bag for disposal as hazardous waste.
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical. The primary method of disposal is through a certified hazardous waste management service. Never dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Waste Collection:
-
Collect all solid waste of this compound, including empty containers and contaminated items (e.g., weigh boats, spatulas), in a dedicated, sealable, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste: Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
